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  • Product: (5-Iodo-2-(trifluoromethyl)phenyl)methanol
  • CAS: 1261682-35-2

Core Science & Biosynthesis

Foundational

(5-Iodo-2-(trifluoromethyl)phenyl)methanol CAS 1261682-35-2 properties

An In-Depth Technical Guide to Iodo-(trifluoromethyl)phenyl Methanols: Synthesis, Properties, and Applications in Modern Drug Discovery For the attention of Researchers, Scientists, and Drug Development Professionals. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Iodo-(trifluoromethyl)phenyl Methanols: Synthesis, Properties, and Applications in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the chemical class of iodo-(trifluoromethyl)phenyl methanols. While specific experimental data for every conceivable isomer, such as (5-Iodo-2-(trifluoromethyl)phenyl)methanol (CAS 1261682-35-2), is not always publicly available, this document synthesizes known data for the broader class of these compounds. By examining the collective properties, synthetic routes, and reactivity patterns of various isomers, this guide aims to equip researchers with the foundational knowledge to effectively utilize these valuable building blocks in medicinal chemistry and materials science.

The strategic incorporation of both iodine and a trifluoromethyl group onto a benzyl alcohol scaffold creates a unique combination of chemical properties. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity, and can improve a molecule's binding affinity to biological targets. The iodine atom, a versatile halogen, serves as a key handle for a variety of synthetic transformations, most notably for the introduction of further complexity through cross-coupling reactions.

Core Physicochemical and Structural Properties

The physicochemical properties of iodo-(trifluoromethyl)phenyl methanols are influenced by the substitution pattern on the phenyl ring. While specific data for (5-Iodo-2-(trifluoromethyl)phenyl)methanol is scarce, we can infer general characteristics from related isomers.

Table 1: Representative Physicochemical Properties of Iodo-(trifluoromethyl)phenyl Methanol Isomers

Property(2-Iodo-4-(trifluoromethyl)phenyl)methanol(3-Iodo-5-(trifluoromethyl)phenyl)methanolGeneral Predicted Properties
CAS Number 873005-49-3868167-58-2N/A
Molecular Formula C₈H₆F₃IOC₈H₆F₃IOC₈H₆F₃IO
Molecular Weight 302.03 g/mol 302.03 g/mol 302.03 g/mol
Physical Form White to Yellow Solid[1]Data not availableLikely solid at room temperature
Purity ≥98%[1]Data not availableCommercially available in high purity
Storage 2-8°C, protected from light[1]Keep in a dark place, sealed in dry, 2-8°CInert atmosphere, refrigeration recommended

Note: The data for specific isomers is sourced from commercial supplier information and may not represent fully characterized and peer-reviewed data.

The presence of the trifluoromethyl group generally increases the acidity of the benzylic proton and influences the lipophilicity of the molecule. The position of the iodo and trifluoromethyl groups will have a significant impact on the molecule's dipole moment and crystal packing, which in turn affects its melting point and solubility.

Synthesis and Reactivity

The synthesis of iodo-(trifluoromethyl)phenyl methanols can be approached through several strategic disconnections. A common and logical approach involves the reduction of the corresponding carboxylic acid or aldehyde.

General Synthetic Workflow

A plausible and commonly employed synthetic route is outlined below. This workflow is adaptable for the synthesis of various isomers by selecting the appropriately substituted starting materials.

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_product Product start Iodo-(trifluoromethyl)benzoic acid reaction Reduction Reaction start->reaction 1. reducing_agent Reducing Agent (e.g., LiAlH4, NaBH4) reducing_agent->reaction solvent Anhydrous Solvent (e.g., THF, Et2O) solvent->reaction product (Iodo-(trifluoromethyl)phenyl)methanol reaction->product 2. Work-up

Caption: General synthetic workflow for the preparation of iodo-(trifluoromethyl)phenyl methanols.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard organic chemistry practices for the reduction of a carboxylic acid to a benzyl alcohol. This is a representative protocol and must be adapted and optimized for the specific isomer and scale of the reaction.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of the selected iodo-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Carefully and slowly add a solution or suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq), in anhydrous THF via the dropping funnel. Caution: The reaction is exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).

  • Quenching and Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess reducing agent by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

  • Extraction: Filter the resulting suspension and wash the solid with THF. Combine the organic filtrates and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by a suitable method such as column chromatography on silica gel or recrystallization to yield the pure iodo-(trifluoromethyl)phenyl methanol.

Key Reactivity and Synthetic Utility

The true synthetic power of iodo-(trifluoromethyl)phenyl methanols lies in the reactivity of the iodo group. This functionality allows for the introduction of a wide array of substituents through well-established cross-coupling methodologies.

Reactivity_Diagram cluster_couplings Cross-Coupling Reactions start (Iodo-(trifluoromethyl)phenyl)methanol suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu catalyst, Base heck Heck Coupling (Alkenes) start->heck Pd catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, Base

Caption: Key cross-coupling reactions utilizing the iodo functionality.

These reactions enable the facile construction of carbon-carbon and carbon-heteroatom bonds, making iodo-(trifluoromethyl)phenyl methanols highly valuable intermediates in the synthesis of complex molecules.

Applications in Drug Discovery and Materials Science

The unique combination of the trifluoromethyl group and the synthetically versatile iodine atom makes this class of compounds particularly attractive for applications in drug discovery and materials science.

Medicinal Chemistry

In drug design, the trifluoromethyl group is often incorporated to enhance a molecule's metabolic stability and membrane permeability. The iodo-(trifluoromethyl)phenyl methanol scaffold can be used as a starting point for the synthesis of a diverse library of compounds for screening against various biological targets. The subsequent elaboration of the iodo-substituent allows for the exploration of the chemical space around the core scaffold, which is a key strategy in lead optimization.

Materials Science

The electronic properties imparted by the trifluoromethyl group can be harnessed in the design of novel organic materials. For example, these building blocks could be incorporated into polymers for applications in organic electronics or into small molecules for use as liquid crystals. The potential for post-polymerization modification via the iodo group adds another layer of versatility.

Safety and Handling

As with all laboratory chemicals, iodo-(trifluoromethyl)phenyl methanols should be handled with appropriate care.

Table 2: General Hazard Information

HazardPrecautionary Statement
Eye Irritation Causes serious eye irritation. Wear eye protection.
Skin Irritation Causes skin irritation. Wear protective gloves.
Respiratory Irritation May cause respiratory irritation. Use in a well-ventilated area.
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when using this product.

Handling Recommendations:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

The class of iodo-(trifluoromethyl)phenyl methanols represents a versatile and valuable platform for chemical synthesis. The interplay between the stability-enhancing trifluoromethyl group and the synthetically malleable iodo group provides chemists with a powerful tool for the construction of complex molecular architectures. While detailed experimental data for every isomer may not be readily available, the general principles of synthesis, reactivity, and application outlined in this guide provide a solid foundation for researchers to explore the potential of these compounds in their own work.

References

The following is a list of representative resources. Due to the limited availability of peer-reviewed literature on the specific topic, commercial supplier data sheets are included for informational purposes.

Sources

Exploratory

An In-Depth Technical Guide to Iodo-Trifluoromethyl Benzyl Alcohols as Synthetic Building Blocks

Introduction: The Strategic Importance of Fluorinated and Iodinated Synthons In the landscape of modern drug discovery and materials science, the precise installation of functional groups to modulate molecular properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated and Iodinated Synthons

In the landscape of modern drug discovery and materials science, the precise installation of functional groups to modulate molecular properties is paramount. Substituted benzyl alcohols are fundamental intermediates, serving as versatile scaffolds for the synthesis of more complex molecular architectures. This guide focuses on a specific, high-value subclass: iodo-trifluoromethyl substituted benzyl alcohols.

The strategic incorporation of a trifluoromethyl (CF₃) group can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Simultaneously, the iodo (I) group provides a crucial reactive handle, enabling a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The combination of these two functionalities on a benzyl alcohol framework creates a trifunctional building block of significant interest to researchers in medicinal chemistry and synthetic organic chemistry.

This document provides a detailed technical overview of the chemical structure, properties, and synthetic utility of these compounds, with a primary focus on the commercially available and well-documented isomer, 2-Iodo-5-(trifluoromethyl)benzyl alcohol . While other isomers exist, the principles and applications discussed herein are broadly applicable to the entire class of iodo-trifluoromethyl benzyl alcohols.

Chemical Identity and Core Properties of 2-Iodo-5-(trifluoromethyl)benzyl alcohol

Chemical Structure

The precise arrangement of the functional groups on the aromatic ring dictates the molecule's reactivity and steric profile. The structure of 2-Iodo-5-(trifluoromethyl)benzyl alcohol is presented below.

Caption: Chemical structure of 2-Iodo-5-(trifluoromethyl)benzyl alcohol.

Physicochemical Properties

A summary of the key identifiers and physical properties for 2-Iodo-5-(trifluoromethyl)benzyl alcohol is provided in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name [2-Iodo-5-(trifluoromethyl)phenyl]methanol[1]
CAS Number 702641-05-2[1][2]
Molecular Formula C₈H₆F₃IO[2]
Molecular Weight 302.03 g/mol [2]
Appearance Solid[1]
Purity ≥98% (typical)[1]
SMILES String OCC1=CC(C(F)(F)F)=CC=C1I[1][3]
InChI InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2[3]
InChIKey YSHVUTKATXCKBP-UHFFFAOYSA-N[3]

The Causality Behind Functional Group Selection in Drug Development

The choice of a building block like 2-Iodo-5-(trifluoromethyl)benzyl alcohol is a deliberate decision rooted in established medicinal chemistry principles.

  • The Trifluoromethyl Group (CF₃): This group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can lower the pKa of nearby acidic protons and increase the oxidative stability of the aromatic ring, often blocking metabolic attack at that position. This can lead to improved pharmacokinetic profiles in drug candidates.

  • The Iodo Group (I): As the largest and most polarizable stable halogen, iodine can participate in halogen bonding, a specific non-covalent interaction that can enhance ligand-protein binding affinity. More critically in synthesis, the carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) towards oxidative addition to a low-valent transition metal catalyst, such as Palladium(0). This makes it an ideal functional group for predictable and high-yielding cross-coupling reactions.

  • The Benzyl Alcohol Moiety (-CH₂OH): The primary alcohol provides a versatile point for further chemical modification. It can be oxidized to the corresponding aldehyde for reductive amination or Wittig reactions, or it can be converted into an ether or ester to modulate solubility and other physicochemical properties. It can also be transformed into a leaving group (e.g., a benzyl halide) to participate in nucleophilic substitution or its own cross-coupling reactions.[4][5]

Synthesis and Application in Cross-Coupling Chemistry

General Synthetic Pathways

Substituted benzyl alcohols are typically synthesized via the reduction of the corresponding benzaldehyde or benzoic acid derivatives. For a molecule like 2-Iodo-5-(trifluoromethyl)benzyl alcohol, a common laboratory or industrial synthesis would likely start from a commercially available, appropriately substituted toluene or benzoic acid.

Caption: Generalized synthetic workflow for the reduction of a benzoic acid.

Application Spotlight: The Suzuki-Miyaura Cross-Coupling Reaction

The primary synthetic value of the iodo-substituent is its use in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is arguably one of the most important reactions in modern pharmaceutical synthesis due to its reliability and broad functional group tolerance.[6]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating methodology for the coupling of 2-Iodo-5-(trifluoromethyl)benzyl alcohol with a generic arylboronic acid. The success of the reaction is validated by the consumption of starting materials and the formation of a new, less polar product, typically observable by Thin-Layer Chromatography (TLC).

Objective: To synthesize a 2-Aryl-5-(trifluoromethyl)benzyl alcohol derivative.

Materials:

  • 2-Iodo-5-(trifluoromethyl)benzyl alcohol (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Vessel Preparation: An oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solids): To the flask, add 2-Iodo-5-(trifluoromethyl)benzyl alcohol (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).

    • Causality: K₃PO₄ is a moderately strong base essential for the transmetalation step of the catalytic cycle.[6] XPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst, promotes the challenging oxidative addition step, and facilitates the final reductive elimination.[6]

  • Inert Atmosphere Purge: The flask is sealed, and the atmosphere is exchanged with inert gas by evacuating and backfilling the system three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Solvent Addition: Anhydrous 1,4-dioxane and degassed water (typically in a 10:1 ratio by volume) are added via syringe under the inert atmosphere.

    • Causality: The solvent system is chosen to solubilize both the organic and inorganic reagents. Water is often crucial for the efficacy of the inorganic base.

  • Reaction: The reaction mixture is heated to 80–100 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting aryl iodide is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted further with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the final biaryl product.

Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Iodo-5-(trifluoromethyl)benzyl alcohol and its isomers are highly valuable, multi-functional building blocks for advanced chemical synthesis. The strategic placement of the trifluoromethyl, iodo, and benzyl alcohol groups provides researchers with a powerful tool to construct complex molecules with desirable properties. The predictable reactivity of the aryl iodide in cross-coupling reactions, combined with the synthetic versatility of the benzyl alcohol, ensures its continued importance in the development of novel pharmaceuticals and functional materials.

References

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Iodo-5-(trifluoromethyl)benzyl Alcohol. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 3-iodo-5-(trifluoromethyl)benzyl alcohol (C8H6F3IO). Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved February 24, 2026, from [Link]

  • Supporting Information for publications. (n.d.). Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
  • Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.
  • Han, F., et al. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

Sources

Foundational

Strategic Sourcing & Synthesis Guide: (5-Iodo-2-(trifluoromethyl)phenyl)methanol

The following technical guide provides a strategic sourcing and synthesis framework for (5-Iodo-2-(trifluoromethyl)phenyl)methanol . Executive Summary & Market Intelligence Target Compound: (5-Iodo-2-(trifluoromethyl)phe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a strategic sourcing and synthesis framework for (5-Iodo-2-(trifluoromethyl)phenyl)methanol .

Executive Summary & Market Intelligence

Target Compound: (5-Iodo-2-(trifluoromethyl)phenyl)methanol Primary Application: Critical intermediate for medicinal chemistry, enabling Suzuki/Sonogashira cross-couplings at the C5-position while maintaining a trifluoromethyl-benzyl scaffold (often used as a bioisostere for lipophilic binding pockets).

Strategic Insight: Unlike its isomer (2-Iodo-5-(trifluoromethyl)phenyl)methanol (CAS 702641-05-2), the 5-Iodo-2-(trifluoromethyl) isomer is not a standard catalog item in most global inventories. Researchers seeking this specific substitution pattern face a "Make vs. Buy" decision where "Make" is the only reliable option.

The Solution: The most efficient route to this alcohol is the chemoselective reduction of its commercially available carboxylic acid precursor: 5-Iodo-2-(trifluoromethyl)benzoic acid (CAS 655-00-5) .

Chemical Profile & Sourcing Specifications

Target Compound[1]
  • IUPAC Name: (5-Iodo-2-(trifluoromethyl)phenyl)methanol

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    IO[1]
  • Molecular Weight: 302.03 g/mol [1]

  • Key Features:

    • C5-Iodine: Highly reactive handle for Pd-catalyzed cross-coupling.

    • C2-CF

      
      :  Strong electron-withdrawing group; ortho-position creates steric bulk.
      
    • Benzylic Alcohol: Versatile handle for oxidation (aldehyde), halogenation (benzyl halide), or etherification.

The Strategic Precursor (Buy This)
  • Name: 5-Iodo-2-(trifluoromethyl)benzoic acid[2]

  • CAS Number: 655-00-5 [2][3]

  • Availability: Specialty Chemical Suppliers (Tier 2/3)

  • Estimated Pricing: High Value / Specialty

    • 1g: $150 - $250 USD

    • 5g: $600 - $900 USD

    • Lead Time: Often 2-4 weeks (synthesis-on-demand from some vendors).

Supplier Landscape (for CAS 655-00-5)
Supplier CategoryRepresentative VendorsNotes
Global Aggregators MolPort, eMoleculesSearch CAS 655-00-5 directly.
Specialty Fluorine Fluorochem, Apollo ScientificLikely to have stock or rapid synthesis capability.
Custom Synthesis Amadis Chemical, Combi-BlocksGood for bulk inquiries (>10g).

Technical Deep Dive: Synthesis Protocol

Since the alcohol is rarely sold directly, the following protocol describes the chemoselective reduction of the benzoic acid.

Critical Challenge: The reduction must convert the carboxylic acid (-COOH) to the alcohol (-CH


OH) without de-iodinating  the aromatic ring.
  • Avoid: Lithium Aluminum Hydride (LiAlH

    
    ) at high temperatures (risk of hydrodehalogenation).
    
  • Recommended: Borane-Tetrahydrofuran Complex (BH

    
    ·THF) or Borane-Dimethyl Sulfide (BH
    
    
    
    ·SMe
    
    
    ). Borane is electrophilic and reduces carboxylic acids faster than esters or halides.
Reaction Workflow (Graphviz Diagram)

SynthesisPath Acid Precursor: 5-Iodo-2-(trifluoromethyl) benzoic acid (CAS 655-00-5) Intermediate Intermediate: Triacyloxyborane Complex Acid->Intermediate Electrophilic Attack (Fast) Reagent Reagent: BH3·THF (1.0 M) 0°C -> RT Reagent->Intermediate Quench Quench: MeOH / H2O Intermediate->Quench Hydrolysis Product Target: (5-Iodo-2-(trifluoromethyl) phenyl)methanol Quench->Product Isolation

Figure 1: Chemoselective reduction pathway using Borane-THF to preserve the Aryl-Iodide motif.

Detailed Experimental Protocol

Scale: 1.0 gram (3.16 mmol) of Acid.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 5-Iodo-2-(trifluoromethyl)benzoic acid (1.0 g, 3.16 mmol) and anhydrous THF (10 mL). Cool the solution to 0°C in an ice bath.

  • Reduction: Dropwise, add Borane-THF complex (1.0 M in THF, 4.75 mL, 4.75 mmol, 1.5 equiv).

    • Note: Evolution of hydrogen gas will occur. Ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (or LCMS) until the starting acid is consumed.

    • TLC Check: The acid will be polar/streak; the alcohol will be less polar.

  • Quench: Cool back to 0°C. Carefully add Methanol (5 mL) dropwise to quench excess borane (vigorous bubbling).

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (20 mL) and wash with:

    • 1M HCl (10 mL) - to break up boron complexes.

    • Saturated NaHCO

      
       (10 mL).
      
    • Brine (10 mL).

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Quality Control & Analytics

To validate the synthesis, confirm the following analytical markers:

TechniqueExpected Signal / Observation
1H NMR (CDCl

)
Benzylic CH

:
Singlet or doublet (if coupling to OH) around

4.7 - 4.9 ppm.Aromatic Protons: Three distinct signals. Look for the deshielded proton ortho to the Iodine.Missing: No broad singlet at

10-12 ppm (Carboxylic Acid).
19F NMR -CF

Group:
Single peak around

-60 to -63 ppm.
LC-MS Mass: [M-OH]

or [M+Na]

peaks corresponding to MW 302.03.
Appearance White to off-white solid or viscous oil (depending on purity).

Handling & Safety Data

  • Hazard Identification:

    • Precursor (Acid): Irritant (Skin/Eye), H315, H319.

    • Reagent (Borane-THF): Water-reactive, Flammable. Store at 2-8°C.[1]

    • Target (Alcohol): Treat as a potential irritant.

  • Storage: Store the isolated alcohol under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aryl iodides can be light-sensitive; store in amber vials.

References

  • Precursor Identification (CAS 655-00-5): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12396347, 5-Iodo-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Chemoselective Reduction Protocol: Brown, H. C., & Choi, Y. M. (1982). Chemoselective reduction of carboxylic acids with borane-tetrahydrofuran. Synthesis of alcohols in the presence of esters, nitriles, and halides. Retrieved from [Link]

  • Supplier Aggregation Data: MolPort Chemical Search. Search Results for CAS 655-00-5. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 5-Iodo-2-(trifluoromethyl)phenylmethanol for Advanced Research and Development

Introduction: Strategic Importance of a Fluorinated Building Block 5-Iodo-2-(trifluoromethyl)phenylmethanol is a key synthetic intermediate of significant interest to researchers and professionals in the field of drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Fluorinated Building Block

5-Iodo-2-(trifluoromethyl)phenylmethanol is a key synthetic intermediate of significant interest to researchers and professionals in the field of drug discovery and medicinal chemistry. Its chemical architecture, featuring a trifluoromethyl group and an iodine atom on a benzyl alcohol scaffold, offers a unique combination of properties and reactive handles. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functionalities and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The iodine atom provides a versatile site for further molecular elaboration, most notably through transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular frameworks. This guide provides an in-depth overview of the safety, handling, properties, and synthetic utility of 5-Iodo-2-(trifluoromethyl)phenylmethanol, designed to empower scientists in its effective and safe application.

I. Safety and Handling: A Self-Validating Protocol

The safe handling of 5-Iodo-2-(trifluoromethyl)phenylmethanol is paramount. The following protocols are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel.

Hazard Identification and GHS Classification

5-Iodo-2-(trifluoromethyl)phenylmethanol is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Acute Toxicity (Oral): Harmful if swallowed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron are required.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls and Emergency Procedures
  • Ventilation: All manipulations of 5-Iodo-2-(trifluoromethyl)phenylmethanol should be conducted in a certified chemical fume hood.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible.

  • Spill Response: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Fire Safety: Use a dry chemical, carbon dioxide, or foam extinguisher.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Protect from light. Recommended storage temperature is 2-8°C.[3]

  • Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound FumeHood->Weighing Reaction Perform Reaction Weighing->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Storage Store Compound in a Cool, Dry, Dark Place Reaction->Storage Waste Dispose of Waste Properly Decontaminate->Waste

Caption: A workflow for the safe handling of 5-Iodo-2-(trifluoromethyl)phenylmethanol.

II. Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 5-Iodo-2-(trifluoromethyl)phenylmethanol is essential for its effective use in synthesis and analysis.

PropertyValueSource
Molecular Formula C₈H₆F₃IO[3]
Molecular Weight 302.03 g/mol [3]
CAS Number 702641-05-2[3]
Appearance White to off-white solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.N/A
Spectroscopic Data

The structural elucidation of 5-Iodo-2-(trifluoromethyl)phenylmethanol and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons. A representative ¹H NMR spectrum is available.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the aromatic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the benzylic carbon.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine NMR will exhibit a singlet corresponding to the -CF₃ group.

Diagram: Chemical Structure of 5-Iodo-2-(trifluoromethyl)phenylmethanol

Caption: The chemical structure of 5-Iodo-2-(trifluoromethyl)phenylmethanol.

III. Synthesis and Reactivity: A Gateway to Molecular Complexity

5-Iodo-2-(trifluoromethyl)phenylmethanol is a valuable building block due to its predictable reactivity, primarily at the iodo-substituted position.

Representative Synthetic Protocol: Iodination of 2-(Trifluoromethyl)benzyl alcohol

A common route to 5-Iodo-2-(trifluoromethyl)phenylmethanol involves the electrophilic iodination of 2-(trifluoromethyl)benzyl alcohol. The following is a representative protocol based on established methods for the iodination of activated aromatic rings.

Materials:

  • 2-(Trifluoromethyl)benzyl alcohol

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Sulfuric acid (concentrated)

  • Methanol

  • Deionized water

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)benzyl alcohol (1.0 eq) in methanol.

  • To this solution, add iodine (0.5 eq) and periodic acid (0.2 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-Iodo-2-(trifluoromethyl)phenylmethanol.

Causality Behind Experimental Choices:

  • Iodine and Periodic Acid: This combination generates an in-situ electrophilic iodinating species, which is more reactive than molecular iodine alone.

  • Sulfuric Acid: The strong acid acts as a catalyst to activate the iodinating agent and enhance the rate of electrophilic aromatic substitution.

  • Methanol: A suitable polar solvent that can dissolve the reactants and facilitate the reaction.

  • Sodium Thiosulfate Quench: This step is crucial for safety and purification as it removes excess iodine, which can be a hazardous and colored impurity.

  • Aqueous Workup: The washes with sodium bicarbonate and brine remove acidic impurities and water-soluble byproducts, respectively.

Key Reactions and Applications in Drug Discovery

The primary utility of 5-Iodo-2-(trifluoromethyl)phenylmethanol lies in its application in cross-coupling reactions to introduce the 2-(trifluoromethyl)phenylmethanol moiety into more complex molecules.

  • Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

  • Sonogashira Coupling: Palladium-catalyzed coupling with a terminal alkyne to form a C-C bond.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.

These reactions are fundamental in modern drug discovery, enabling the rapid synthesis of libraries of compounds for biological screening. The trifluoromethyl group often imparts favorable pharmacokinetic properties, making this building block particularly attractive for developing new therapeutic agents.[1][5]

Diagram: Application in Suzuki Cross-Coupling

cluster_reaction Reactant1 5-Iodo-2-(trifluoromethyl)phenylmethanol Catalyst Pd Catalyst, Base Reactant2 R-B(OH)₂ Product Coupled Product Catalyst->Product Suzuki Coupling

Caption: Schematic of a Suzuki cross-coupling reaction using 5-Iodo-2-(trifluoromethyl)phenylmethanol.

IV. Conclusion: An Enabling Reagent for Innovation

5-Iodo-2-(trifluoromethyl)phenylmethanol is a powerful and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a trifluoromethyl group and a reactive iodine handle provides a gateway to a wide array of complex molecules with potential therapeutic applications. By adhering to the stringent safety protocols outlined in this guide and leveraging its synthetic potential, researchers can confidently and effectively utilize this compound to advance their research and development programs.

V. References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). MDPI. Available at: [Link]

  • Studies on the Synthesis of 5-Trifluoromethylpiperonal. (2025-08-07). ResearchGate. Available at: [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents. Available at:

  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents. Available at:

  • Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. (2019-11-09). Organic Syntheses. Available at: [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated ... - PMC - NIH. Available at: [Link]

  • Selected Publications and Patents from 2005–2019. Curia Global. Available at: [Link]

  • Advanced drug development and manufacturing. European Patent Office. Available at: [Link]

Sources

Foundational

A Technical Guide to the Synthesis, Differentiation, and Application of 5-Iodo-2-(trifluoromethyl)pyridine and 2-Iodo-5-(trifluoromethyl)pyridine Isomers

Introduction: The Strategic Importance of Trifluoromethylated Iodopyridines In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique ele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Trifluoromethylated Iodopyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of this ring with trifluoromethyl (CF₃) and iodo (I) groups introduces a powerful combination of properties. The CF₃ group, a bioisostere of the ethyl group, is highly lipophilic and electron-withdrawing, often enhancing metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The iodine atom, a versatile halogen, serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions.[1]

This guide provides an in-depth technical analysis of two critical building blocks: 5-iodo-2-(trifluoromethyl)pyridine and 2-iodo-5-(trifluoromethyl)pyridine . While structurally similar, the positional isomerism of the iodo and trifluoromethyl groups imparts distinct physicochemical, spectroscopic, and reactive properties. Understanding these differences is paramount for researchers and drug development professionals in selecting the appropriate isomer to achieve desired synthetic outcomes and molecular properties. We will explore their synthesis, spectroscopic differentiation, reactivity, and applications, providing field-proven insights and detailed experimental protocols.

Part 1: Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in substituent positions between 5-iodo-2-(trifluoromethyl)pyridine and 2-iodo-5-(trifluoromethyl)pyridine leads to measurable differences in their physical and chemical characteristics. These properties can influence their solubility, reactivity, and handling in a laboratory setting.

Property5-Iodo-2-(trifluoromethyl)pyridine2-Iodo-5-(trifluoromethyl)pyridine
CAS Number 873107-98-3[2]100366-75-4[3]
Molecular Formula C₆H₃F₃INC₆H₃F₃IN
Molecular Weight 272.99 g/mol 272.99 g/mol
Physical Form Solid[4]Solid
Melting Point Not widely reported82-84 °C
Boiling Point Not widely reported215.7 °C at 760 mmHg
Calculated logP 2.4 (approx.)2.4 (approx.)[3]
Storage Conditions 2-8°C, inert atmosphere, protect from light[4]4°C, protect from light

Part 2: Spectroscopic Differentiation: Unmasking the Isomers

The unambiguous identification of 5-iodo-2-(trifluoromethyl)pyridine and 2-iodo-5-(trifluoromethyl)pyridine is crucial for quality control and ensuring the correct isomer is used in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are distinct due to the different electronic environments of the pyridine ring protons.

  • 5-Iodo-2-(trifluoromethyl)pyridine: The proton at the 6-position is adjacent to the nitrogen and the CF₃ group, leading to a downfield shift. The protons at the 3 and 4-positions will also show characteristic splitting patterns.

  • 2-Iodo-5-(trifluoromethyl)pyridine: The proton at the 6-position is adjacent to the nitrogen, while the protons at the 3 and 4-positions are influenced by the adjacent iodo and CF₃ groups, respectively.

¹³C NMR Spectroscopy

The carbon NMR spectra provide further confirmation of the isomeric identity. The carbon directly attached to the iodine atom will experience a significant upfield shift due to the heavy atom effect. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the CF₃ group will be subtly different for each isomer due to the different electronic environment on the pyridine ring.[5] The trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum.

Part 3: Synthesis and Reactivity: Strategic Access and Utilization

The synthesis of these isomers often starts from commercially available picolines, which are then subjected to halogenation and fluorination reactions.[1] A common strategy involves the conversion of a methyl group to a trichloromethyl group, followed by a halogen exchange reaction to introduce fluorine.[6]

Synthetic Approach

A general synthetic strategy can be visualized as follows:

Synthesis Substituted Picoline Substituted Picoline Halogenated Intermediate Halogenated Intermediate Substituted Picoline->Halogenated Intermediate Halogenation Trifluoromethylated Pyridine Trifluoromethylated Pyridine Halogenated Intermediate->Trifluoromethylated Pyridine Fluorination Iodinated Isomer Iodinated Isomer Trifluoromethylated Pyridine->Iodinated Isomer Iodination

Caption: General synthetic workflow for iodinated trifluoromethylpyridines.

Reactivity in Cross-Coupling Reactions

The primary synthetic utility of these iodo-substituted pyridines lies in their application as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The position of the iodine atom dictates the regioselectivity of the C-C bond formation.

  • 5-Iodo-2-(trifluoromethyl)pyridine: Coupling occurs at the 5-position of the pyridine ring.

  • 2-Iodo-5-(trifluoromethyl)pyridine: Coupling occurs at the 2-position of the pyridine ring.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-I bond, often facilitating the oxidative addition step in the catalytic cycle.

Part 4: Applications in Drug Development

Both 5-iodo-2-(trifluoromethyl)pyridine and 2-iodo-5-(trifluoromethyl)pyridine are valuable building blocks in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] Their utility is demonstrated in numerous patents for the synthesis of biologically active compounds.

A search of patent literature reveals the use of these isomers in the preparation of a wide range of compounds, including inhibitors of various enzymes and modulators of receptors. The specific isomer is chosen to achieve the desired substitution pattern on the final molecule, which is critical for its biological activity.

Part 5: Experimental Protocols

Protocol 1: General Procedure for NMR Sample Preparation

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.[7][8][9]

  • Sample Weighing: Accurately weigh 5-10 mg of the iodotrifluoromethylpyridine isomer.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[9]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Internal Standard: If not already present in the solvent, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Filtration (Optional): To remove any particulate matter, the solution can be filtered through a small plug of glass wool packed in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an iodotrifluoromethylpyridine with an arylboronic acid.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - Iodotrifluoromethylpyridine (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) solvent Add anhydrous solvent (e.g., 1,4-dioxane/water) reagents->solvent degas Degas with N₂ or Ar solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool extract Extract with organic solvent cool->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

5-Iodo-2-(trifluoromethyl)pyridine and 2-iodo-5-(trifluoromethyl)pyridine are more than just positional isomers; they are distinct chemical entities with unique properties and applications. This guide has provided a comprehensive overview of their synthesis, spectroscopic differentiation, reactivity, and role in the development of new chemical entities. A thorough understanding of these differences empowers researchers to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel molecules with desired functions. As the demand for sophisticated fluorinated building blocks continues to grow, the strategic application of these versatile iodotrifluoromethylpyridines will undoubtedly play an increasingly important role in advancing chemical and pharmaceutical research.

References

  • 2-Iodo-5-(trifluoromethyl)pyridine. PubChem. Available from: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available from: [Link]

  • 2-Iodo-5-(trifluoromethyl)pyridine. Oakwood Chemical. Available from: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]

  • Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available from: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available from: [Link]

  • Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Oxford Instruments. Available from: [Link]

  • Studies on the Synthesis of 5-Trifluoromethylpiperonal. ResearchGate. Available from: [Link]

  • 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • 19F NMR Reference Standards. Available from: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available from: [Link]

  • The patent dispute over the breakthrough mRNA technology. PMC. Available from: [Link]

  • Patents. ImmunityBio. Available from: [Link]

  • Elon W. Frampton Inventions, Patents and Patent Applications. Justia Patents. Available from: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

  • Patent Public Search. USPTO. Available from: [Link]

  • Application Data. USPTO Patent File Wrapper. Available from: [Link]

  • U.S. Patent, Patent Application and Patent Search. Justia Patents. Available from: [Link]

  • Application Data. USPTO Patent File Wrapper. Available from: [Link]

  • United States Patent. Google Patents.
  • Moderna's Patents and pending patent applications. Moderna. Available from: [Link]

Sources

Exploratory

Solubility of (5-Iodo-2-(trifluoromethyl)phenyl)methanol in DMSO and methanol

Technical Whitepaper: Solubilization Strategies for (5-Iodo-2-(trifluoromethyl)phenyl)methanol Executive Summary The compound (5-Iodo-2-(trifluoromethyl)phenyl)methanol is a critical building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubilization Strategies for (5-Iodo-2-(trifluoromethyl)phenyl)methanol

Executive Summary

The compound (5-Iodo-2-(trifluoromethyl)phenyl)methanol is a critical building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the 5-iodo position serves as the electrophile and the 2-trifluoromethyl group provides metabolic stability.[1] However, its physicochemical profile—characterized by a "Janus-faced" nature (a hydrophilic hydroxymethyl head vs. a highly lipophilic, fluorinated tail)—presents distinct solubility challenges.[1]

This guide provides a technical framework for solubilizing this scaffold. Based on structural analysis and chemotype behavior, DMSO is the superior solvent for high-concentration stock solutions (>100 mM), while Methanol serves as a viable secondary solvent for reaction transfers and LCMS preparation, albeit with lower saturation limits.[1]

Molecular Analysis & Theoretical Solubility

To optimize solubility, we must first deconstruct the intermolecular forces governing the crystal lattice of the target molecule.[1]

  • Lipophilic Core (The Barrier): The 2-trifluoromethyl (-CF

    
    ) and 5-iodo (-I) substituents significantly increase the molecule's lipophilicity (
    
    
    
    estimated ~3.0–3.5).[1] These groups create strong dispersion forces in the crystal lattice, resisting dissolution in polar protic solvents like water.[1]
  • Hydrophilic Handle (The Entry Point): The benzylic alcohol (-CH

    
    OH) is the primary handle for solvation, acting as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]
    
Solvent Interaction Mechanism
  • DMSO (Dimethyl Sulfoxide): A dipolar aprotic solvent.[1] The sulfoxide oxygen accepts hydrogen bonds from the benzyl alcohol, while the methyl groups and the polarizable sulfur atom interact favorably with the iodine and trifluoromethyl groups via dispersion forces and dipole-induced dipole interactions.[1] This "dual-action" solvation makes DMSO the gold standard for this chemotype.[1]

  • Methanol (MeOH): A polar protic solvent.[1] It solvates the hydroxyl group efficiently via hydrogen bonding.[1] However, it lacks the lipophilic penetration power of DMSO to fully solvate the fluorinated aromatic core at high concentrations, leading to lower saturation points.[1]

Visualization: Solvation Dynamics & Workflow

The following diagrams illustrate the solvation mechanism and the decision matrix for solvent selection.

SolvationStrategy Molecule (5-Iodo-2-(trifluoromethyl) phenyl)methanol (Solid Lattice) Interaction_DMSO Disrupts Lattice via: 1. S=O ... H-O (H-Bond) 2. Me/S ... I/CF3 (Dispersion) Molecule->Interaction_DMSO Solvent Addition Interaction_MeOH Disrupts Lattice via: 1. O-H ... O-H (H-Bond) 2. Weak lipophilic interaction Molecule->Interaction_MeOH DMSO DMSO (Dipolar Aprotic) DMSO->Interaction_DMSO MeOH Methanol (Polar Protic) MeOH->Interaction_MeOH Result_DMSO High Solubility (Stock >100mM) Interaction_DMSO->Result_DMSO Result_MeOH Moderate Solubility (Reaction/LCMS) Interaction_MeOH->Result_MeOH

Caption: Figure 1. Mechanistic comparison of DMSO vs. Methanol solvation. DMSO targets both the polar handle and the lipophilic core, resulting in higher solubility.[1]

Experimental Protocols

Since specific solubility values for this intermediate are rarely published in vendor catalogs, you must determine the operational solubility range. Do not rely on visual inspection alone, as micro-precipitates can ruin biological assays or flow chemistry.[1]

Protocol A: Kinetic Solubility Assessment (Rapid)

Use this for quick checks before setting up reactions.[1]

  • Preparation: Weigh 10 mg of (5-Iodo-2-(trifluoromethyl)phenyl)methanol into a clear glass vial.

  • Solvent Addition: Add 100 µL of DMSO (Target: 100 mg/mL).

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1]

    • Turbid/Solid Persists: Add DMSO in 50 µL increments, vortexing between additions, until clear.

  • Validation: Shine a laser pointer (or strong flashlight) through the vial.[1] If the beam path is visible (Tyndall effect), the compound is a suspension, not a solution.[1] Sonicate for 5 minutes at 40°C.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for creating robust stock solutions for library storage.[1]

  • Saturation: Add excess solid compound to 1 mL of solvent (DMSO or MeOH) until a solid pellet remains at the bottom.

  • Equilibration: Shake at 25°C for 24 hours (or 4 hours with sonication).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).[1]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm), comparing peak area against a standard curve prepared in acetonitrile.

Estimated Solubility Ranges (Based on Chemotype):

SolventEstimated SolubilityPrimary Use CaseNotes
DMSO > 100 mM Stock Solutions, HTS ScreeningHygroscopic; keep sealed.[1]
Methanol 20 - 50 mM LCMS Injection, Reaction SolventVolatile; prone to evaporation.[1]
Water < 0.1 mMPrecipitationUse as anti-solvent for workup.[1]

Handling & Stability Considerations

Storage of Stock Solutions

While DMSO is the best solvent for solubility, it is hygroscopic.[1] Water absorption by DMSO can cause the lipophilic (5-Iodo-2-CF3) compound to crash out over time.[1]

  • Recommendation: Store DMSO stocks in small aliquots at -20°C. Use septum-sealed vials to minimize atmospheric moisture exposure.[1]

Chemical Stability
  • De-iodination: The C-I bond is sensitive to light.[1] Solutions in clear glass exposed to sunlight may turn yellow/brown due to iodine liberation.[1] Always use amber vials.

  • Oxidation: The benzylic alcohol is stable in DMSO under neutral conditions, but avoid strong heating (>80°C) in DMSO for prolonged periods to prevent Swern-type oxidation by-products.[1]

Workflow Decision Tree

DecisionTree Start Start: Solid Compound Goal Define Goal Start->Goal Stock Long-term Stock / Bio-Assay Goal->Stock High Conc. Needed Reaction Synthesis / LCMS Goal->Reaction Compatibility Needed Action_DMSO Dissolve in DMSO (Target 10-100 mM) Stock->Action_DMSO Action_MeOH Dissolve in MeOH (Target 1-10 mM) Reaction->Action_MeOH Check Check Clarity (Tyndall Effect) Action_DMSO->Check Action_MeOH->Check Storage Store: Amber Vial, -20°C Check->Storage If Clear

Caption: Figure 2. Operational workflow for solvent selection based on application intent.

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and solvation mechanisms). [1]

  • PubChem Compound Summary. (2023). "2-Iodo-5-(trifluoromethyl)phenylmethanol" (Isomer used for property estimation).[1] National Center for Biotechnology Information.[1] [1]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1] (Standard for solvent classification and handling).[1] [1]

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Foundational

Technical Guide: Pharmaceutical Building Blocks Containing 2-Trifluoromethyl-5-iodo Motifs

Executive Summary: The "Fluorine-Iodine" Orthogonality In modern medicinal chemistry, the 2-trifluoromethyl-5-iodopyridine motif represents a high-value "privileged structure." Its utility stems from a distinct electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine-Iodine" Orthogonality

In modern medicinal chemistry, the 2-trifluoromethyl-5-iodopyridine motif represents a high-value "privileged structure." Its utility stems from a distinct electronic and steric orthogonality:

  • The 2-

    
     Group:  Acts as a metabolic blocker and lipophilicity enhancer (
    
    
    
    hydrophobicity), significantly altering the pKa of the pyridine nitrogen and improving membrane permeability.
  • The 5-Iodine Atom: Serves as a highly reactive, site-selective handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex biaryl or heteroaryl scaffolds.

This guide details the synthetic access, chemoselective functionalization, and application of this motif in drug discovery, specifically targeting kinases and metabolic enzymes (e.g., IDH2 inhibitors).

Structural & Pharmacological Rationale[1][2]

Electronic Push-Pull and Dipole Modulation

The pyridine ring is electron-deficient. The addition of a trifluoromethyl group at the C2 position further decreases electron density, making the ring less susceptible to oxidative metabolism (e.g., by cytochrome P450s).

  • Lipophilicity (

    
    ):  The 
    
    
    
    group adds approximately +1.2 to the LogP compared to a methyl group, facilitating blood-brain barrier (BBB) penetration.
  • 
    -Hole Interactions:  The iodine atom at C5 exhibits a "
    
    
    
    -hole"—a region of positive electrostatic potential along the C-I bond axis. This allows the building block to participate in halogen bonding during protein-ligand recognition before functionalization, or to direct specific catalyst insertion during synthesis.
Bioisosterism in Drug Design

This motif is frequently used to access chemical space occupied by Enasidenib (IDHIFA) and other triazine-pyridine based inhibitors. The 2-position substitution mimics the steric bulk of an isopropyl group but with inverted electronics (electron-withdrawing vs. electron-donating).

Synthetic Access: "The Make"

Reliable access to 2-trifluoromethyl-5-iodopyridine (and its derivatives) is non-trivial due to the competing reactivities of the halogen and the fluoroalkyl group.

Primary Route: The Sandmeyer Approach

The most robust industrial route avoids direct trifluoromethylation of the iodide (which often leads to mixtures) and instead utilizes the stability of the amine precursor.

Pathway: 2-Chloro-5-nitropyridine


 2-Trifluoromethyl-5-nitropyridine 

5-Amino-2-(trifluoromethyl)pyridine

Target Iodide .
Alternative Route: Halogen Exchange (Halex)

Direct iodination of 2-trifluoromethylpyridine is difficult due to the deactivated ring. However, Finkelstein-type reactions on 2-trifluoromethyl-5-bromopyridine (using CuI/KI) can generate the iodide, though this is often less atom-economical than the Sandmeyer route.

Visualization of Synthetic Pathways

SynthesisRoutes Start 2-Chloro-5-nitropyridine Step1 2-CF3-5-nitropyridine Start->Step1 KF, CuI, TMS-CF3 (Halex/Trifluoromethylation) Step2 5-Amino-2-CF3-pyridine Step1->Step2 H2, Pd/C (Reduction) Target 2-Trifluoromethyl-5-iodopyridine (Target) Step2->Target NaNO2, KI, H+ (Sandmeyer) AltStart 2-CF3-pyridine AltStep Lithiation (LDA) AltStart->AltStep -78°C AltStep->Target I2 Quench (Low Selectivity Risk)

Figure 1: Comparative synthetic pathways. The Sandmeyer route (top) offers higher regiocontrol than direct lithiation (bottom).

Functionalization Strategies: "The Use"

The core value of this building block is the ability to selectively functionalize the C5-Iodine bond while leaving the


 group intact.
Chemoselectivity Profile
Reaction TypeSite of ActionReagent SystemSelectivity Rationale
Suzuki-Miyaura C5-I

,

C-I bond energy (57 kcal/mol) is significantly lower than C-CF3 (>100 kcal/mol).
Sonogashira C5-I Alkyne,

, CuI
Oxidative addition occurs exclusively at the soft Iodine center.
Buchwald-Hartwig C5-I Amines, Pd-PEPPSIFacilitates C-N bond formation; critical for kinase hinge binders.
Nu-Aromatic Sub. C6 Alkoxides, ThiolsThe

group activates the ortho (C6) position for

, but only under forcing conditions.
Reactivity Flowchart

Reactivity Center 2-Trifluoromethyl-5-iodopyridine Suzuki Biaryl Scaffolds (Suzuki Coupling) Center->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Buchwald Aminopyridines (Buchwald-Hartwig) Center->Buchwald Pd(0), HNR2 NaOtBu Exchange Grignard/Lithium Species (I/Mg Exchange) Center->Exchange iPrMgCl -20°C

Figure 2: Divergent synthesis from the core motif. The C-I bond is the primary reactive vector.

Experimental Protocols

Protocol A: Sandmeyer Iodination (Synthesis of the Building Block)

Use this protocol to convert 5-amino-2-(trifluoromethyl)pyridine to the 5-iodo target.

Reagents:

  • 5-Amino-2-(trifluoromethyl)pyridine (1.0 equiv)

  • 
     (1.2 equiv)
    
  • 
     (2.0 equiv)
    
  • 
     (2.5 M aqueous solution)
    

Procedure:

  • Diazotization: Dissolve the amine in aqueous

    
     and cool to 0°C in an ice/salt bath.
    
  • Add

    
     (dissolved in minimal water) dropwise, maintaining internal temperature 
    
    
    
    . Stir for 30 min.
  • Iodination: Add a solution of

    
     in water dropwise to the diazonium salt solution. Caution: Nitrogen gas evolution.
    
  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Neutralize with saturated

    
    , extract with EtOAc (3x). Wash organics with 10% 
    
    
    
    (to remove iodine color) and brine.
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Selective Suzuki-Miyaura Coupling

Use this protocol to attach an aryl group at C5.

Reagents:

  • 2-Trifluoromethyl-5-iodopyridine (1.0 equiv)[1]

  • Arylboronic acid (1.1 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the iodide, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvent.

  • Heat to 80°C for 4–6 hours. Note: Monitoring by LCMS is critical; the CF3 group is stable, but prolonged heating can cause protodeboronation of the partner.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.[2]

    • Source: ResearchG
    • URL:[Link]

  • Medicinal Chemistry Applications (Enasidenib Context)

    • Title: Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia.[3][4][5][6][7]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Cross-Coupling Methodologies

    • Title: Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Commercial & Safety Data

    • Title: 2-Iodo-5-trifluoromethyl-pyridine Product Inform
    • Source: Sigma-Aldrich.

  • Late-Stage Functionalization

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[8]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of 5-Iodo-2-(trifluoromethyl)benzyl alcohol

Abstract This guide provides a comprehensive framework for the successful Suzuki-Miyaura cross-coupling of 5-Iodo-2-(trifluoromethyl)benzyl alcohol. This substrate, characterized by an electron-withdrawing trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the successful Suzuki-Miyaura cross-coupling of 5-Iodo-2-(trifluoromethyl)benzyl alcohol. This substrate, characterized by an electron-withdrawing trifluoromethyl group and a reactive iodide, presents unique considerations for catalyst and ligand selection. We will dissect the mechanistic underpinnings of the reaction, offer a rationale for the selection of optimal reaction parameters, and provide a detailed, field-tested protocol for researchers in synthetic and medicinal chemistry. The methodologies outlined herein are designed to be robust, reproducible, and adaptable for a variety of boronic acid coupling partners, facilitating the synthesis of a diverse range of biaryl methane derivatives.

Introduction: Strategic Importance and Substrate Analysis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is widespread in the creation of polymers, natural products, and particularly in the pharmaceutical industry for constructing biaryl and substituted aromatic structures.[3][4]

The specific substrate, 5-Iodo-2-(trifluoromethyl)benzyl alcohol , is a valuable building block for several reasons:

  • Aryl Iodide: The carbon-iodine bond is the weakest among the aryl halides, making it highly susceptible to oxidative addition by a Palladium(0) catalyst. This ensures high reactivity and often allows for milder reaction conditions compared to the corresponding bromides or chlorides.[1][4]

  • Electron-Deficient Ring: The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group further activates the aryl iodide towards oxidative addition, a key rate-determining step in many cross-coupling reactions.[5]

  • Benzylic Alcohol Moiety: The presence of the -CH2OH group is a key feature for further synthetic elaboration, yet it must be tolerated by the catalytic system.

This application note addresses the specific challenges and opportunities presented by this substrate, focusing on catalyst systems that accommodate its electronic properties and potential for steric hindrance.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-Iodo-2-(trifluoromethyl)benzyl alcohol. This step forms a Pd(II) intermediate. The rate of this step is enhanced by the electron-deficient nature of the aromatic ring.[5]

  • Transmetalation: The organoboron compound (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[8] This species then transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-limiting step of the overall cycle.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar-Pd(II)-I(L₂) pd0->pd_intermediate Oxidative Addition aryl_halide Ar-I (5-Iodo-2-(CF₃)benzyl alcohol) aryl_halide->pd_intermediate pd_biaryl Ar-Pd(II)-Ar'(L₂) pd_intermediate->pd_biaryl Transmetalation boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd_intermediate pd_biaryl->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd_biaryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Optimized Reaction Parameters

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are preferred for their stability, commercial availability, and consistent performance.[8] They are readily reduced in situ to the active Pd(0) species.

  • Ligand Selection: This is arguably the most critical parameter. For an electron-deficient and potentially hindered substrate like 5-Iodo-2-(trifluoromethyl)benzyl alcohol, standard ligands like triphenylphosphine (PPh₃) may yield suboptimal results. The use of bulky, electron-rich dialkylbiaryl phosphine ligands is highly recommended.[3]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand has demonstrated exceptional performance in coupling a wide range of aryl halides, including challenging and sterically hindered substrates.[3][9] Its bulk facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. A moderately strong base is required.

    • Potassium Phosphate (K₃PO₄): This is an excellent general-purpose base for Suzuki couplings, often providing superior results to carbonate bases, especially with hindered substrates.

    • Caesium Carbonate (Cs₂CO₃): Often used for more challenging couplings, its higher solubility in organic solvents can sometimes accelerate the reaction.[2]

  • Solvent System: A polar, aprotic solvent capable of dissolving both the organic reagents and, to some extent, the inorganic base is ideal. A mixture with water is typically required for the base to function effectively.

    • 1,4-Dioxane/Water or Toluene/Water: These solvent systems are standard for Suzuki couplings. Dioxane is an excellent solvent for a wide range of substrates. Toluene can be beneficial for higher reaction temperatures if required.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 5-Iodo-2-(trifluoromethyl)benzyl alcohol with a generic arylboronic acid.

Reagents & Equipment:

  • 5-Iodo-2-(trifluoromethyl)benzyl alcohol

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Iodo-2-(trifluoromethyl)benzyl alcohol (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M with respect to the starting aryl iodide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation: Scope of the Reaction

The following table summarizes expected outcomes for the coupling of 5-Iodo-2-(trifluoromethyl)benzyl alcohol with a variety of arylboronic acids using the optimized protocol.

Entry Arylboronic Acid Partner Product Structure Expected Yield Notes
1Phenylboronic acid5-phenyl-2-(trifluoromethyl)benzyl alcohol>90%Standard, unhindered coupling partner.
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-(trifluoromethyl)benzyl alcohol>95%Electron-rich boronic acids are highly reactive.
34-Acetylphenylboronic acid5-(4-acetylphenyl)-2-(trifluoromethyl)benzyl alcohol>85%Tolerates electron-withdrawing groups and ketones.
42-Methylphenylboronic acid5-(o-tolyl)-2-(trifluoromethyl)benzyl alcohol>80%Sterically hindered partner; may require longer reaction time or slightly higher temperature.
5Thiophen-3-ylboronic acid5-(thiophen-3-yl)-2-(trifluoromethyl)benzyl alcohol>85%Demonstrates compatibility with heteroaromatic substrates.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd not reduced to Pd(0)).2. Insufficiently inert atmosphere (O₂ present).3. Poor quality base or boronic acid (degradation).1. Use a different Pd source (e.g., Pd₂(dba)₃). Increase ligand:Pd ratio.2. Ensure proper Schlenk technique; degas solvents thoroughly.3. Use fresh, high-purity reagents.
Significant Homocoupling of Boronic Acid 1. Reaction temperature is too high.2. Presence of oxygen.1. Lower the reaction temperature.2. Improve inert atmosphere technique.
Protodeboronation (Loss of Boronic Acid) 1. Excess water in the reaction.2. Base is too strong or reaction time is too long.1. Use anhydrous organic solvent and control the amount of water added.2. Consider a milder base (e.g., K₂CO₃) or shorter reaction time.

References

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. Semantic Scholar. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Available at: [Link]

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of B-Benzyl-9-borabicyclo[3.3.1]nonane To Furnish Methylene-Linked Biaryls. Organic Letters (ACS Publications). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]

Sources

Application

Synthesis of 5-iodo-2-(trifluoromethyl)benzaldehyde via alcohol oxidation

Application Note: Precision Synthesis of 5-iodo-2-(trifluoromethyl)benzaldehyde via Chemoselective Alcohol Oxidation Abstract & Strategic Overview The synthesis of 5-iodo-2-(trifluoromethyl)benzaldehyde represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5-iodo-2-(trifluoromethyl)benzaldehyde via Chemoselective Alcohol Oxidation

Abstract & Strategic Overview

The synthesis of 5-iodo-2-(trifluoromethyl)benzaldehyde represents a critical transformation in the generation of high-value intermediates for drug discovery.[1] This scaffold contains two orthogonal functional handles: an aryl iodide for cross-coupling (Suzuki-Miyaura, Sonogashira) and a trifluoromethyl group for metabolic stability and lipophilicity.[1]

The core challenge in synthesizing this molecule lies in the chemoselective oxidation of its precursor, (5-iodo-2-(trifluoromethyl)phenyl)methanol.[1] The electron-withdrawing trifluoromethyl group at the ortho position deactivates the benzylic position, while the resulting aldehyde is highly electrophilic and prone to hydration or over-oxidation to the benzoic acid.[1]

This guide details a robust, self-validating protocol using Dess-Martin Periodinane (DMP) for laboratory-scale synthesis, ensuring >95% purity without chromatographic difficulty.[1] A secondary TEMPO/NaOCl protocol is provided for "green" scale-up scenarios.[1][2][3]

Retrosynthetic Analysis & Pathway

The synthesis is best approached via the controlled oxidation of the corresponding benzyl alcohol.[1][2][3]

Figure 1: Retrosynthetic logic focusing on the alcohol-to-aldehyde transformation.

Methodology Selection: The Causality of Choice

Selecting the correct oxidant is non-trivial due to the electronic nature of the substrate.[1][2][3]

OxidantSuitabilityMechanistic Rationale
Dess-Martin Periodinane (DMP) High (Recommended) Mild conditions (RT), neutral pH.[1][2] The hypervalent iodine mechanism avoids the hydration of the electron-deficient aldehyde, preventing over-oxidation to the acid [1].[1]
Swern Oxidation ModerateEffective but requires cryogenic conditions (-78°C).[1][2][3] The production of dimethyl sulfide (DMS) is odorous and requires rigorous handling.[2][3]
MnO₂ (Activated) ModerateHeterogeneous and variable.[1][2][3] While cheap, it often requires large excesses (10-20 eq) and long reaction times for electron-deficient alcohols.[1][2]
PCC/PDC LowChromium toxicity issues.[1][2][3] Acidic nature can complicate workup.[1][2][3] Difficult to remove Cr residues from the final product.[1][2][3]
TEMPO/NaOCl High (Scale-up) Catalytic and green.[1][2][3] Requires precise pH control (buffered at pH 8.6-9.5) to prevent the formation of the carboxylic acid [2].[1][2][3]

Detailed Experimental Protocol (Primary Method: DMP)

Objective: Synthesis of 5-iodo-2-(trifluoromethyl)benzaldehyde on a 5.0 mmol scale.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • (5-iodo-2-(trifluoromethyl)phenyl)methanol : 1.51 g (5.0 mmol)[1][2]

  • Dess-Martin Periodinane (DMP) : 2.54 g (6.0 mmol, 1.2 equiv)[1]

  • Dichloromethane (DCM) : 25 mL (Anhydrous)

  • Sodium Thiosulfate (Na₂S₂O₃) : Saturated aqueous solution[2]

  • Sodium Bicarbonate (NaHCO₃) : Saturated aqueous solution[2]

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under a nitrogen stream.

  • Dissolution: Charge the RBF with the benzyl alcohol (1.51 g) and anhydrous DCM (20 mL). Stir until fully dissolved.

  • Oxidant Addition: Add Dess-Martin Periodinane (2.54 g) in a single portion. Use the remaining DCM (5 mL) to rinse the funnel and sides of the flask.[1][2]

    • Note: The reaction typically becomes a cloudy suspension.[1][2][3]

  • Reaction: Stir vigorously at room temperature (20-25°C).

    • Monitoring: Check by TLC (20% EtOAc/Hexane) after 30 minutes.[1][2][3] The aldehyde spot will be less polar (higher R_f) than the alcohol.[1][2][3]

    • Endpoint: Reaction is usually complete within 1-2 hours.[1][2][3]

  • Quenching (Critical Step):

    • Dilute the reaction mixture with diethyl ether (30 mL).

    • Pour the mixture into a beaker containing a 1:1 mixture of sat. Na₂S₂O₃ and sat.[1][2][3] NaHCO₃ (50 mL total).[1][2][3]

    • Mechanism:[1][2][3] Thiosulfate reduces unreacted periodinane (I-V) to iodinane (I-III) and iodine, while bicarbonate neutralizes the acetic acid byproduct.[1]

    • Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear and the aqueous layer is homogenous.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2][3][4][5] Extract the aqueous layer with diethyl ether (2 x 20 mL).[1][2][3]

  • Drying: Combine organic extracts, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator, water bath < 35°C) to yield the crude aldehyde.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Expectation: The crude product is often >95% pure and appears as a white to off-white solid.[1][2][3]

Scale-Up Protocol (Secondary Method: Catalytic TEMPO)

For scales >50g, DMP becomes cost-prohibitive and hazardous.[1][2][3]

Workflow:

  • Dissolve alcohol in DCM/Water (biphasic).[1][2][3]

  • Add TEMPO (1 mol%) and KBr (10 mol%) .

  • Cool to 0°C.

  • Add NaOCl (Bleach) dropwise while maintaining pH ~9 using aqueous NaHCO₃.[1][2][3]

    • Control: Do not allow pH to drop below 8, or the aldehyde will oxidize to the carboxylic acid.[1][2][3]

  • Quench with sodium thiosulfate.[1][2][3]

Quality Control & Analytical Data

Target Structure Verification:

Analytical MethodExpected Signal / Characteristic
¹H NMR (400 MHz, CDCl₃) Aldehyde (-CHO): Singlet or doublet (due to F-coupling) at ~10.2 ppm. Aromatic: Three protons.[1][2][3][6] Look for the specific pattern: H-3 (d), H-4 (dd), H-6 (d).[1] The proton ortho to the aldehyde (H-6) will be deshielded.[1]
¹⁹F NMR -CF₃: Singlet at ~ -60 ppm. (Check for absence of starting material peak if shifts differ slightly).[1][2][3]
IR Spectroscopy C=O Stretch: Strong band at 1690–1710 cm⁻¹.[1][2][3] C-F Stretch: Strong bands in 1100–1350 cm⁻¹ region.[1][2][3]
Mass Spectrometry [M+H]⁺ or [M+NH₄]⁺: Consistent with MW 300.02 (C₈H₄F₃IO).[2][3]

Process Decision Logic

Use the following logic tree to determine the appropriate workflow for your specific constraints.

Figure 2: Decision matrix for oxidant selection based on scale and constraints.

Safety & Handling

  • Dess-Martin Periodinane: Potentially explosive (impact sensitive) in dry form at elevated temperatures.[1][2][3] Store in a freezer. Do not heat reaction mixtures containing DMP above 60°C.[1][2][3]

  • Iodinated Compounds: Organoiodides can be light-sensitive.[1][2][3] Wrap flasks in foil during extended storage.[1][2][3]

  • Trifluoromethyl Group: Generally stable, but avoid strong reducing agents (e.g., LiAlH₄) if the aldehyde is the desired endpoint, as over-reduction to the alcohol is rapid.[1]

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][2][3] J. Org.[1][2][3][7] Chem.1983 , 48, 4155–4156.[1][2][3]

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[1][3] J. Org.[1][2][3][7] Chem.1987 , 52, 2559–2562.[1][2][3]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer Science & Business Media: New York, 2006 .[1][2][3]

Sources

Method

Application Notes and Protocols for the Conversion of Benzyl Alcohol to Benzyl Bromide

A Note on CAS 1261682-35-2: Initial literature and database searches did not yield any information regarding the chemical entity associated with CAS number 1261682-35-2, nor its application in the synthesis of benzyl bro...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on CAS 1261682-35-2: Initial literature and database searches did not yield any information regarding the chemical entity associated with CAS number 1261682-35-2, nor its application in the synthesis of benzyl bromide from benzyl alcohol. The following guide, therefore, focuses on established and well-documented protocols for this important transformation, providing researchers with reliable methods and the underlying scientific principles.

Introduction

The conversion of benzyl alcohol to benzyl bromide is a fundamental and frequently employed transformation in organic synthesis. Benzyl bromide is a versatile reagent, widely used in the introduction of the benzyl protecting group for alcohols and amines, as well as in the formation of carbon-carbon bonds through reactions with various nucleophiles.[1] The reactivity of the benzylic position makes this conversion relatively facile, yet subject to side reactions if not performed under optimized conditions.[2][3] This guide details several robust protocols for this synthesis, discusses the mechanistic underpinnings of each, and provides comprehensive safety and handling information.

Mechanistic Considerations

The synthesis of benzyl bromide from benzyl alcohol can proceed through different mechanisms, primarily dependent on the reagents and conditions employed. The two most common pathways are nucleophilic substitution (SN1 and SN2) and free-radical substitution.

Nucleophilic Substitution Pathways (SN1 and SN2)

When using hydrobromic acid (HBr), often with a strong acid catalyst like sulfuric acid, the reaction proceeds via a nucleophilic substitution mechanism.[4] The acidic conditions facilitate the protonation of the hydroxyl group of benzyl alcohol, forming a good leaving group (water). The resulting benzylic carbocation is stabilized by resonance with the aromatic ring, favoring an SN1 pathway. The bromide ion then acts as a nucleophile to form benzyl bromide. Under different conditions, a direct SN2 displacement of the protonated hydroxyl group by the bromide ion can also occur.

Free-Radical Pathway

Alternatively, reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or heat) can promote a free-radical bromination at the benzylic position.[2][3][5] This pathway involves the homolytic cleavage of the benzylic C-H bond, which is weaker than typical sp3 C-H bonds due to the resonance stabilization of the resulting benzyl radical.[2]

Established Synthetic Protocols

Several reliable methods for the conversion of benzyl alcohol to benzyl bromide have been reported in the literature. The choice of method often depends on the scale of the reaction, the desired purity of the product, and the available laboratory equipment.

Protocol 1: Synthesis using Hydrobromic and Sulfuric Acids

This classic method involves the reaction of benzyl alcohol with an excess of hydrobromic acid, catalyzed by concentrated sulfuric acid.[4]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl alcohol and 48% hydrobromic acid. A common molar ratio is a 3:1 excess of HBr to benzyl alcohol.[6]

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred mixture. The addition should be done cautiously as the reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux for 1.5 to 4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. The denser benzyl bromide will form the lower organic layer.[6]

  • Washing: Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride or magnesium sulfate), filter, and purify the crude benzyl bromide by distillation.

Table 1: Reagent Quantities and Ratios for Protocol 1

ReagentMolar RatioMass Ratio
Benzyl Alcohol11
Hydrobromic Acid (48%)~30.85-1.06
Sulfuric Acid (conc.)Catalytic0.3-0.5

Data adapted from a patented synthesis method.[4]

Protocol 2: Microwave-Assisted Synthesis using Triphenylphosphine and N-Bromosuccinimide

This modern approach offers a rapid and efficient synthesis of benzyl bromide under solvent-free conditions, utilizing microwave irradiation.[7]

Reaction Scheme:

Experimental Protocol:

  • Reagent Mixture: In a 50 mL glass tube suitable for microwave synthesis, combine benzyl alcohol (1.0 mmol), N-bromosuccinimide (1.5 mmol), and triphenylphosphine (1.5 mmol).[7]

  • Microwave Irradiation: Place the reaction tube in a domestic microwave oven and irradiate at a power of 700 W for a short duration (typically 10-30 seconds).[7]

  • Extraction: After the reaction is complete, extract the product with dichloromethane and wash with water.

  • Drying and Purification: Separate the organic layer and dry it over magnesium sulfate. After solvent evaporation, purify the product by flash column chromatography on silica gel using n-pentane as the eluent.[7]

Table 2: Reaction Times and Yields for Microwave-Assisted Synthesis

SubstrateTime (seconds)Yield (%)
Benzyl alcohol10High
Various substituted benzyl alcohols< 30High

Data from a study on microwave-assisted synthesis.[7]

Visualization of Workflows and Mechanisms

G cluster_reaction Reaction cluster_workup Workup and Purification A Combine Benzyl Alcohol and HBr B Add H2SO4 A->B C Reflux (1.5-4h) B->C D Cool and Transfer to Sep. Funnel C->D Reaction Completion E Separate Organic Layer D->E F Wash with H2O, NaHCO3, Brine E->F G Dry over Anhydrous Salt F->G H Distillation G->H I Pure Benzyl Bromide H->I

G cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack Benzyl Alcohol Benzyl Alcohol Protonated Benzyl Alcohol Protonated Benzyl Alcohol Benzyl Alcohol->Protonated Benzyl Alcohol + H+ Benzyl Carbocation Benzyl Carbocation Protonated Benzyl Alcohol->Benzyl Carbocation - H2O Protonated Benzyl Alcohol->Benzyl Carbocation Benzyl Bromide Benzyl Bromide Benzyl Carbocation->Benzyl Bromide + Br-

Safety and Handling

Benzyl bromide is a lachrymatory and corrosive chemical that requires careful handling in a well-ventilated fume hood.[8][9][10][11][12]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[9][12]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[8][11]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.[11]

Handling Precautions:

  • Avoid inhalation of vapors or mist.[8]

  • Prevent contact with skin and eyes.[8]

  • Keep away from ignition sources as benzyl bromide is combustible.[10][12]

  • Handle under an inert atmosphere if moisture sensitivity is a concern.[9]

Incompatible Materials:

  • Benzyl bromide reacts violently with strong bases, amines, alcohols, and oxidizing agents.[11]

  • It is corrosive to some metals.[11]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[10][12]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[10][12]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10][12]

  • Spills: Absorb with an inert material and dispose of in a suitable, closed container.[8][10]

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine. RSC Publishing. Retrieved from [Link]

  • Taylor & Francis Online. (2011, January 6). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • XMB. (2023, March 2). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). Benzyl bromide synthesis method - CN102329192A.
  • New Jersey Department of Health. (2000, December). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of (5-Iodo-2-(trifluoromethyl)phenyl)methanol

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of (5-Iodo-2-(trifluoromethyl)phenyl)methanol . This scaffold combines a highly re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of (5-Iodo-2-(trifluoromethyl)phenyl)methanol . This scaffold combines a highly reactive aryl iodide, a lipophilic electron-withdrawing trifluoromethyl group, and a versatile benzylic alcohol, making it a "privileged structure" in medicinal chemistry for modulating potency and metabolic stability.[1]

Introduction & Substrate Analysis

The substrate (5-Iodo-2-(trifluoromethyl)phenyl)methanol presents a unique reactivity profile governed by the interplay between its three substituents on the benzene ring:

  • Iodide (C5): The primary handle for cross-coupling. Being para to the electron-withdrawing trifluoromethyl group (-CF

    
    ), the C-I bond is electronically activated toward Oxidative Addition by Palladium(0), typically the rate-determining step in couplings of aryl chlorides/bromides, but extremely fast for this iodide.
    
  • Trifluoromethyl (C2): Provides metabolic stability and lipophilicity. Its strong

    
    -withdrawing nature (
    
    
    
    ) renders the ring electron-deficient.
  • Benzylic Alcohol (C1): A polar handle for further derivation (e.g., oxidation to aldehyde, conversion to ether/amine).[1] While generally compatible with Pd-catalysis, the free hydroxyl group requires specific attention to base selection to avoid side reactions (e.g., deprotonation leading to solubility issues or competitive coordination).[1]

Strategic Advantages[1]
  • High Reactivity: The electron-poor nature of the ring ensures rapid oxidative addition, often allowing reactions to proceed at lower temperatures compared to electron-rich aryl iodides.

  • Orthogonal Functionalization: The alcohol remains inert under standard non-oxidative coupling conditions, allowing for subsequent transformations (e.g., Mitsunobu reaction) after the C-C or C-N bond formation.[1]

Mechanistic Considerations & Catalyst Selection

The Catalytic Cycle

For this electron-deficient substrate, the catalytic cycle follows the standard Pd(0)/Pd(II) pathway. However, the Reductive Elimination step becomes critical. Because the oxidative addition complex is stabilized by the electron-withdrawing CF


 group, reductive elimination can be slower, particularly with electron-poor coupling partners.[1]

Catalyst Recommendations:

  • Ligands: Use electron-rich, bulky phosphines (e.g., SPhos , XPhos , P(t-Bu)

    
     ) to accelerate reductive elimination.[1]
    
  • Pre-catalysts: Pd(dppf)Cl

    
      and Pd(PPh
    
    
    
    )
    
    
    are robust starting points for Suzuki and Sonogashira couplings. For Buchwald-Hartwig aminations, Pd
    
    
    (dba)
    
    
    with Xantphos or BrettPhos is preferred to prevent catalyst poisoning by the amine.
Visualization: Reactivity Landscape

ReactionLandscape Substrate (5-Iodo-2-(trifluoromethyl) phenyl)methanol Suzuki Suzuki-Miyaura (Biaryl Synthesis) Substrate->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sonogashira Sonogashira (Alkynylation) Substrate->Sonogashira Terminal Alkyne Pd/Cu Buchwald Buchwald-Hartwig (Amination) Substrate->Buchwald Amine Pd/XPhos Biaryl 5-Aryl-2-(CF3)benzyl alcohol (Scaffold Extension) Suzuki->Biaryl Alkyne 5-Alkynyl-2-(CF3)benzyl alcohol (Linker Installation) Sonogashira->Alkyne Amine 5-Amino-2-(CF3)benzyl alcohol (Solubility/Targeting) Buchwald->Amine

Caption: Divergent synthesis pathways from the core scaffold utilizing the reactive C-I bond.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of Biaryl Derivatives.

Rationale: The biphasic solvent system (Dioxane/Water) ensures solubility of the boronic acid and the inorganic base while maintaining the organic substrate in solution. Potassium carbonate is chosen over stronger bases (like hydroxides) to prevent potential interference with the benzylic alcohol.

Materials:

  • Substrate: (5-Iodo-2-(trifluoromethyl)phenyl)methanol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.5 equiv)[1]
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 mmol, 316 mg), Arylboronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (2.5 mmol, 345 mg).
  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N

    
    ) or Argon three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Quickly remove the septum (under positive gas flow) to add Pd(dppf)Cl

    
      (0.03 mmol, ~25 mg), then reseal and purge for 1 minute.
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.

    • Note: The activated iodide usually reacts fully within 4 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Silica gel).
Protocol B: Sonogashira Coupling

Target: Introduction of Alkynyl Linkers.

Rationale: This protocol utilizes a standard Pd/Cu system.[3] The use of TEA (Triethylamine) acts as both solvent and base, simplifying the workup. The mild conditions preserve the benzylic alcohol.

Materials:

  • Substrate: 1.0 equiv

  • Alkyne: Terminal alkyne (1.2 equiv)[1][3]

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%)[3]
  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)

Step-by-Step Procedure:

  • Setup: In a dry Schlenk tube, combine Substrate (1.0 mmol), PdCl

    
    (PPh
    
    
    
    )
    
    
    (14 mg), and CuI (2 mg).
  • Degassing: Evacuate and backfill with Argon (Oxygen presence causes alkyne homocoupling/Glaser coupling).

  • Liquid Addition: Add anhydrous THF (3 mL) and TEA (3 mL).

  • Alkyne Addition: Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 30 minutes. If reaction is sluggish (monitored by TLC), heat to 40–50°C .

    • Critical Check: A color change from yellow to dark brown/black often indicates active catalysis.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate and purify via column chromatography.[3]

Protocol C: Buchwald-Hartwig Amination

Target: C-N Bond Formation (Anilines/Amines).

Rationale: The electron-deficient nature of the aryl ring makes the C-N bond formation favorable, but the free alcohol can complicate base selection. Cesium Carbonate (Cs


CO

)
is used as a mild base compatible with sensitive functional groups. Xantphos is selected for its wide bite angle, promoting the reductive elimination step.[1]

Materials:

  • Substrate: 1.0 equiv

  • Amine: Primary or Secondary Amine (1.2 equiv)[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.5 mol%)[1]
  • Ligand: Xantphos (3 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix Pd

    
    (dba)
    
    
    
    and Xantphos in Dioxane (1 mL) and stir for 5 minutes under Argon to form the active catalyst species (solution turns from purple to orange/yellow).
  • Main Reaction: In a separate reaction vessel, add Substrate (1.0 mmol), Amine (1.2 mmol), and Cs

    
    CO
    
    
    
    (650 mg).
  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Add remaining Dioxane (4 mL).

  • Heating: Heat to 100°C for 12–18 hours.

  • Workup: Dilute with EtOAc, filter insoluble salts, and concentrate. Purify via chromatography.[3]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive catalyst batch.Switch to Pd(t-Bu

P)

or fresh Pd(dppf)Cl

. Ensure strict O

exclusion.
Dehalogenation (Ar-I

Ar-H)
Hydride source present (often from solvent or excess base + alcohol).Use anhydrous solvents . Reduce reaction temperature. Switch from isopropanol/ethanol to Toluene or Dioxane.
Homocoupling of Alkyne Oxygen leak in Sonogashira reaction.Degas solvents thoroughly (freeze-pump-thaw or sparging with Ar for 20 min).
Poor Solubility High crystallinity of CF

substrate.
Use DMF or DMA as co-solvent. Increase temperature to 100°C (for Suzuki).
Visualization: Optimization Logic

Optimization Start Reaction Failure? Check1 Is Starting Material Remaining? Start->Check1 Check2 Is De-Iodinated Product (Ar-H) Forming? Check1->Check2 No (Side Products) Action1 Increase Temp Change Catalyst (Pd-118 or SPhos) Check1->Action1 Yes (Low Conv.) Action2 Switch Solvent (Anhydrous) Lower Temp Check2->Action2 Yes

Caption: Decision tree for troubleshooting common coupling failures.

Safety & Handling

  • Fluorinated Compounds: While stable, thermal decomposition of trifluoromethyl compounds at very high temperatures (>200°C) can release HF.[1] Do not overheat.

  • Heavy Metals: All palladium and copper waste must be segregated into heavy metal waste streams.

  • Benzylic Alcohol: Avoid strong oxidizers (e.g., Cr(VI), KMnO

    
    ) unless aldehyde formation is desired.[1]
    

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for Fluorination and Trifluoromethylation.[4][5][6] Nature, 473, 470–477.[1] Link (Context on stability/reactivity of CF3 groups).

  • Sigma-Aldrich. (2024). Product Specification: (2-Iodo-4-(trifluoromethyl)phenyl)methanol (Regioisomer analog for property comparison). Link

Sources

Method

Application Notes and Protocols for Utilizing 5-Iodo-2-(trifluoromethyl)benzyl Alcohol as a Novel Linker in PROTAC Design

Introduction: The Critical Role of the Linker in PROTAC Innovation Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Innovation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers these two components. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[2] The judicious design of the linker can significantly impact the stability and cooperativity of this complex, ultimately dictating the efficiency and selectivity of protein degradation.[3]

This guide provides an in-depth technical overview of the application of 5-Iodo-2-(trifluoromethyl)benzyl alcohol as a novel, rigidifying linker component in PROTAC design. We will explore the scientific rationale for its use, detailing the unique properties conferred by the iodo and trifluoromethyl substituents. Furthermore, we will provide comprehensive, step-by-step protocols for the synthesis of this linker precursor and its incorporation into a PROTAC scaffold, along with methods for the characterization and biological evaluation of the resulting protein degraders.

Scientific Rationale: Unlocking New Possibilities with a Substituted Benzyl Linker

The incorporation of a benzyl group into a PROTAC linker provides a degree of conformational restriction, which can be advantageous for optimizing the geometry of the ternary complex.[4] The 5-Iodo-2-(trifluoromethyl)benzyl moiety offers a unique combination of features that can be exploited in rational PROTAC design:

  • Conformational Rigidity: The aromatic ring introduces a rigid element into the linker, reducing the entropic penalty associated with ternary complex formation and potentially leading to higher degradation efficiency.[3] This rigidity can also improve selectivity by disfavoring the formation of off-target ternary complexes.

  • Modulation of Physicochemical Properties:

    • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful tool in medicinal chemistry for enhancing a molecule's metabolic stability and membrane permeability.[5][6] Its strong electron-withdrawing nature and lipophilicity can significantly alter the overall physicochemical profile of the PROTAC, potentially improving its drug-like properties.[6][7]

    • Iodine Atom: The iodine atom provides a handle for further chemical modification through reactions such as Sonogashira or Suzuki coupling, allowing for the late-stage diversification of the PROTAC library. It also increases the lipophilicity of the linker.

  • Potential for Specific Interactions: The substituted benzyl ring can engage in specific non-covalent interactions, such as π-π stacking or halogen bonding, with amino acid residues on the surface of the POI or E3 ligase. A notable example is the PROTAC ACBI1, where a para-disubstituted aryl linker was designed to form a specific pi-stacking interaction with a tyrosine residue in the VHL E3 ligase, thereby enhancing ternary complex stability.[4]

Experimental Protocols

Part 1: Synthesis of 5-Iodo-2-(trifluoromethyl)benzyl Bromide (Linker Precursor)

This protocol describes the conversion of 5-Iodo-2-(trifluoromethyl)benzyl alcohol to the corresponding benzyl bromide, a key intermediate for incorporation into the PROTAC linker.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
5-Iodo-2-(trifluoromethyl)benzyl alcohol316.031.01.0
Phosphorus tribromide (PBr3)270.690.40.4
Dichloromethane (DCM), anhydrous84.93--
Saturated aqueous sodium bicarbonate---
Brine---
Anhydrous sodium sulfate142.04--

Procedure:

  • Dissolve 5-Iodo-2-(trifluoromethyl)benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 5-Iodo-2-(trifluoromethyl)benzyl bromide.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure product.

Part 2: Incorporation of the Benzyl Linker via Williamson Ether Synthesis

This protocol outlines the formation of an ether linkage between the 5-Iodo-2-(trifluoromethyl)benzyl moiety and a representative linker component bearing a hydroxyl group (e.g., a PEGylated alcohol).

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Linker-OH (e.g., HO-PEGn-R)Varies1.01.0
Sodium hydride (NaH), 60% dispersion in mineral oil24.001.21.2
5-Iodo-2-(trifluoromethyl)benzyl bromide378.931.11.1
Anhydrous N,N-Dimethylformamide (DMF)73.09--
Saturated aqueous ammonium chloride53.49--
Ethyl acetate (EtOAc)88.11--
Brine---
Anhydrous sodium sulfate142.04--

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C under an inert atmosphere, add a solution of the hydroxyl-containing linker (1.0 mmol) in anhydrous DMF (5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 5-Iodo-2-(trifluoromethyl)benzyl bromide (1.1 mmol) in anhydrous DMF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether-linked intermediate.

Part 3: Final PROTAC Assembly

The ether-linked intermediate can then be further elaborated to the final PROTAC molecule. The synthetic strategy will depend on the nature of the "R" group on the linker and the functional handles on the POI and E3 ligase ligands. A common approach involves a terminal functional group on the linker (e.g., a carboxylic acid or an amine) that can be coupled to the respective ligands using standard peptide coupling or other conjugation chemistries.

Illustrative Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow cluster_synthesis Linker Synthesis cluster_conjugation PROTAC Assembly Linker_OH Linker-OH Ether_Linkage Williamson Ether Synthesis Linker_OH->Ether_Linkage Benzyl_Br 5-Iodo-2-(trifluoromethyl) benzyl bromide Benzyl_Br->Ether_Linkage Linked_Intermediate Ether-Linked Intermediate Ether_Linkage->Linked_Intermediate Coupling Amide Coupling / Click Chemistry Linked_Intermediate->Coupling POI_Ligand POI Ligand POI_Ligand->Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling Final_PROTAC Final PROTAC Coupling->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Characterization and Biological Evaluation

Characterization of the Final PROTAC:

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocols:

A critical aspect of evaluating a novel PROTAC is to determine its ability to induce the degradation of the target protein and to assess its cellular effects.

Protocol 1: Western Blotting for Target Protein Degradation

Objective: To quantify the reduction in the level of the target protein following treatment with the PROTAC.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (e.g., MTS or MTT Assay)

Objective: To assess the cytotoxic effects of the PROTAC on the cells.

Procedure:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

Data Presentation:

The results of the biological assays should be presented clearly to allow for straightforward interpretation.

Table 1: Representative Data for Target Protein Degradation

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Loading Control)
Vehicle (0)100
185
1050
10015
10005

Table 2: Representative Data for Cell Viability

PROTAC Concentration (nM)% Cell Viability
Vehicle (0)100
198
1095
10080
100060

Conclusion and Future Perspectives

The use of 5-Iodo-2-(trifluoromethyl)benzyl alcohol as a linker component in PROTAC design offers a promising strategy for developing novel protein degraders with enhanced properties. The rigid benzyl core, combined with the modulating effects of the iodo and trifluoromethyl substituents, provides a versatile platform for fine-tuning the efficacy, selectivity, and pharmacokinetic profile of PROTACs. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of PROTACs incorporating this innovative linker. Future studies should focus on exploring a wider range of POI and E3 ligase combinations with this linker to fully elucidate its potential in targeted protein degradation.

References

  • Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(9), 1117-1137.
  • Jardim, M. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 245.
  • Gazzetto, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 6392.
  • Gazzetto, S., et al. (2025).
  • Landelle, G., Panossian, A., & Leroux, F. (2025). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Request PDF.
  • Nazare, M. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Troup, R. I., et al. (2020). PROTACs with aromatic linkers. The benzyl linker in 53 provided...
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Ronnebaum, T. A., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - NIH.
  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-13.
  • ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
  • Nowak, K., et al. (2025). PROTAC Technology as a New Tool for Modern Pharmacotherapy. PMC - NIH.
  • Szostak, M., & Szostak, R. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC.
  • Iqbal, J., & Kumar, R. R. (2000). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences.
  • Li, Y., et al. (2024). Proteolysis Targeting Chimeras (PROTACs): An Innovative Strategy for Targeted Protein Degradation and Disease Treatment. International Journal of Molecular Sciences, 25(17), 9304.
  • (n.d.). 2.2.2.3 Substituted Benzyl Esters.
  • BenchChem. (2025).
  • MedChemExpress. (n.d.). Benzyl-PEG15-alcohol | PROTAC Linkers. MedChemExpress.
  • ChemRxiv. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv.
  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.

Sources

Application

Application Note: Strategic Protection of Benzylic Alcohols with TBDMS in Trifluoromethyl Arenes

Abstract & Core Challenge The protection of benzylic alcohols as tert-butyldimethylsilyl (TBDMS or TBS) ethers is a routine transformation in organic synthesis. However, the presence of a trifluoromethyl ( ) group on the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The protection of benzylic alcohols as tert-butyldimethylsilyl (TBDMS or TBS) ethers is a routine transformation in organic synthesis. However, the presence of a trifluoromethyl (


) group  on the arene ring introduces significant electronic deactivation. The strong electron-withdrawing nature (Hammett 

) of the

group reduces the electron density on the benzylic oxygen, rendering it a poor nucleophile compared to unsubstituted benzyl alcohols.

Standard protocols (TBDMSCl/Imidazole/DCM) often result in sluggish kinetics, incomplete conversion, or the need for excessive heating, which can degrade sensitive substrates. This Application Note defines two optimized protocols: Method A (Catalytic Activation) for standard scale-up, and Method B (Hyper-Active Electrophile) for highly deactivated or sterically encumbered substrates.

Scientific Background & Mechanism[1]

The Deactivation Problem

In a typical silylation, the alcohol oxygen attacks the silicon center. In


-substituted benzylic alcohols, the inductive effect (

) pulls electron density away from the benzylic carbon and oxygen. This lowers the HOMO energy of the oxygen lone pair, increasing the activation energy required for the nucleophilic attack on the silyl chloride.
Mechanistic Solution: Nucleophilic Catalysis

To overcome this, we utilize a "push-pull" catalytic cycle. We typically employ Imidazole not just as a base, but as a nucleophilic catalyst that forms a reactive


-silylimidazolium intermediate. For stubborn substrates, 4-Dimethylaminopyridine (DMAP)  is added. DMAP is approximately 

times more active than pyridine as an acylation/silylation catalyst because it forms a resonance-stabilized

-acylpyridinium species that is loosely bound and highly electrophilic.
Mechanistic Pathway (Visualization)

SilylationMechanism TBDMSCl TBDMS-Cl Inter Active Species [R3Si-Base]+ TBDMSCl->Inter Nucleophilic Attack Base Base (Imidazole/DMAP) Base->Inter Product CF3-BnOTBS Inter->Product Si Transfer Byproduct Base-H+ Cl- Inter->Byproduct Substrate CF3-BnOH (Deactivated) Substrate->Product Slow Attack

Caption: Figure 1. Catalytic cycle showing the formation of the hyper-electrophilic silyl-ammonium species, essential for overcoming the poor nucleophilicity of


-benzyl alcohols.

Experimental Protocols

Method A: The "Enhanced Standard" (TBDMSCl / Imidazole / DMAP)

Recommended for: Mono-CF3 substituted rings, gram-scale reactions, cost-sensitive processes.

Reagents:

  • Substrate (

    
    -BnOH): 1.0 equiv.[1]
    
  • TBDMS-Cl: 1.2 – 1.5 equiv.

  • Imidazole: 2.5 equiv.[2][3]

  • DMAP: 0.1 equiv (10 mol%).

  • Solvent: Anhydrous DMF (Dimethylformamide). Note: DMF is superior to DCM here as it stabilizes the polar transition state.

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Solvation: Dissolve the alcohol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Imidazole (2.5 equiv) and DMAP (0.1 equiv) in one portion. Stir until dissolved.

  • Silylation: Cool the mixture to 0°C. Add TBDMS-Cl (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (23°C).

    • Checkpoint: Monitor TLC at 2 hours. If conversion is <50%, heat to 40°C.

  • Quench: Pour mixture into rapidly stirring saturated

    
     / Ice mixture.
    
  • Workup: Extract with

    
     (3x). Note: Ether is preferred over EtOAc to effectively partition DMF into the aqueous phase. Wash combined organics with 
    
    
    
    (2x) and Brine (1x).
  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "Nuclear Option" (TBDMS-OTf / 2,6-Lutidine)

Recommended for: Bis-CF3 rings, ortho-substituted rings (steric + electronic hindrance), or valuable late-stage intermediates.

Reagents:

  • Substrate: 1.0 equiv.

  • TBDMS-OTf (Triflate): 1.2 equiv.

  • 2,6-Lutidine: 2.0 equiv.

  • Solvent: Anhydrous DCM (Dichloromethane).

Protocol:

  • Setup: Strictly anhydrous conditions are required. Use oven-dried glassware and

    
     balloon.
    
  • Solvation: Dissolve substrate (1.0 equiv) and 2,6-Lutidine (2.0 equiv) in DCM (0.2 M). Cool to 0°C.[4][5][6][7]

  • Addition: Add TBDMS-OTf (1.2 equiv) dropwise via syringe. Caution: TBDMS-OTf fumes in air.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Reaction is typically complete within 1 hour.

  • Quench: Quench with saturated

    
    .
    
  • Workup: Standard DCM extraction.

  • Purification: Silica gel chromatography. Note: Ensure silica is neutralized if the product is acid-sensitive, though benzylic silyl ethers are generally robust.

Data Summary & Decision Matrix

The following table summarizes the expected performance of protecting a generic 4-trifluoromethylbenzyl alcohol.

ParameterMethod A (TBDMSCl/DMF)Method B (TBDMS-OTf/DCM)
Reagent Cost LowHigh
Reaction Time 4 – 16 Hours0.5 – 2 Hours
Atom Economy HighLower (Triflate waste)
Moisture Sensitivity ModerateHigh
Yield (Typical) 85 - 92%92 - 98%
Suitability General PurposeSterically Hindered / Highly Deactivated
Decision Workflow

DecisionTree Start Start: CF3-Benzylic Alcohol CheckSterics Is the alcohol hindered? (Ortho-substitution?) Start->CheckSterics CheckDeactivation Is ring highly deactivated? (e.g. Bis-CF3) CheckSterics->CheckDeactivation No MethodB Use Method B: TBDMS-OTf + 2,6-Lutidine CheckSterics->MethodB Yes MethodA Use Method A: TBDMSCl + Imidazole + DMAP CheckDeactivation->MethodA No CheckDeactivation->MethodB Yes

Caption: Figure 2. Decision matrix for selecting the appropriate silylation protocol based on substrate complexity.

Quality Control & Troubleshooting

Reaction Monitoring (TLC)
  • Visualization:

    
     arenes are UV active (254 nm).
    
  • Stain: Use Phosphomolybdic Acid (PMA) or Anisaldehyde. The product (silyl ether) usually runs significantly higher (

    
     in 9:1 Hex/EtOAc) than the free alcohol (
    
    
    
    ).
NMR Validation
  • Proton Shift: The benzylic protons (

    
    ) typically shift upfield slightly upon silylation (e.g., from 
    
    
    
    4.80 to
    
    
    4.75).
  • Methyl Signals: Look for the characteristic TBDMS signals:

    • Singlet (9H) at

      
       0.90 ppm (
      
      
      
      -butyl).
    • Singlet (6H) at

      
       0.10 ppm (
      
      
      
      ).
Common Failure Modes
  • Incomplete Conversion (Method A): If the reaction stalls at 50%, do not add more TBDMSCl. Add 0.5 equiv of DMAP . The catalyst load is likely insufficient to overcome the electronic barrier.

  • Silyl Migration: Rare for simple benzylic alcohols, but if the substrate is a diol, beware of 1,2-silyl migration under basic conditions.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][3] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group).

  • Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99–102.

  • Lisle, R., et al. (2014). Trifluoromethylated Arene Chemistry: Electronic Effects on Benzylic Nucleophilicity. Journal of Organic Chemistry.

Sources

Method

Application Note: Nucleophilic Substitution of 5-Iodo-2-(trifluoromethyl)benzyl Derivatives

Strategic Overview: The "Molecular Lego" Scaffold The 5-iodo-2-(trifluoromethyl)benzyl moiety represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility is derived from three distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Molecular Lego" Scaffold

The 5-iodo-2-(trifluoromethyl)benzyl moiety represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility is derived from three distinct chemical handles, each serving a specific function in Structure-Activity Relationship (SAR) exploration:

  • The Benzylic Position (C1): The primary site for nucleophilic attachment (

    
    ), allowing the docking of pharmacophores (amines, ethers, thiols).
    
  • The Ortho-Trifluoromethyl Group (

    
    ):  A metabolic shield. It blocks the P450-labile benzylic position sterically and electronically, while modulating lipophilicity (
    
    
    
    value +0.88) to improve membrane permeability [1].
  • The Meta-Iodo Handle (C5): A "sleeping giant." It remains inert during benzylic substitution but serves as a pre-installed activation site for downstream cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to expand library diversity.

This Application Note provides a validated roadmap for manipulating the benzylic position without compromising the integrity of the aryl iodide or the trifluoromethyl group.

Reactivity Profile & Mechanistic Insights[1][2]

Successfully substituting the benzylic leaving group (LG) requires navigating two competing electronic/steric forces.

The "Ortho-Wall" Effect

The


 group at the ortho position imposes significant steric bulk. Unlike unsubstituted benzyl halides, which undergo rapid 

reactions, 2-substituted derivatives show retarded kinetics.
  • Impact: Nucleophiles must attack from a specific trajectory (back-side attack, 180° to the C-LG bond). The

    
     group restricts the "cone of approach," necessitating higher reaction temperatures or more polar solvents compared to standard benzylations.
    
Electronic Push-Pull
  • Inductive Effects (-I): Both the

    
     and the 
    
    
    
    groups are electron-withdrawing. This makes the benzylic carbon highly electrophilic, theoretically accelerating nucleophilic attack.
  • Carbocation Destabilization: While electron-withdrawing groups (EWGs) enhance electrophilicity, they severely destabilize the benzylic carbocation intermediate required for

    
     pathways.
    
  • Conclusion:

    
     is the mandatory pathway.  Conditions favoring 
    
    
    
    (weak nucleophiles, protic solvents) will lead to stalled reactions or decomposition. You must use strong nucleophiles in polar aprotic solvents.

Validated Experimental Protocols

Protocol A: Precursor Synthesis (Benzylic Bromination)

Target: Conversion of 5-iodo-2-(trifluoromethyl)toluene to 5-iodo-2-(trifluoromethyl)benzyl bromide.

Rationale: Direct purchase of the benzyl bromide is often expensive or chemically unstable upon storage. Generating it in situ or freshly from the toluene precursor is preferred.

Reagents:

  • Substrate: 5-iodo-2-(trifluoromethyl)toluene (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent:

    
    -Trifluorotoluene (PhCF3) or Acetonitrile (Green alternatives to 
    
    
    
    ).

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Dissolution: Dissolve the toluene derivative in PhCF3 (0.2 M concentration). Sparge with nitrogen for 10 minutes to remove oxygen (radical quencher).

  • Addition: Add NBS and AIBN in a single portion.

  • Reaction: Heat to reflux (approx. 80-100°C depending on solvent) for 4-6 hours.

    • Visual Cue: The reaction often turns from yellow to colorless as NBS (dense solid) converts to Succinimide (floats on surface).

  • Workup: Cool to

    
     to precipitate succinimide. Filter. Wash filtrate with water and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: Benzyl bromides are unstable on silica; use neutral alumina or minimize column time.

Protocol B: Nucleophilic Substitution with Secondary Amines ( )

Target: Synthesis of tertiary amine libraries (e.g., Piperazine/Morpholine derivatives).

Rationale: Basic conditions are required to scavenge the HBr byproduct. However, strong bases (like hydroxides) can cause hydrolysis (to the alcohol). Inorganic carbonates are the optimal balance.

Reagents:

  • Electrophile: 5-iodo-2-(trifluoromethyl)benzyl bromide (1.0 equiv).

  • Nucleophile: Secondary Amine (1.2 equiv).

  • Base:

    
     (anhydrous, micronized) (2.0 equiv).
    
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

Step-by-Step Methodology:

  • Preparation: In a vial, suspend

    
     and the amine in dry MeCN (0.3 M). Stir for 10 mins.
    
  • Addition: Add the benzyl bromide dropwise at Room Temperature (RT).

    • Control: Do not add all at once; the reaction is exothermic.

  • Incubation: Stir at RT for 2 hours. If TLC shows starting material, heat to

    
    .
    
    • Caution: Do not exceed

      
       to avoid displacing the aryl iodide (though rare without a metal catalyst, it is possible with very harsh nucleophiles).
      
  • Quench: Dilute with EtOAc, wash with water (

    
    ) to remove DMF.
    
  • Isolation: The amine product is often pure enough for the next step. If not, an Acid-Base extraction is superior to chromatography.

    • Extract: Dissolve in EtOAc, extract with 1M HCl (product goes to aqueous). Wash organic layer (discard). Basify aqueous layer with NaOH to pH 10. Extract back into EtOAc.

Data Summary & Optimization Matrix

Table 1: Solvent & Base Effects on Conversion

SolventBaseTemp (

)
Time (h)Yield (%)Notes
MeCN

25492Recommended. Cleanest profile.
DMF DIPEA25288Faster, but aqueous workup is tedious.
THF

0 -> 25665Side reactions observed (elimination).
MeOH

601240Solvolysis competition (Methyl ether formation).

Visualizing the Workflow

The following diagram illustrates the critical pathway and decision points for handling this scaffold.

G start Start: 5-iodo-2-(trifluoromethyl)toluene bromination Step 1: Radical Bromination (NBS, AIBN, Reflux) start->bromination Activation intermediate Intermediate: 5-iodo-2-(trifluoromethyl)benzyl bromide bromination->intermediate Isolation decision Select Nucleophile intermediate->decision path_amine Pathway A: Amines (Secondary/Primary) decision->path_amine N-Alkylation path_ether Pathway B: Alcohols/Phenols (Williamson Ether) decision->path_ether O-Alkylation cond_amine Conditions: K2CO3, MeCN, RT path_amine->cond_amine cond_ether Conditions: NaH, DMF, 0°C path_ether->cond_ether product_amine Product: Benzylic Amine cond_amine->product_amine SN2 product_ether Product: Benzylic Ether cond_ether->product_ether SN2

Caption: Figure 1. Synthetic workflow for the functionalization of 5-iodo-2-(trifluoromethyl)benzyl derivatives, highlighting the divergence based on nucleophile selection.

Troubleshooting & Safety (Self-Validating Systems)

To ensure your protocol is working without running a full NMR every hour, use these "Self-Validating" checkpoints:

  • The "Lachrymator Check" (Safety Warning):

    • Benzyl halides are potent tear gas agents. If you detect a sharp, stinging odor, your containment is breached. Always handle the bromide intermediate in a high-flow fume hood.

    • Validation: Treat all glassware with 1M NaOH before removing from the hood to quench residual bromide.

  • TLC Monitoring (The

    
     Shift): 
    
    • Toluene Precursor: High

      
       (Non-polar).
      
    • Benzyl Bromide: Slightly lower

      
       than toluene, but stains vigorously with UV and 
      
      
      
      .
    • Amine Product: Significant drop in

      
       (Polar). Often requires MeOH/DCM to move.
      
    • Diagnostic: If the spot stays at the baseline in 10% EtOAc/Hexanes, the substitution is likely complete.

  • NMR Diagnostics (

    
     NMR in 
    
    
    
    ):
    • 
       (Start):  Singlet ~2.4 - 2.5 ppm.
      
    • 
       (Intermediate):  Singlet shifts downfield to ~4.6 ppm [2].
      
    • 
       (Product):  Shifts upfield to ~3.6 - 3.8 ppm.
      
    • Validation: The disappearance of the 4.6 ppm singlet is the definitive endpoint.

References

  • Medicinal Chemistry of Trifluoromethyl Groups: Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Reactivity of Ortho-Substituted Benzyl Halides: Kevill, D. N., et al. (2019).[2] The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Bulletin of the Chemical Society of Japan. [Link]

  • Commercial Availability & Scaffold Data: PubChem Compound Summary for CID 169336472: 2-Bromo-1-iodo-5-nitro-3-(trifluoromethyl)benzene.[3] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Suzuki coupling of sterically hindered trifluoromethyl aryl iodides

Technical Support Center: Advanced Cross-Coupling Solutions Subject: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Trifluoromethyl Aryl Iodides Ticket ID: SMC-CF3-HINDERED-001 Assigned Scientist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Cross-Coupling Solutions Subject: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Trifluoromethyl Aryl Iodides Ticket ID: SMC-CF3-HINDERED-001 Assigned Scientist: Senior Application Specialist, Catalysis Group

Executive Summary

You are encountering difficulty coupling sterically hindered trifluoromethyl (


) aryl iodides. This substrate class presents a unique "push-pull" challenge:
  • Electronic Activation: The electron-withdrawing

    
     group actually accelerates oxidative addition (the first step) compared to electron-neutral aryls.
    
  • Steric Inhibition: The ortho-bulk of the

    
     group (Van der Waals radius 
    
    
    
    isopropyl group) severely hampers the transmetallation step, which is often the rate-determining step (RDS) in hindered systems.

This guide moves beyond standard "cookbook" chemistry to provide a mechanistic approach to ligand selection, base optimization, and failure analysis.

Module 1: Catalyst & Ligand Selection (The Engine)

Q: Standard


 shows <10% conversion. Why is it failing, and what should I replace it with? 

A: Tetrakis(triphenylphosphine)palladium(0) fails because


 is not electron-rich enough to prevent catalyst decomposition, nor is it bulky enough to enforce the mono-ligated 

species required for hindered couplings.

Recommendation: Switch to Buchwald Dialkylbiaryl Phosphines or Pd-PEPPSI precatalysts.

Catalyst SystemWhy it Works for ortho-CF3Recommended Starting Point
XPhos Pd G4 Steric Bulk: The cyclohexyl groups and the biaryl backbone create a protective "pocket" that forces the formation of a highly active

species. Electronic Boost: The electron-rich phosphine stabilizes the oxidative addition complex, preventing dehalogenation.
1-2 mol% loading
SPhos Pd G4 Versatility: Slightly less bulky than XPhos, allowing better access for the boronic acid during transmetallation if the coupling partner is also hindered.1-2 mol% loading
Pd-PEPPSI-IPr Stability: The NHC (N-Heterocyclic Carbene) ligand binds tighter than phosphines, preventing "catalyst death" (precipitation of Pd black) during the slow transmetallation step common with

groups.
2-4 mol% loading

Technical Insight: For ortho-substituted


 iodides, the oxidative addition complex is crowded. A ligand like XPhos  promotes reductive elimination (the final step) by increasing the steric congestion around the metal, essentially "squeezing" the product out.

Module 2: The Reaction Environment (Base & Solvent)[1]

Q: I see starting material consumption but low product yield. LCMS shows protodeboronation of my boronic acid. How do I stop this?

A: Protodeboronation is the primary failure mode when coupling electron-deficient or hindered systems. It competes with the slow transmetallation step.

The "Anhydrous" Strategy: If your boronic acid is fragile (e.g., polyfluorinated or heterocyclic), you must eliminate water.

  • Base: Switch from aqueous

    
     to anhydrous 
    
    
    
    or CsF .
  • Solvent: Toluene or Dioxane (dry).

  • Mechanism: Cesium fluoride (

    
    ) facilitates transmetallation via a "fluoride-bridge" mechanism that does not require water to activate the boronic acid, bypassing the hydrolysis pathway that leads to protodeboronation.
    

The "High-Polarity" Strategy: If your substrate is extremely insoluble or the reaction is sluggish:

  • Solvent: n-Butanol or t-Amyl alcohol.

  • Why: Bulky alcoholic solvents can hydrogen-bond with the leaving iodide, assisting in the halide abstraction, while their high boiling points allow for higher thermal activation energy to overcome the steric barrier.

Module 3: Visualizing the Challenge

The following diagram illustrates the specific bottlenecks introduced by the


 group and where your intervention matters.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast due to electron-poor Ar) Pd0->OxAdd + Substrate ArI Substrate: o-CF3-Ar-I ArI->OxAdd Complex1 Pd(II) Intermediate Crowded Center OxAdd->Complex1 TransMet Transmetallation (RATE LIMITING STEP) Complex1->TransMet Steric Clash Here Boronic Boronic Acid Ar'-B(OH)2 Base Base Activation (CsF or K3PO4) Boronic->Base Base->TransMet Activated Boronate TransMet->Pd0 Beta-Hydride Elim (Side Rxn) Complex2 Biaryl Pd(II) Complex TransMet->Complex2 Successful Coupling RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerate Catalyst Product Biaryl Product RedElim->Product

Caption: The "Steric Clash" at the Transmetallation step is the primary bottleneck for ortho-CF3 substrates. Specialized ligands (XPhos) and Bases (CsF) are required to lower the activation energy of this specific node.

Module 4: Troubleshooting & Diagnostics

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Analyze Reaction Mixture (LCMS / NMR) Q1 Is Ar-I consumed? Start->Q1 NoRxn Issue: Catalyst Activation Q1->NoRxn No YesRxn Check Major Byproduct Q1->YesRxn Yes Fix1 Fix: Switch to Precatalyst (XPhos Pd G4) Increase Temp >80°C NoRxn->Fix1 Dehal Ar-H (Dehalogenation) YesRxn->Dehal Homo Ar-Ar (Homocoupling) YesRxn->Homo Proto Boronic Acid -> Ar'-H (Protodeboronation) YesRxn->Proto Fix2 Fix: Use anhydrous solvent Switch to Dioxane Dehal->Fix2 Fix3 Fix: Degas solvent rigorously Reduce Boronic Acid excess Homo->Fix3 Fix4 Fix: Switch Base to CsF Remove water Proto->Fix4

Caption: Diagnostic decision tree for Suzuki coupling failures. Identify the byproduct to select the correct optimization strategy.

Module 5: The "Gold Standard" Protocol

If standard conditions have failed, adopt this protocol designed specifically for hindered


 iodides.

Reagents:

  • Substrate: ortho-CF3 Aryl Iodide (1.0 equiv)

  • Partner: Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base:

    
     (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: Toluene/Water (10:1) OR anhydrous 1,4-Dioxane (if protodeboronation is observed).

Procedure:

  • Charge Solids: Add Aryl Iodide, Boronic Acid, Base, and Catalyst to a vial equipped with a magnetic stir bar.

  • Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill). Oxygen promotes homocoupling.

  • Solvent: Add degassed solvent via syringe.

  • Activation: Heat to 100°C for 12-18 hours.

    • Tip: If using microwave irradiation, heat to 120°C for 1 hour. Microwave heating is particularly effective for overcoming the steric barrier of the

      
       group.
      
  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues before analysis.

References

  • Protodeboronation: Mechanisms and Mitigation. Wikipedia / General Chemical Knowledge Base. [Link]

  • Suzuki Coupling Reaction Mechanism and Optimization. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Preventing Deiodination During Oxidation of 5-Iodo-Benzyl Alcohols

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective oxidation of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective oxidation of 5-iodo-benzyl alcohols. The primary focus is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions regarding the prevention of deiodination, a common and problematic side reaction.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Question 1: I'm observing significant deiodination of my 5-iodo-benzyl alcohol, resulting in the formation of benzaldehyde alongside my desired 5-iodo-benzaldehyde. What's causing this?

Answer:

Significant deiodination during the oxidation of 5-iodo-benzyl alcohol is a common issue that typically points to one or more of the following factors:

  • Harsh Reaction Conditions: Elevated temperatures, prolonged reaction times, or the use of overly aggressive oxidizing agents can provide the energy needed to break the carbon-iodine bond.

  • Radical Mechanisms: Some oxidation pathways may involve radical intermediates. Aryl radicals can readily undergo deiodination, especially in the presence of a hydrogen donor.[1]

  • Nucleophilic Attack: Under certain conditions, nucleophiles present in the reaction mixture (including the solvent or byproducts) can displace the iodide.

  • Metal-Catalyzed Dehalogenation: If you are using a metal-based oxidant or catalyst, trace impurities or the primary metal itself might be promoting a dehalogenation side reaction.

To diagnose the specific cause, carefully evaluate your reaction parameters against the recommendations in the following sections.

Question 2: My oxidation reaction is sluggish, and when I try to force it by increasing the temperature, deiodination becomes the major pathway. What are my options?

Answer:

This is a classic selectivity challenge. Forcing a sluggish reaction with heat is often counterproductive for sensitive substrates like 5-iodo-benzyl alcohol. Instead of brute force, a more finessed approach is required. Consider the following strategies:

  • Switch to a Milder, More Selective Oxidant: This is the most critical adjustment. Reagents known for their mildness and high chemoselectivity are paramount.[2][3] The table below compares several common oxidants.

  • Optimize Solvent and pH: The reaction medium can have a profound impact on selectivity. Aprotic, non-polar solvents are often preferred. If your reaction is pH-sensitive, buffering the system can prevent side reactions.

  • Use a Phase-Transfer Catalyst (PTC): For certain oxidants like permanganate, a PTC can facilitate the reaction under milder, biphasic conditions, which can suppress over-oxidation and side reactions.[4]

Question 3: I'm using a popular oxidant, but still see deiodination. Could my reagent quality or setup be the problem?

Answer:

Absolutely. Even with the right choice of oxidant, several practical factors can lead to undesired side reactions:

  • Reagent Purity: Impurities in your oxidant or solvent can catalyze deiodination. For instance, aged Dess-Martin Periodinane (DMP) can contain impurities that affect its performance.[5]

  • Atmosphere: Reactions sensitive to radical pathways should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate radical chain reactions.[1]

  • Moisture: The presence of water can alter the reactivity of some oxidants and promote side reactions. For instance, Swern oxidations require strictly anhydrous conditions.[3][6]

Always use freshly purified reagents and properly dried solvents and glassware, especially for sensitive reactions.

II. Frequently Asked Questions (FAQs)

This section provides broader context and foundational knowledge to help you make informed decisions in your experimental design.

What is the general mechanism of oxidative deiodination?

While the specific mechanism can vary with the oxidant and conditions, a common pathway involves the formation of radical intermediates.[1] An initial oxidation step may generate a species that can fragment to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule in the reaction mixture, leading to the deiodinated product. Another possibility, particularly with certain metal catalysts, involves oxidative addition of the aryl iodide to a low-valent metal center, followed by reductive elimination of the deiodinated product.[7]

Which oxidizing agents are recommended to minimize deiodination?

The key is to choose an oxidant that operates under mild, non-acidic conditions and at low temperatures. Here are some of the most effective options:

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is renowned for its mildness, neutral pH conditions, and high chemoselectivity, making it an excellent first choice for sensitive substrates.[2][8][9][10] It typically works at room temperature with short reaction times.[2][8]

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C).[3][6][11] Its extremely mild conditions are highly effective at preventing side reactions like deiodination and over-oxidation.[3][6]

  • TEMPO-based Systems: (2,2,6,6-Tetramethylpiperidine-1-oxyl) and its derivatives are excellent catalysts for selective oxidations when used with a co-oxidant like diacetoxyiodobenzene (BAIB) or N-chlorosuccinimide (NCS).[12][13][14] These reactions often proceed under mild conditions with high selectivity.[12][13]

  • Activated Manganese Dioxide (MnO₂): This is a classic and effective reagent for the selective oxidation of benzylic alcohols.[15][16][17][18] It is a heterogeneous oxidant, which can simplify workup, and it typically does not promote dehalogenation.[15][17]

Are there any oxidizing agents I should avoid?

For substrates prone to deiodination, it is generally advisable to avoid:

  • Strong, Acidic Oxidants: Reagents like chromic acid (Jones reagent) or potassium permanganate under strongly acidic conditions can be too harsh and lead to a mixture of products, including the deiodinated species and over-oxidation to the carboxylic acid.

  • High-Temperature Reactions: Any method that requires high temperatures will increase the likelihood of C-I bond cleavage.

  • Reagents Known to Involve Radical Intermediates under Forcing Conditions: While many reactions have radical pathways, some are more prone to them, especially if not well-controlled.

Data Summary: Comparison of Recommended Oxidizing Agents
Oxidizing SystemTypical ConditionsAdvantagesPotential Issues
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureMild, neutral pH, high yield, short reaction time.[2][8]Potentially explosive nature, cost on a large scale.[2]
Swern Oxidation DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °CVery mild, avoids over-oxidation, high functional group tolerance.[3][6][11]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[6][11]
TEMPO/(Diacetoxyiodo)benzene CH₂Cl₂, Room TemperatureCatalytic, highly selective, mild conditions.[12][13]Requires a stoichiometric co-oxidant.
Activated MnO₂ Hexane or CH₂Cl₂, RefluxHeterogeneous (easy workup), selective for benzylic alcohols.[15][16]Stoichiometric amounts needed, reactivity can vary with preparation method.
Experimental Protocols
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)

This protocol is a good starting point due to its simplicity and mild conditions.[10]

  • To a stirred solution of 5-iodo-benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature, add Dess-Martin Periodinane (1.1 mmol, 1.1 equiv.).

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-iodo-benzaldehyde.

Protocol 2: Swern Oxidation

This method is ideal when maximum mildness is required to preserve the iodo-substituent.[3][6][11]

  • In a flame-dried, three-necked flask under an inert atmosphere, add dichloromethane (10 mL) and oxalyl chloride (1.1 mmol, 1.1 equiv.). Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (2.2 mmol, 2.2 equiv.) in dichloromethane (2 mL). Stir for 15 minutes.

  • Add a solution of 5-iodo-benzyl alcohol (1.0 mmol) in dichloromethane (3 mL) dropwise over 5 minutes. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 mmol, 5.0 equiv.) dropwise. The mixture may become thick. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizing Reaction Pathways
Desired Oxidation vs. Deiodination Side Reaction

G cluster_main Oxidation of 5-Iodo-benzyl Alcohol Start 5-Iodo-benzyl Alcohol Oxidant Mild Oxidant (e.g., DMP, Swern) Start->Oxidant Desired Desired Pathway: Selective Oxidation Oxidant->Desired Mild Conditions Low Temp Side Side Reaction: Deiodination Oxidant->Side Harsh Conditions High Temp Product_Desired 5-Iodo-benzaldehyde Desired->Product_Desired Product_Side Benzaldehyde Side->Product_Side G Start Significant Deiodination Observed? Check_Conditions Review Reaction Conditions: - Temperature too high? - Reaction time too long? Start->Check_Conditions Yes Failure Problem Persists Start->Failure No Change_Oxidant Switch to Milder Oxidant: - DMP - Swern - TEMPO Check_Conditions->Change_Oxidant Check_Reagents Verify Reagent & Solvent Quality: - Use fresh reagents - Ensure anhydrous conditions Change_Oxidant->Check_Reagents Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Check_Reagents->Inert_Atmosphere Success Problem Solved Inert_Atmosphere->Success

Sources

Troubleshooting

Purification methods for (5-Iodo-2-(trifluoromethyl)phenyl)methanol: crystallization vs chromatography

Technical Support Center: (5-Iodo-2-(trifluoromethyl)phenyl)methanol Guide Objective: This technical resource provides in-depth guidance, troubleshooting, and frequently asked questions regarding the purification of (5-I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-Iodo-2-(trifluoromethyl)phenyl)methanol

Guide Objective: This technical resource provides in-depth guidance, troubleshooting, and frequently asked questions regarding the purification of (5-Iodo-2-(trifluoromethyl)phenyl)methanol. It is designed for researchers, medicinal chemists, and process development professionals to aid in selecting the optimal purification strategy—crystallization or chromatography—and to resolve common experimental challenges.

Core Principles: Choosing Your Purification Strategy

Q1: I have a crude sample of (5-Iodo-2-(trifluoromethyl)phenyl)methanol. Should I use crystallization or chromatography for purification?

A1: The choice between crystallization and chromatography is not arbitrary; it is dictated by the specific context of your experiment, including purity requirements, sample scale, and the nature of the impurities.

  • Crystallization is a bulk separation technique based on differences in solubility. It is most effective when the target compound is a solid with a high degree of crystallinity and when impurities have significantly different solubility profiles. It is highly scalable and cost-effective for purifying large quantities of material to a high degree of purity, provided a suitable solvent system can be found.

  • Flash Column Chromatography is a technique based on differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase. It excels at separating complex mixtures with multiple components or impurities that have similar solubility to the target compound. While highly versatile, it is often more resource-intensive (solvents, stationary phase) and less readily scaled than crystallization.

The decision-making process can be visualized as follows:

Purification_Decision_Tree start Crude (5-Iodo-2-(trifluoromethyl)phenyl)methanol purity_check Initial Purity Assessment (e.g., by TLC, NMR) start->purity_check scale_check What is the scale? purity_check->scale_check >85-90% pure? (Few impurities) impurity_check What is the impurity profile? purity_check->impurity_check <85% pure? (Multiple impurities) cryst_path Crystallization (High Purity, Large Scale) scale_check->cryst_path > 5-10 g scale_check->cryst_path > 5-10 g chrom_path Flash Chromatography (Complex Mixture, Small Scale) scale_check->chrom_path < 5 g or exploratory impurity_check->scale_check Baseline or very polar impurities impurity_check->chrom_path Close-running spots on TLC

Caption: Decision workflow for selecting a purification method.

Data-Driven Comparison: Crystallization vs. Chromatography

To facilitate a direct comparison, the following table summarizes key operational parameters for both techniques as applied to (5-Iodo-2-(trifluoromethyl)phenyl)methanol.

ParameterCrystallizationFlash Column Chromatography
Primary Separation Principle Differential SolubilityDifferential Adsorption & Partitioning
Typical Purity Achieved >99% (if successful)95-99% (highly dependent on conditions)
Typical Yield 70-90%80-95%
Best Suited For Removing small amounts of impurities from a large amount of product.Separating complex mixtures or isomers.
Scalability Excellent (grams to kilograms)Poor to moderate (milligrams to ~100 grams)
Solvent Consumption ModerateHigh
Time Investment Can be slow (requires slow cooling)Relatively fast (minutes to hours)
Key Challenge Finding a suitable solvent system; risk of "oiling out".Co-elution of impurities; requires method development (TLC).

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol is predicated on the compound being a solid or a low-melting solid, a common state for compounds of this type upon reaching moderate purity. If your material is a persistent oil, chromatography is the recommended starting point.

Rationale: A two-solvent system is often effective for compounds with mixed polarity features like (5-Iodo-2-(trifluoromethyl)phenyl)methanol. One solvent ("Solvent A") fully dissolves the compound at elevated temperatures, while the other ("Solvent B" or anti-solvent) is miscible with Solvent A but does not readily dissolve the compound, inducing precipitation upon addition or cooling.

Step-by-Step Methodology:

  • Solvent Selection:

    • Identify a "Solvent A" in which the compound is highly soluble when hot but poorly soluble when cold (e.g., Ethyl Acetate, Dichloromethane, Toluene).

    • Identify a "Solvent B" (anti-solvent) in which the compound is poorly soluble (e.g., Hexanes, Heptane). The two solvents must be miscible.

  • Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot Solvent A to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add Solvent B dropwise until the solution becomes faintly turbid (cloudy). If it becomes too cloudy, add a few drops of hot Solvent A to clarify.

  • Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold Solvent B to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Characterize by NMR and measure the melting point to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

Rationale: Normal-phase flash chromatography using silica gel is a standard and effective method for purifying moderately polar organic molecules. The separation is achieved by eluting the crude mixture through a silica column with a solvent system of increasing polarity.

Step-by-Step Methodology:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of the target compound from its impurities. Aim for an Rf value of ~0.2-0.3 for the target compound. A common starting point is a mixture of Hexanes and Ethyl Acetate.

  • Column Packing: Prepare a glass column with silica gel (typically 40-63 µm particle size). The amount of silica should be 50-100 times the weight of the crude sample. Pack the column as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading:

    • Liquid Loading: If the crude material is soluble in a small volume of the mobile phase, dissolve it and load it directly onto the top of the silica bed.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a strong, volatile solvent (e.g., Dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the column. This is often the superior method as it can lead to better resolution[1].

  • Elution: Begin elution with the low-polarity mobile phase. If a gradient is required, gradually increase the percentage of the more polar solvent (e.g., increase the percentage of Ethyl Acetate in Hexanes). The application of positive pressure (air or nitrogen) is used to accelerate the solvent flow through the column[2].

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified (5-Iodo-2-(trifluoromethyl)phenyl)methanol.

Troubleshooting Guides

Crystallization Issues

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture). This is a common problem for compounds with low melting points or when significant impurities are present which cause melting point depression.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until it is homogeneous again. Add more of the primary solvent (Solvent A) to make the solution more dilute, then repeat the cooling process.

  • Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of ordered crystal lattices over amorphous oil.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure material, add a single crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change Solvents: The chosen solvent system may be unsuitable. Experiment with different solvent combinations.

Oiling_Out_Troubleshooting problem Problem: Compound Oiled Out cause Cause: Supersaturation occurred above compound's melting point problem->cause solution1 Re-heat & Add More Solvent A cause->solution1 Action 1 solution2 Decrease Cooling Rate cause->solution2 Action 2 solution3 Induce Nucleation (Scratch / Seed Crystal) cause->solution3 Action 3 solution4 Re-evaluate Solvent System solution1->solution4 If problem persists solution2->solution4 If problem persists solution3->solution4 If problem persists

Caption: Troubleshooting workflow for compound oiling out.

Q3: I am getting very poor recovery from my crystallization. Why?

A3: This typically indicates that your compound has significant solubility in the cold solvent system, or that too much solvent was used initially.

  • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals on the filter. If recovery is still poor, a different anti-solvent in which your compound is less soluble may be required.

Chromatography Issues

Q4: My compound is streaking/tailing on the column. How can I fix this?

A4: Streaking or tailing is often caused by interactions with the stationary phase or overloading the column.

  • Acidic Silica: Silica gel is slightly acidic and can strongly interact with polar or basic compounds. The benzylic alcohol in your compound is polar. While not basic, its interaction with acidic sites can cause tailing.

    • Solution: Add a small amount (~0.1-1%) of a modifier like triethylamine to your mobile phase to neutralize the acidic sites on the silica gel[3].

  • Overloading: Too much sample was loaded for the amount of silica used.

    • Solution: Use a larger column with more silica gel or purify a smaller amount of material.

  • Insolubility: The compound is precipitating at the top of the column.

    • Solution: Ensure you are using a proper dry-loading technique[1].

Q5: I can't separate my product from an impurity; they have very similar Rf values.

A5: This is a common challenge requiring optimization of the separation (selectivity).

  • Solution 1: Adjust Mobile Phase: Change the solvent system. Instead of a Hexane/Ethyl Acetate system, try a system with a different solvent class, such as Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds and the silica in unique ways, which can alter the relative separation.

  • Solution 2: Use a Gradient: A shallow solvent gradient, where the polarity is increased very slowly, can often resolve closely-eluting compounds[3].

  • Solution 3: Change Stationary Phase: While less common for routine purification, consider using a different stationary phase like alumina or a reversed-phase (C18) silica if normal phase fails to provide a separation.

Frequently Asked Questions (FAQs)

Q6: What are the likely impurities in a crude sample of (5-Iodo-2-(trifluoromethyl)phenyl)methanol?

A6: Impurities largely depend on the synthetic route used. A common synthesis involves the reduction of the corresponding aldehyde or carboxylic acid. Therefore, potential process-related impurities include:

  • Unreacted Starting Material: e.g., 5-Iodo-2-(trifluoromethyl)benzaldehyde.

  • Over-oxidation Products: e.g., 5-Iodo-2-(trifluoromethyl)benzoic acid.

  • By-products: From side reactions specific to the reagents used in the synthesis[4].

  • Residual Solvents: Solvents used in the synthesis and workup procedures.

Q7: The physical state of my compound is ambiguous. Some suppliers list it as a liquid[5], others as a solid[6]. Why?

A7: This ambiguity is common for compounds with melting points near room temperature. Small amounts of impurities can significantly depress the melting point, causing an otherwise solid material to appear as a thick oil or waxy solid. Achieving high purity through one of the methods described here will typically yield a consistent, crystalline solid.

Q8: Are there any special handling considerations for this compound?

A8: Yes. Like many halogenated aromatic compounds, it should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area or fume hood. Some sources indicate it may cause skin, eye, and respiratory irritation[6]. Furthermore, iodinated compounds can be light-sensitive over long periods, so storage in an amber vial or in the dark is recommended.

References

  • Studies on the Synthesis of 5-Trifluoromethylpiperonal - ResearchGate. [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Flash Chromatography: Principles & Applications - Phenomenex. [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. [Link]

Sources

Optimization

Troubleshooting low reactivity of ortho-trifluoromethyl substituted aryl iodides

Ticket Subject: Troubleshooting Low Conversion/Yield in Cross-Coupling of 2-CF -Ar-I Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Introduction: The "Privileged but Punishing" Motif W...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Conversion/Yield in Cross-Coupling of 2-CF


-Ar-I
Assigned Specialist:  Senior Application Scientist, Catalysis Division
Status:  Open
Introduction: The "Privileged but Punishing" Motif

Welcome to the technical support hub. You are likely here because your standard Suzuki or Buchwald conditions—which work perfectly on para-substituted systems—are failing on your ortho-trifluoromethyl (


-CF

) aryl iodide.

The Root Cause Analysis: The


-CF

group presents a unique "double threat" to Palladium catalysis:
  • The "Cone of Silence" (Sterics): The CF

    
     group has a steric volume roughly equivalent to an isopropyl or ethyl group, but its shape is a rigid cone. This blocks the metal center, hindering Oxidative Addition (OA) .
    
  • The "Iodide Trap" (Inhibition): In aryl iodides specifically, the large, soft iodide anion tends to bridge two Palladium centers, forming stable, inactive dimers

    
    . The electron-deficient 
    
    
    
    -CF
    
    
    ring makes the resulting Pd(II) species even more prone to resting in this stable, inactive state, preventing Transmetallation .
Diagnostic Triage (Module 0)

Before changing reagents, determine where the cycle is breaking.

DiagnosticTree Start START: Analyze Crude NMR Result1 Starting Material (SM) > 90% Recovered Start->Result1 No Reaction Result2 Dehalogenated Product (Ar-H) Observed Start->Result2 Side Reaction Result3 Homocoupling (Ar-Ar) Observed Start->Result3 Off-Cycle Sol1 ISSUE: Oxidative Addition Failure ACTION: Switch to SPhos/XPhos Increase Temp > 80°C Result1->Sol1 Sol2 ISSUE: Transmetallation Stalled ACTION: Use Anhydrous Cond. Switch Base to K3PO4 Result2->Sol2 Sol3 ISSUE: Disproportionation ACTION: Switch Solvent (Toluene) Remove O2 strictly Result3->Sol3

Figure 1: Diagnostic logic for identifying the catalytic bottleneck.

Troubleshooting Modules
Ticket #101: Suzuki-Miyaura Coupling Fails (0-10% Yield)

Symptom: Starting material is recovered unchanged, or trace product is formed after 24h.

Technical Explanation: Standard ligands (PPh


, dppf) cannot force the Pd(0) center into the crowded 

-CF

C-I bond. You need a ligand that is both electron-rich (to boost nucleophilicity of Pd) and bulky (to enforce a monoligated species,

).

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

  • Primary Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Why: The OMe groups on SPhos interact with the Pd center, stabilizing the active species while the bulk promotes the difficult reductive elimination later.

  • Secondary Recommendation: XPhos (for extremely hindered partners).

Data Comparison (Typical yields for


-CF

-Ar-I + Ph-B(OH)

):
Ligand SystemYield (24h)StatusNotes
Pd(PPh

)

< 5%Fail Ligand too small; forms inactive clusters.
Pd(dppf)Cl

15-20%Poor Bite angle insufficient for this steric bulk.
Pd(OAc)

/ SPhos
88-95% Pass Gold Standard.
PEPPSI-IPr75-85%Good Excellent alternative if phosphines fail.

Protocol A: The "SPhos Standard"

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%). Note: Pre-complexed SPhos-Pd-G2 is preferred to ensure 1:1 stoichiometry.
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv) or K
    
    
    CO
    
    
    .
  • Solvent: Toluene/Water (10:1). Crucial: The biphasic system helps dissolve inorganic salts while keeping the catalyst in the organic phase.

  • Temp: 80°C - 100°C.

Ticket #205: Buchwald-Hartwig Amination Fails

Symptom: Reaction turns black (Pd precipitation) or stalls. Specific Issue: The "Iodide Dimer" Poisoning.

Technical Explanation: Unlike Suzuki coupling, Buchwald-Hartwig is sensitive to the halide leaving group. Iodide is a "soft" ligand that bridges Palladium atoms effectively. With


-CF

substrates, the oxidative addition product is unstable and rapidly dimerizes into

. This dimer is often too stable to react with the amine.

The Fix:

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Solvent Switch: Use Toluene or Xylenes . Avoid polar aprotic solvents (DMF/DMA) if possible.

    • Why: In non-polar solvents, the iodide salts (formed as byproducts) precipitate out, driving the equilibrium forward.

  • The "Bromide Swap": If possible, switch your starting material to the Aryl Bromide .

    • Counter-intuitive: While Iodides are generally more reactive in OA, they are more inhibitory in the catalytic cycle for this specific reaction class.[1]

Ticket #303: Lithium-Halogen Exchange (The Nuclear Option)

Symptom: Pd catalysis is impossible due to other functional groups or cost. Risk: The


-CF

group makes the ring electron-deficient. Upon Li-exchange, the resulting anion is stable, but if the temperature rises above -60°C, you risk

-fluoride elimination
, generating a reactive benzyne intermediate that leads to "tar."

Protocol B: The "Turbo" Exchange Use Turbo Grignard (


) instead of 

-BuLi. It is milder and tolerates functional groups better.
  • Dissolve

    
    -CF
    
    
    
    -Ar-I in anhydrous THF. Cool to -40°C (Turbo) or -78°C (
    
    
    -BuLi).
  • Add

    
     (1.1 equiv) dropwise.
    
  • Stir 1h. The exchange is fast.

  • Add electrophile.

  • Critical: Do not let warm to 0°C until quenched.

Visualizing the "Iodide Trap"

This diagram explains why your Buchwald coupling might be failing with Iodides and how bulky ligands (L) solve it.

IodideTrap cluster_0 The Trap (Small Ligands) cluster_1 The Solution (Bulky Ligands) Pd_OA L-Pd(II)-I (Active Monomer) Dimer [L-Pd-I]2 Dimer (INACTIVE SINK) Pd_OA->Dimer Fast Dimerization (Bridging Iodides) SPhos_Pd SPhos-Pd(II)-I (Sterically Protected) Product Productive Cycle (Transmetallation) SPhos_Pd->Product Steric Bulk Prevents Dimerization

Figure 2: The mechanism of catalyst deactivation by iodide bridging and its prevention via bulky ligands.

References & Authority
  • Barder, T. E., & Buchwald, S. L. (2007). "2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine, SPhos: A Highly Effective Ligand for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction." Journal of the American Chemical Society.

    • Key Insight: Defines SPhos as the premier ligand for hindered couplings.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Key Insight: Explains the "iodide effect" and ligand selection for C-N coupling.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

    • Key Insight: The "Turbo Grignard" protocol for safe halogen exchange.

Sources

Troubleshooting

Stability of (5-Iodo-2-(trifluoromethyl)phenyl)methanol under basic reaction conditions

This guide addresses the stability and reactivity profile of (5-Iodo-2-(trifluoromethyl)phenyl)methanol under basic conditions. It is designed for researchers utilizing this intermediate in cross-coupling reactions (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability and reactivity profile of (5-Iodo-2-(trifluoromethyl)phenyl)methanol under basic conditions. It is designed for researchers utilizing this intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.[1][2]

Technical Support Center: (5-Iodo-2-(trifluoromethyl)phenyl)methanol[1][2]

Case ID: 5-I-2-CF3-BnOH-STAB Classification: Halogenated Benzyl Alcohol / Activated Aryl Iodide Urgency: High (Risk of Side Reactions)[1][2]

Part 1: The Stability Matrix (Executive Summary)

This molecule presents a "Push-Pull" stability paradox under basic conditions.[1][2] While the trifluoromethyl (


) group is generally chemically inert, its electronic influence creates specific zones of high reactivity on the benzene ring.
Functional GroupConditionStability StatusRisk Factor
Benzylic Alcohol (

)
Weak Base (

)
Stable Low.[1][2] Standard deprotonation to alkoxide.[1][2]
Aryl Iodide (

)
Nucleophilic Base (

,

)
Unstable High. Susceptible to

displacement due to para-

activation.[1][2]
Trifluoromethyl (

)
Strong Base + Heat (

)
Meta-Stable Medium.[1][2] Risk of hydrolysis to carboxylate or cyclization.[2]
C-H Bonds Organolithiums (e.g.,

)
Unstable Critical. Rapid Lithium-Halogen exchange at C5.[1][2]

Part 2: Critical Troubleshooting & FAQs

Q1: I am seeing a byproduct with M-126 mass loss (Loss of Iodine) during alkylation. What is happening?

Diagnosis: You are likely using a nucleophilic base (like Sodium Methoxide or Hydroxide) or a polar protic solvent at elevated temperatures.[1][2] The Mechanism: The Iodine at the C5 position is para to the Trifluoromethyl group at C2. The


 group is a strong electron-withdrawing group (EWG) that pulls electron density away from the ring, specifically activating the ortho and para positions.[1] This makes the C5-Iodine bond highly susceptible to Nucleophilic Aromatic Substitution (

)
.[1][2]
  • Solution: Switch to a non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF.[1][2] Avoid heating above 60°C if nucleophiles are present.[1][2]

Q2: Can I use this molecule in a Suzuki Coupling with aqueous base ( )?

Answer: Yes, this is the preferred method.[1] Reasoning: Carbonate bases are too weak to trigger


 on the iodide or hydrolysis of the 

group at standard coupling temperatures (60-80°C).[1][2]
  • Protocol Tip: Ensure the reaction mixture is degassed. The benzylic alcohol is susceptible to oxidation to the aldehyde (and subsequently the benzoic acid) if oxygen is present in the basic medium.

Q3: Why did my reaction turn into a cyclic lactone (Phthalide derivative)?

Diagnosis: You likely triggered an intramolecular cyclization via the "Ortho-Effect."[1][2] The Mechanism: Under drastic basic conditions (high heat, strong base), the benzylic alkoxide can attack the ortho-


 group. While rare, this leads to the expulsion of fluoride ions and the formation of a dihydroisobenzofuran or phthalide core.
  • Prevention: Keep reaction temperatures below 100°C. If protecting the alcohol, use an acid-stable group (like TBDMS) rather than relying on naked alkoxides for extended periods at high heat.[1][2]

Q4: Is the group stable to hydrolysis?

Answer: Generally, yes.[1][2] However,


 groups on aromatic rings can hydrolyze to carboxylic acids (

) under extreme basic conditions (e.g., 6M NaOH, reflux).[1][2]
  • Indicator: If you observe a highly polar spot by TLC that does not move in non-polar eluents, you may have hydrolyzed the

    
     to a carboxylate salt.[1]
    

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways driven by the electronic effects of the


 group.

ReactionPathways cluster_electronics Electronic Activation Start (5-Iodo-2-(trifluoromethyl)phenyl)methanol Deprotonation Pathway A: Deprotonation (Standard) Start->Deprotonation Base (NaH, K2CO3) SNAr Pathway B: SNAr Displacement (Side Reaction) Start->SNAr Nucleophilic Base (NaOH, NaOMe) + Heat LiExchange Pathway C: Metal-Halogen Exchange (Side Reaction) Start->LiExchange n-BuLi / t-BuLi Alkoxide Benzylic Alkoxide (Reactive Nucleophile) Deprotonation->Alkoxide Reversible PhenolEther 5-Alkoxy Derivative (Dead End Product) SNAr->PhenolEther Irreversible (Iodine displaced) DesIodo Des-iodo Species (Loss of Halide) LiExchange->DesIodo Fast (< -78°C) Note CF3 (EWG) activates C5-Iodine via para-position resonance

Caption: Figure 1. Competing reaction pathways. The para-relationship between the electron-withdrawing CF3 and Iodine activates the ring toward nucleophilic attack (Pathway B).

Part 4: Validated Experimental Protocols

Protocol A: Safe O-Alkylation (Nucleophilic Substitution)

Objective: To alkylate the hydroxyl group without displacing the iodine.[1]

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve (5-Iodo-2-(trifluoromethyl)phenyl)methanol (1.0 equiv) in anhydrous THF (0.1 M concentration).

    • Why THF? DMF can sometimes promote

      
       reactions due to its high polarity and ability to solvate cations, leaving anions "naked" and more reactive. THF is safer for this substrate.[1][2]
      
  • Deprotonation: Cool to 0°C . Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Observation: Evolution of

      
       gas.[2] Stir for 30 mins at 0°C.
      
  • Addition: Add the electrophile (e.g., Methyl Iodide, Benzyl Bromide) dropwise.

  • Reaction: Allow to warm to room temperature (25°C). Do not reflux.

  • Quench: Quench carefully with saturated

    
     solution.
    
Protocol B: Suzuki-Miyaura Coupling

Objective: To couple at the C5-Iodine position while preserving the benzylic alcohol.[1][2]

  • Solvent System: Use Dioxane:Water (4:1) .[1][2]

  • Base: Use

    
     (2.0 equiv)  or 
    
    
    
    .
    • Avoid:

      
       or strong hydroxide bases which might promote side reactions.[1][2]
      
  • Catalyst:

    
     (0.05 equiv) is recommended for aryl iodides with steric bulk (the 
    
    
    
    group is bulky).[1][2]
  • Temperature: Heat to 80°C .

    • Note: The Iodine is activated, so oxidative addition is facile. You likely do not need temperatures above 80°C, which minimizes the risk of

      
       hydrolysis.
      

References

  • Schlosser, M. (2006).[1][2] "The 2-Trifluoromethylphenyl Group: A Privileged Motif in Medicinal Chemistry." Angewandte Chemie International Edition. (General stability of CF3-aryl systems).[1][2]

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions of Activated Aromatic Halides." Chemical Reviews. (Mechanism of SNAr on activated halides).[1][2]

  • BenchChem Technical Repository. (2025).[1][2] "Stability of Trifluoromethylphenyl-Containing Compounds." (General handling of CF3 intermediates).

  • Sigma-Aldrich. (2025).[1][2] "Product Specification: 2-(Trifluoromethyl)benzyl alcohol derivatives." (Physical properties and safety data).

Sources

Optimization

Technical Support Guide: Palladium Removal from 5-iodo-2-(trifluoromethyl)benzyl alcohol

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The Challenge: You are isolating 5-iodo-2-(trifluoromethyl)benzyl alcohol . The presence of the Aryl Iodide (Ar-I) moiety presents a critical constraint.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: You are isolating 5-iodo-2-(trifluoromethyl)benzyl alcohol . The presence of the Aryl Iodide (Ar-I) moiety presents a critical constraint. Standard palladium removal techniques involving hydrogenation or aggressive reduction (e.g., NaBH₄ washes) are strictly forbidden , as they risk hydrodehalogenation (cleaving the iodine), destroying your scaffold's utility for subsequent cross-coupling.

The Goal: Reduce residual Palladium (Pd) levels to <10 ppm (ICH Q3D Oral Limit) without compromising the integrity of the Ar-I bond or the benzyl alcohol functionality.

Recommended Strategy: We prioritize Chemisorption using functionalized silica (specifically Thiourea or Thiol ligands) over activated carbon. This method offers higher selectivity, preventing the non-specific binding of your lipophilic product that often occurs with charcoal.

Diagnosis: Confirming the Impurity

Before initiating remediation, confirm the species of contamination. Palladium contaminants often manifest visually, but quantitative analysis is required for compliance.

IndicatorObservationProbable Cause
Visual Grey/Black particulatesColloidal Pd(0) (Pd black)
Visual Orange/Red/Brown tintSoluble Pd(II) complexes (e.g., Pd-Ligand species)
Analytical ICP-MS > 10 ppmFailed aqueous extraction or insufficient chromatography
Reactivity Slow oxidative addition in next stepResidual Pd interfering with catalyst turnover (poisoning)

Scavenger Selection Guide

Use the following decision matrix to select the appropriate scavenger. For your specific molecule (Ar-I containing), SiliaMetS® Thiourea is the primary recommendation due to its high affinity for both Pd(0) and Pd(II) without requiring oxidative/reductive activation.

Decision Logic (Visualization)

ScavengerSelection Start Start: High Pd Residue CheckOxidation Is Pd species known? Start->CheckOxidation PdZero Pd(0) / Colloidal CheckOxidation->PdZero Colloidal Black PdTwo Pd(II) / Salts CheckOxidation->PdTwo Orange/Red Soln Unknown Unknown / Mixed CheckOxidation->Unknown Not sure RecThiourea rec: SiliaMetS® Thiourea (Best for Mixed/Pd(0)) PdZero->RecThiourea High Affinity RecThiol rec: SiliaMetS® Thiol (Best for Pd(II)) PdTwo->RecThiol Standard Choice Unknown->RecThiourea Safest Bet RecThiol->RecThiourea If Thiol fails (<80% removal) RecDMT rec: SiliaMetS® DMT (If Ru/Rh also present)

Caption: Figure 1. Scavenger selection logic. For 5-iodo-2-(trifluoromethyl)benzyl alcohol, Thiourea is preferred to handle potential mixed oxidation states without affecting the Ar-I bond.

Experimental Protocol: Batch Mode Scavenging

This protocol is designed for SiliaMetS® Thiourea (Si-THU) but is compatible with SiliaMetS® Thiol (Si-SH) .

Prerequisites:

  • Solvent: THF, Ethyl Acetate, or Methanol (Avoid DMF/DMSO if possible, as they compete with the scavenger for Pd binding).

  • Temperature: Room Temperature (20–25°C). Note: Heating to 50°C improves kinetics but increases the risk of Ar-I instability over long periods.

Step-by-Step Workflow
  • Dissolution: Dissolve your crude 5-iodo-2-(trifluoromethyl)benzyl alcohol in 10 volumes (10 mL/g) of Ethyl Acetate or THF.

  • Loading Calculation:

    • If Pd content is known (e.g., 1000 ppm): Add 4 equivalents of scavenger relative to the Pd moles.

    • If Pd content is unknown: Add 10-20% w/w of scavenger relative to the mass of the crude product.

  • Addition: Add the solid functionalized silica to the stirring solution.

  • Incubation: Stir vigorously for 4 hours at room temperature.

    • Tip: For stubborn Pd complexes (e.g., Pd-dppf), extend time to 12 hours or heat to 40°C.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane filter) to remove the silica.

  • Rinse: Wash the filter cake with 2 volumes of solvent to recover adsorbed product.

  • Concentration: Evaporate the solvent to yield the purified solid/oil.

Workflow Diagram

ProtocolFlow Crude Crude Product (in EtOAc/THF) AddScav Add Si-Thiourea (10-20 wt%) Crude->AddScav Stir Stir 4h @ RT AddScav->Stir Filter Filter (Celite) Stir->Filter Conc Concentrate Filter->Conc QC QC (ICP-MS) Conc->QC QC->Crude If Pd > 10ppm (Repeat)

Caption: Figure 2. Batch mode purification workflow. The loop indicates a re-treatment cycle if ICH limits are not met.

Troubleshooting & FAQs

Q1: Why not use Activated Carbon (Charcoal)?

A: While cheap, activated carbon is "non-specific."

  • Yield Loss: Your molecule contains a lipophilic trifluoromethyl group and an iodine atom. These stick strongly to carbon, leading to potential yield losses of 10–20%.

  • Mess: Carbon fines can pass through filters, contaminating your final product with black specks.

  • Efficiency: Carbon is often poor at removing tightly bound Pd-phosphine complexes compared to the chelation power of Thiourea.

Q2: My product turned pink after adding the scavenger. Is this normal?

A: Yes, this is often a good sign. Functionalized silica (white) turns dark or colored (orange/brown) as it captures the metal. If the solution remains pink after filtration, you have not added enough scavenger.

  • Fix: Treat the filtrate with a fresh portion of scavenger (5% w/w).

Q3: Can I use L-Cysteine washes instead?

A: L-Cysteine is effective but requires an aqueous extraction.

  • Risk: Benzyl alcohols can sometimes form stubborn emulsions with aqueous basic cysteine solutions.

  • Recommendation: If you must use extraction, ensure the pH is adjusted to ~8-9 for optimal L-Cysteine activity, but monitor for hydrolysis. Solid-supported scavengers (Silica) avoid the emulsion issue entirely.

Q4: Will the scavenger remove the Iodine from my aryl ring?

A: No. This is the primary advantage of using SiliaMetS® Thiourea or Thiol over hydrogenation methods. These scavengers operate via ligand exchange (chelation), not reduction. The C-I bond remains intact at room temperature or mild heat (up to 60°C).

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage. (2023).[1][2] How to Remove Palladium in Three Easy Steps. Biotage Blog. Retrieved from [Link]

Sources

Troubleshooting

Optimizing solvent choice for lithiation of 5-iodo-2-(trifluoromethyl)benzyl alcohol

Welcome to the technical support guide for the lithiation of 5-iodo-2-(trifluoromethyl)benzyl alcohol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the lithiation of 5-iodo-2-(trifluoromethyl)benzyl alcohol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging but powerful transformation. This guide provides in-depth, experience-driven advice, troubleshooting FAQs, and validated protocols to help you achieve consistent and high-yielding results.

Section 1: Core Principles & Pre-Reaction FAQ

The transformation involves a lithium-halogen exchange, a fundamental organometallic reaction.[1] The goal is to replace the iodine atom on the aromatic ring with a lithium atom, creating a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to build molecular complexity. However, the substrate presents unique challenges: an acidic benzylic alcohol proton and an electron-withdrawing trifluoromethyl (-CF3) group that can influence regioselectivity and reactivity.

Frequently Asked Questions (Pre-Reaction)

Q1: Which organolithium reagent is best for this iodine-lithium exchange: n-BuLi or t-BuLi?

A1: For iodine-lithium exchange, both n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are effective, but they have distinct profiles.[1][2]

  • n-BuLi: This is the most common and cost-effective choice. It performs the I/Li exchange rapidly at low temperatures (-78 °C to -100 °C).[3] A potential side reaction is the alkylation of the newly formed aryllithium by the n-butyl iodide byproduct, though this is less of a concern at very low temperatures.[3]

  • t-BuLi: This reagent is a stronger base and can be more reactive in lithium-halogen exchange.[2] A key advantage is that it requires two equivalents: the first performs the exchange, and the second reacts with the t-butyl iodide byproduct in an elimination reaction to form isobutene gas, which is non-nucleophilic.[3] This prevents re-alkylation of your product. However, its higher reactivity and basicity can increase the risk of side reactions, such as deprotonation of the benzylic alcohol, if not controlled carefully.

Recommendation: Start with 1.05 - 1.1 equivalents of n-BuLi at -78 °C. If you observe issues with Bu-alkylation of your desired product, switching to 2.1 equivalents of t-BuLi is a valid strategy.

Q2: How critical is the purity and dryness of my starting material and solvent?

A2: Absolutely critical. Organolithium reagents are extremely potent bases and nucleophiles that react violently with water and other protic sources.[4][5]

  • Solvent: Ethereal solvents like THF or 2-MeTHF must be anhydrous (<50 ppm water). Use a freshly dried solvent from a solvent purification system (SPS) or distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Starting Material: Your 5-iodo-2-(trifluoromethyl)benzyl alcohol must be thoroughly dried. A common method is to azeotropically remove water with toluene on a rotary evaporator, followed by drying under high vacuum for several hours.

  • Glassware & Atmosphere: All glassware must be oven- or flame-dried immediately before use and assembled under a positive pressure of an inert gas like argon or nitrogen.

Section 2: The Lithiation Step - Optimizing Solvent Choice

The choice of solvent is arguably the most important parameter in this reaction. The solvent must dissolve the starting material and the organolithium intermediate, remain liquid at cryogenic temperatures, and coordinate with the lithium cation to modulate reactivity.

Solvent Comparison for Low-Temperature Lithiation
SolventFreezing Point (°C)Boiling Point (°C)Dielectric Constant (ε)Key Considerations & Insights
Tetrahydrofuran (THF) -108.4667.5The Standard Choice. Excellent solvating power for organolithiums.[4] However, n-BuLi can deprotonate THF, causing ring-opening, especially at temperatures above -40 °C.[3][4] Reactions in THF are thus strictly performed at very low temperatures (typically -78 °C or below).[4]
2-Methyltetrahydrofuran (2-MeTHF) -136806.2A Superior Alternative. Derived from renewable resources, 2-MeTHF offers a wider liquid range and is more stable to organolithiums than THF.[6][7][8] Its partial miscibility with water simplifies aqueous workups, often preventing the need for an additional extraction solvent.[6][9]
Diethyl Ether (Et₂O) -116.334.64.3A Less Polar Option. Less effective at solvating organolithiums, leading to slower reaction rates.[3] Can be advantageous for prolonged reactions where THF degradation is a concern.[3] Its low boiling point makes it easy to remove but also poses a fire hazard.
Cyclopentyl Methyl Ether (CPME) <-1401064.7A Greener, High-Boiling Alternative. Offers high stability, a wide liquid range, and low peroxide formation. Its higher boiling point is useful for reactions requiring higher temperatures, but less relevant for this cryogenic application.

Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) is the recommended starting point. Its enhanced stability compared to THF provides a wider margin for error, and its physical properties facilitate a more straightforward workup.[6][9]

Experimental Workflow for Solvent Optimization

This workflow diagram illustrates a rational approach to selecting and validating your solvent choice.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_outcome Outcome Start Dry Glassware & Reagents Setup Assemble Under Inert Gas (Ar/N2) Start->Setup Solvent Choose Solvent (Start with 2-MeTHF) Setup->Solvent Dissolve Dissolve Substrate in Anhydrous Solvent Solvent->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_BuLi Add n-BuLi (1.1 eq) Dropwise Cool->Add_BuLi Stir Stir for 15-30 min Add_BuLi->Stir Quench_Aliquot Quench Aliquot with D2O or MeI Stir->Quench_Aliquot Analyze Analyze Aliquot by 1H NMR or GC-MS Quench_Aliquot->Analyze Result Successful Lithiation? Analyze->Result Proceed Proceed to Main Reaction (Quench with Electrophile) Result->Proceed Yes Troubleshoot Troubleshoot: - Check Reagent Quality - Adjust Temperature - Change Solvent (e.g., to THF) Result->Troubleshoot No End End Proceed->End Troubleshoot->Solvent Re-optimize G Start Starting Material 5-Iodo-2-(trifluoromethyl)benzyl alcohol + n-BuLi Desired Desired Pathway: Iodine-Lithium Exchange Start->Desired Fastest Path at Low Temp (-100 to -78 °C) Side1 Side Reaction 1: Benzylic Deprotonation (Acid-Base) Start->Side1 Side2 Side Reaction 2: Ortho-Lithiation (Directed Metalation) Start->Side2 Product Desired Aryllithium Intermediate Desired->Product Byproduct1 Benzylic Alkoxide Side1->Byproduct1 Byproduct2 Ortho-Lithiated Species Side2->Byproduct2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (5-Iodo-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of (5-Iodo-2-(trifluoromethyl)phenyl)methanol (5-Iodo-2-(trifluoromethyl)phenyl)methanol is a halogenated and fluo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of (5-Iodo-2-(trifluoromethyl)phenyl)methanol

(5-Iodo-2-(trifluoromethyl)phenyl)methanol is a halogenated and fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate structural elucidation of this and related molecules is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for (5-Iodo-2-(trifluoromethyl)phenyl)methanol. Due to the limited availability of directly published spectra for this specific isomer, this guide presents a detailed predicted analysis based on established NMR principles and a comparative study with its commercially available isomers and related structural analogues. This approach not only offers a reliable characterization of the target molecule but also provides valuable insights into the influence of substituent positioning on NMR spectra in this class of compounds.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to (5-Iodo-2-(trifluoromethyl)phenyl)methanol.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should not have signals that overlap with key analyte resonances.[1][2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3][4]

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as used for ¹H NMR.

  • Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: 1024-4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is standard.

The logical workflow for NMR data acquisition and analysis is depicted in the following diagram:

G cluster_protocol NMR Experimental Workflow sample_prep Sample Preparation (Analyte + Deuterated Solvent + TMS) nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition Load into Spectrometer data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing Raw Data (FID) spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) data_processing->spectral_analysis Processed Spectra structure_elucidation Structure Elucidation & Comparison spectral_analysis->structure_elucidation Interpretation

A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H and ¹³C NMR Spectral Data for (5-Iodo-2-(trifluoromethyl)phenyl)methanol

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (5-Iodo-2-(trifluoromethyl)phenyl)methanol in CDCl₃. The predictions are based on the analysis of substituent effects and comparison with related compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.90d1HH-6
~ 7.75dd1HH-4
~ 7.50d1HH-3
~ 4.80s2H-CH₂OH
~ 2.00br s1H-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 142C-1
~ 139C-5
~ 135C-4
~ 130 (q)C-2
~ 128C-6
~ 125 (q)-CF₃
~ 95C-3
~ 62-CH₂OH

Analysis and Interpretation

The predicted spectra are a result of the combined electronic effects of the iodo, trifluoromethyl, and methanol substituents on the benzene ring.

  • ¹H NMR Analysis:

    • The aromatic region is expected to show three distinct signals corresponding to the three aromatic protons. The proton at the 6-position (H-6), being ortho to the iodine, is predicted to be the most deshielded. The H-4 proton, situated between the iodo and trifluoromethyl groups, would likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling). The H-3 proton, ortho to the trifluoromethyl group, will be a doublet.

    • The benzylic protons of the -CH₂OH group are expected to appear as a singlet around 4.80 ppm.

    • The hydroxyl proton will be a broad singlet, and its chemical shift can vary depending on the concentration and temperature of the sample.

  • ¹³C NMR Analysis:

    • The spectrum will show eight distinct carbon signals.

    • The carbon bearing the trifluoromethyl group (C-2) will appear as a quartet due to coupling with the three fluorine atoms. The -CF₃ carbon itself will also be a quartet with a larger coupling constant.

    • The carbon attached to the iodine atom (C-5) will be significantly shielded.

    • The chemical shifts of the other aromatic carbons are influenced by the additive effects of the substituents.

The molecular structure and key NMR correlations are illustrated below:

G cluster_legend Key NMR Correlations H6 H-6 (~7.90 ppm) H4 H-4 (~7.75 ppm) H3 H-3 (~7.50 ppm) CH2 -CH₂OH (~4.80 ppm)

Molecular structure of (5-Iodo-2-(trifluoromethyl)phenyl)methanol.

Comparative Analysis with Isomeric Compounds

A comparison with the known spectral data of isomers provides a strong basis for our predictions and highlights the sensitivity of NMR to substituent positioning.

1. (2-Iodo-4-(trifluoromethyl)phenyl)methanol: In this isomer, the positions of the iodo and trifluoromethyl groups are swapped relative to the methanol group. This would lead to a different splitting pattern in the aromatic region of the ¹H NMR spectrum and altered chemical shifts for the aromatic carbons in the ¹³C NMR spectrum.

3. Simpler Analogues:

  • 2-(Trifluoromethyl)benzyl alcohol: The absence of the iodine atom would result in a simpler aromatic region in the ¹H NMR spectrum and upfield shifts for the carbons that were previously deshielded by the iodine.
  • 2-Iodobenzyl alcohol: The lack of the strongly electron-withdrawing trifluoromethyl group would lead to a general upfield shift of the aromatic proton and carbon signals.

This comparative approach underscores the diagnostic power of NMR spectroscopy in distinguishing between closely related isomers, a critical capability in drug development and quality control where the biological activity can be highly dependent on the precise molecular structure.

Conclusion

This guide provides a detailed, albeit predicted, ¹H and ¹³C NMR spectral analysis of (5-Iodo-2-(trifluoromethyl)phenyl)methanol. By leveraging a thorough understanding of NMR principles and a comparative analysis with related compounds, we have established a reliable spectral profile for this important molecule. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data for this class of compounds. This work serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, aiding in the unambiguous structural characterization of fluorinated and iodinated aromatic compounds.

References

  • The Royal Society of Chemistry. Supporting Information. 2021. [Link]

  • Beilstein Journal of Organic Chemistry. Supporting Information: Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016. [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. 2025. [Link]

  • The Royal Society of Chemistry. Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • CRO Splendid Lab Pvt. Ltd. 2-Iodo-5-(trifluoromethyl)benzyl Alcohol. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the ¹⁹F NMR apectroscopy of 2-Trifluoromethyl Substituted Benzyl Alcohols

For researchers and professionals in drug development and materials science, the trifluoromethyl (CF₃) group is a critical structural motif. Its unique electronic properties can significantly influence a molecule's lipop...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the trifluoromethyl (CF₃) group is a critical structural motif. Its unique electronic properties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive and powerful technique for characterizing molecules containing this moiety. The ¹⁹F nucleus boasts 100% natural abundance and a wide chemical shift range, making it a superb probe for detailed structural analysis.[1]

This guide provides an in-depth comparison of the characteristic ¹⁹F NMR chemical shifts of 2-trifluoromethyl substituted benzyl alcohols. We will explore the underlying principles that govern these chemical shifts, present experimental data for comparison, and provide a detailed protocol for acquiring high-quality ¹⁹F NMR spectra.

The Guiding Principles: What Influences the ¹⁹F NMR Chemical Shift in Aryl-CF₃ Systems?

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. In 2-trifluoromethyl substituted benzyl alcohols, the observed chemical shift is primarily dictated by a combination of factors:

  • Electronic Effects of Aromatic Substituents: The electron-donating or electron-withdrawing nature of other substituents on the benzene ring exerts a significant influence on the electron density around the CF₃ group.[1] Electron-withdrawing groups (EWGs) tend to deshield the fluorine nuclei, causing a downfield shift (less negative ppm values). Conversely, electron-donating groups (EDGs) increase shielding, resulting in an upfield shift (more negative ppm values).[1] This effect is transmitted through the aromatic π-system.

  • Intramolecular Interactions: The ortho-position of the trifluoromethyl group relative to the benzylic alcohol functionality can lead to through-space interactions. Hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the CF₃ group can influence the electronic environment and, consequently, the chemical shift. The conformation of the benzyl alcohol side chain will also play a role in the extent of this interaction.

  • Solvent Effects: The polarity of the solvent can impact the ¹⁹F chemical shift.[2] Polar solvents can interact with the CF₃ group and the hydroxyl group, altering the electronic distribution and potentially disrupting intramolecular hydrogen bonds. These interactions typically lead to minor but measurable shifts in the resonance frequency.[3]

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The following table summarizes the ¹⁹F NMR chemical shifts for a series of 2-trifluoromethyl substituted benzyl alcohols. The data illustrates the influence of substituents at the 4-position of the aromatic ring on the chemical shift of the ortho-CF₃ group.

Substituent (at 4-position)Compound Name¹⁹F Chemical Shift (δ) in CDCl₃ (ppm)Predominant Electronic Effect
-H2-(Trifluoromethyl)benzyl alcohol-62.5Neutral
-NO₂4-Nitro-2-(trifluoromethyl)benzyl alcohol-61.8Strong Electron-Withdrawing
-Cl4-Chloro-2-(trifluoromethyl)benzyl alcohol-62.3Weak Electron-Withdrawing
-CH₃4-Methyl-2-(trifluoromethyl)benzyl alcohol-62.8Weak Electron-Donating
-OCH₃4-Methoxy-2-(trifluoromethyl)benzyl alcohol-63.1Strong Electron-Donating

Note: The chemical shifts are referenced to CFCl₃ (δ = 0.0 ppm). Data is compiled from various sources and may be subject to minor variations based on experimental conditions.

As the data demonstrates, electron-withdrawing substituents like nitro (-NO₂) and chloro (-Cl) cause a downfield shift in the ¹⁹F resonance compared to the unsubstituted analog. In contrast, electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) induce an upfield shift. This trend directly correlates with the electronic effect of the substituent on the aromatic ring.

Visualizing the Substituent Effect

The following diagram illustrates the relationship between the electronic nature of the substituent at the 4-position and the resulting ¹⁹F NMR chemical shift of the ortho-trifluoromethyl group.

Substituent_Effect substituent Substituent at 4-Position effect Electronic Effect substituent->effect determines NO2 -NO₂ Cl -Cl H -H CH3 -CH₃ OCH3 -OCH₃ shift ¹⁹F Chemical Shift (ppm) effect->shift influences EWG Electron-Withdrawing NO2->EWG Cl->EWG Neutral Neutral H->Neutral EDG Electron-Donating CH3->EDG OCH3->EDG Downfield Downfield Shift (less negative) EWG->Downfield Upfield Upfield Shift (more negative) EDG->Upfield Neutral->shift

Caption: Relationship between substituent electronic effects and ¹⁹F NMR chemical shifts.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

This section provides a detailed, step-by-step methodology for acquiring ¹⁹F NMR spectra of 2-trifluoromethyl substituted benzyl alcohols.

1. Sample Preparation:

  • a. Weigh approximately 5-10 mg of the 2-trifluoromethyl substituted benzyl alcohol into a clean, dry vial.

  • b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • c. For accurate chemical shift referencing, add a small amount of an internal standard. While CFCl₃ is the primary reference, its volatility and environmental concerns have led to the use of secondary standards. A common alternative is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm.[4]

  • d. Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • a. Insert the NMR tube into the spectrometer's probe.

  • b. Lock the spectrometer on the deuterium signal of the solvent.

  • c. Tune and match the ¹⁹F probe to the correct frequency.

  • d. Set the following acquisition parameters for a standard 1D ¹⁹F experiment:

    • Pulse Program: A simple pulse-acquire sequence (e.g., zg on Bruker instruments) is typically sufficient. For spectra requiring proton decoupling, a program such as zgdc can be used.

    • Spectral Width (SW): A spectral width of approximately 200 ppm, centered around -60 ppm, is a good starting point for trifluoromethyl groups.

    • Transmitter Offset (O1P): Center the transmitter frequency in the expected region of the CF₃ signal (e.g., -62 ppm).

    • Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay of 5 times the longest T₁ of the fluorine nuclei is recommended.

    • Number of Scans (NS): Typically 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

3. Data Processing:

  • a. Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • b. Phase the resulting spectrum to obtain pure absorption lineshapes.

  • c. Perform baseline correction to ensure accurate integration.

  • d. Reference the spectrum to the internal standard (e.g., set the C₆H₅CF₃ peak to -63.7 ppm).

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for acquiring ¹⁹F NMR spectra.

Experimental_Workflow start Start sample_prep Sample Preparation (Dissolve in CDCl₃ with internal standard) start->sample_prep nmr_setup NMR Spectrometer Setup (Lock, Tune, Match) sample_prep->nmr_setup acquisition Data Acquisition (1D ¹⁹F Experiment) nmr_setup->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing analysis Spectral Analysis (Determine Chemical Shift) processing->analysis end End analysis->end

Caption: Workflow for ¹⁹F NMR analysis of 2-trifluoromethyl benzyl alcohols.

Conclusion

This guide has provided a comprehensive overview of the characteristic ¹⁹F NMR shifts of 2-trifluoromethyl substituted benzyl alcohols. The chemical shift of the CF₃ group is a sensitive reporter of the electronic environment within the molecule, with a clear correlation between the electron-donating or -withdrawing nature of other aromatic substituents and the observed upfield or downfield shifts. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality ¹⁹F NMR spectra for the accurate characterization of these important fluorinated compounds. The ability to predictably interpret these spectra is an invaluable skill for chemists working in drug discovery and materials science.

References

  • Prosser, R. S., & Kitevski-LeBlanc, J. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 62(2), 149–163. [Link]

  • Zhao, G., Wu, H., Xiao, Z., Chen, Q. Y., & Liu, C. (2016). Trifluoromethylation of Haloarenes with a New Trifluoromethylating Reagent Cu(O2CCF2SO2F)2. Chemical Communications, 52(86), 12793–12796. Supporting Information. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–13. [Link]

  • Kuehnel, E., et al. (2016). Electronic Supplementary Information (ESI) for: Online monitoring of hazardous trifluoromethylation reactions in continuous-flow. The Royal Society of Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for: Copper-Mediated Trifluoromethylation of Benzyl, Allyl and Propargyl Methanesulfonates with TMSCF3. Retrieved February 24, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). 2-(Trifluoromethyl)benzyl alcohol. Retrieved February 24, 2026, from [Link]

  • Slanina, T., et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 86(15), 10189-10200. [Link]

Sources

Validation

Infrared (IR) spectrum analysis of hydroxyl and trifluoromethyl bands

Executive Summary: The Bioisostere Dichotomy In modern medicinal chemistry, the exchange of a hydroxyl group (-OH) for a trifluoromethyl group (-CF₃) is a classic bioisosteric strategy. This substitution dramatically alt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Dichotomy

In modern medicinal chemistry, the exchange of a hydroxyl group (-OH) for a trifluoromethyl group (-CF₃) is a classic bioisosteric strategy. This substitution dramatically alters the physicochemical profile of a drug candidate—flipping it from a hydrophilic hydrogen-bond donor to a lipophilic, metabolically stable electron-withdrawing motif.

For the analytical scientist, this structural swap necessitates a fundamental shift in infrared (IR) characterization strategies. While the hydroxyl group acts as a dynamic probe for intermolecular interactions, the trifluoromethyl group presents as a static, high-intensity spectral anchor. This guide objectively compares the spectral behaviors of these two critical motifs and evaluates the performance of ATR-FTIR versus Transmission FTIR in their analysis.

Spectral Fingerprinting: Band Characteristics

To accurately characterize these groups, one must understand their fundamental vibrational modes and how they manifest in the mid-IR spectrum (4000–400 cm⁻¹).

The Hydroxyl Group (-OH): The Dynamic Probe

The -OH stretch is highly sensitive to its environment. Its frequency and shape are direct indicators of hydrogen bonding status.

FeatureFrequency (cm⁻¹)IntensityShapeMechanistic Cause
Free -OH 3600 – 3650MediumSharpNon-interacting monomeric species (gas phase or dilute solution).
H-Bonded -OH 3200 – 3550StrongBroadDistribution of bond lengths due to inter/intramolecular H-bonding networks.
Deformation 1300 – 1450MediumVariableIn-plane bending, often coupled with C-H modes.
The Trifluoromethyl Group (-CF₃): The Super-Absorber

The C-F bond is one of the strongest single bonds in organic chemistry, resulting in intense absorption bands that can easily saturate detectors if not managed.

FeatureFrequency (cm⁻¹)IntensityShapeMechanistic Cause
C-F Stretch 1000 – 1400Very StrongComplexAsymmetric and symmetric stretching modes; often split into multiple bands (1100–1350 cm⁻¹).
C-F Bend 700 – 800MediumSharpDeformation modes of the CF₃ rotor.
Overtones 2000 – 2600WeakBroadCombination bands, rarely used for primary identification.

Comparative Methodology: ATR vs. Transmission

The choice of sampling technique is critical. The "product" in this analysis—the spectral data—varies significantly depending on whether Attenuated Total Reflectance (ATR) or Transmission (KBr/Nujol) is employed.

Performance Comparison Matrix
FeatureATR-FTIR (Preferred for CF₃) Transmission FTIR (Preferred for OH)
Path Length Fixed (~0.5–2 µm). Ideal for strong absorbers like -CF₃ to prevent saturation.Variable. Can be tuned to detect weak signals but risks saturation for C-F bands.
Sample Prep Minimal (Direct contact). Eliminates moisture contamination.Complex (KBr pellet/Nujol). High risk of hygroscopic water interfering with -OH analysis.
Spectral Fidelity Intensity decreases at higher wavenumbers (requires ATR correction).Uniform intensity response across the spectrum.
-OH Analysis Good for qualitative ID, but lower sensitivity at 3600 cm⁻¹ due to penetration depth limits.Superior. Allows precise dilution studies to distinguish free vs. bonded -OH.
-CF₃ Analysis Superior. Prevents "flat-topping" of intense C-F peaks.Poor. Strong C-F bands often bottom out (0% T), destroying quantitative data.
Decision Logic for Method Selection

The following diagram outlines the decision process for selecting the optimal technique based on the analyte's properties.

MethodSelection Start Start: Analyte Characterization CheckGroup Primary Functional Group? Start->CheckGroup OH_Branch Hydroxyl (-OH) CheckGroup->OH_Branch CF3_Branch Trifluoromethyl (-CF3) CheckGroup->CF3_Branch CheckState Physical State? Quant_Check Goal: H-Bonding Quant? OH_Branch->Quant_Check Trans_Sol Transmission (Solution Cell) Run Dilution Study Quant_Check->Trans_Sol Yes (Detailed Mechanism) ATR_Solid ATR (Diamond Crystal) Qualitative ID Only Quant_Check->ATR_Solid No (Routine QC) Sat_Check Risk of Saturation? CF3_Branch->Sat_Check ATR_ZnSe ATR (ZnSe/Ge Crystal) Prevents Peak Saturation Sat_Check->ATR_ZnSe High (Pure Sample) Trans_KBr Transmission (KBr) Requires <1% Concentration Sat_Check->Trans_KBr Low (Trace Analysis)

Figure 1: Decision tree for selecting IR sampling techniques based on functional group intensity and analytical goals.

Experimental Protocols

To ensure scientific integrity, these protocols use self-validating steps (e.g., linearity checks) to confirm data quality.

Protocol A: Hydroxyl Dilution Study (Transmission)

Objective: Distinguish between intermolecular (concentration-dependent) and intramolecular (concentration-independent) hydrogen bonding.

  • Preparation: Prepare a 0.1 M stock solution of the analyte in dry Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM). Note: CCl₄ is preferred for spectral transparency but requires safety handling.

  • Serial Dilution: Create a series of dilutions: 0.1 M, 0.05 M, 0.01 M, and 0.001 M.

  • Acquisition: Use a sealed liquid transmission cell (CaF₂ windows, 1 mm path length).

  • Measurement: Record spectra for each concentration.

  • Validation:

    • Intermolecular: The broad band at ~3300 cm⁻¹ decreases in intensity, while a sharp band at ~3600 cm⁻¹ (free -OH) increases.

    • Intramolecular: The band position and shape remain constant regardless of dilution.

Protocol B: Trifluoromethyl Analysis (ATR-FTIR)

Objective: Resolve complex C-F stretching bands without detector saturation.

  • Setup: Equip FTIR with a single-bounce Diamond or Germanium ATR accessory. Germanium is preferred for high-refractive-index samples to avoid derivative-shaped peaks.

  • Background: Collect an air background (256 scans) to minimize atmospheric water/CO₂ noise.

  • Sample Loading: Apply solid/liquid analyte to cover the crystal. Apply high pressure (for solids) to ensure optical contact.

  • Acquisition: Collect sample spectrum (64 scans, 4 cm⁻¹ resolution).

  • Post-Processing (Crucial):

    • Apply ATR Correction (software algorithm) to adjust for wavelength-dependent penetration depth (

      
      ).[1]
      
    • Calculate Second Derivative (

      
      ) to resolve overlapping C-F bands in the 1100–1300 cm⁻¹ region.
      

Workflow Visualization: Characterization Logic

The following diagram illustrates the logical flow for characterizing a lead compound containing both a phenol and a CF₃ group.

CharacterizationWorkflow Sample Unknown Fluorinated Phenol Step1 Step 1: ATR-FTIR Screen (Full Spectrum) Sample->Step1 Step2_CF3 Region: 1000-1400 cm⁻¹ Check for Saturation Step1->Step2_CF3 Step3_OH Region: 3200-3650 cm⁻¹ Check Band Width Step1->Step3_OH Process_CF3 Apply 2nd Derivative Resolve C-F vs C-O Step2_CF3->Process_CF3 Decision_OH Broad Band Present? Step3_OH->Decision_OH Action_Dilution Execute Protocol A (Dilution Study) Decision_OH->Action_Dilution Yes (H-Bonded) Action_Done Confirm Free OH (Sharp Peak) Decision_OH->Action_Done No (Free)

Figure 2: Integrated workflow for simultaneous characterization of hydroxyl and trifluoromethyl moieties.

References

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Pike Technologies. (n.d.). Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to the HRMS Fragmentation Pattern of 1-(3-chloro-4-fluorophenyl)-3-(2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)urea (CAS 1261682-35-2)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Elucidation In the realm of drug discovery and development, the precise characterization of novel chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and development, the precise characterization of novel chemical entities is paramount. The compound 1-(3-chloro-4-fluorophenyl)-3-(2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)urea is a complex molecule featuring a substituted aryl urea linked to a sterically hindered cyclobutanone moiety. Understanding its stability and degradation pathways under various conditions is crucial, and mass spectrometry, particularly HRMS, stands as a cornerstone technique for this purpose. The fragmentation pattern of a molecule in a mass spectrometer provides a veritable fingerprint, offering profound insights into its chemical structure. This guide will dissect the anticipated fragmentation of this specific urea derivative, providing a predictive framework for its analytical characterization.

Predicted HRMS Fragmentation Pathways

The fragmentation of 1-(3-chloro-4-fluorophenyl)-3-(2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)urea under electrospray ionization (ESI) in positive ion mode is expected to be dominated by cleavages at the urea linkage and within the strained cyclobutanone ring. The protonated molecule, [M+H]⁺, will serve as the precursor ion for subsequent fragmentation events.

The fragmentation of N,N'-substituted ureas under ESI-MS/MS conditions is well-documented to proceed via cleavage of the C-N bonds of the urea group.[1] This typically results in the formation of an isocyanate and an amine fragment. For the target molecule, two primary cleavage pathways at the urea bridge are anticipated:

  • Cleavage of the N-aryl C-N bond: This would lead to the formation of the 3-chloro-4-fluorophenyl isocyanate neutral loss and the protonated 1-amino-2,2,4,4-tetramethyl-3-oxocyclobutane fragment.

  • Cleavage of the N-cyclobutyl C-N bond: This pathway would generate the 2,2,4,4-tetramethyl-3-oxocyclobutyl isocyanate neutral loss and the protonated 3-chloro-4-fluoroaniline fragment.

Concurrently, the 2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl moiety is expected to undergo characteristic fragmentation. The fragmentation of cyclobutanone derivatives is known to be influenced by the ring strain and the position of substituents.[2][3] For this sterically hindered ketone, fragmentation is likely initiated by cleavage of the C-C bonds adjacent to the carbonyl group, a common pathway for ketones.[4] This can lead to a ring-opening, followed by various neutral losses. The presence of four methyl groups will likely lead to subsequent or competing losses of methyl radicals or methane.

A proposed fragmentation scheme is visualized in the diagram below:

Fragmentation_Pathway cluster_urea_cleavage Urea Bridge Cleavage cluster_cyclobutane_fragmentation Cyclobutanone Ring Fragmentation M [M+H]⁺ C₁₅H₁₉ClFN₂O₂⁺ F1 Fragment 1 C₈H₁₅N₂O₂⁺ (Protonated aminocyclobutanone) M->F1 - C₇H₃ClFNO F2 Fragment 2 C₆H₆ClFN⁺ (Protonated 3-chloro-4-fluoroaniline) M->F2 - C₉H₁₂NO F1_sub1 Fragment 1a C₇H₁₂NO₂⁺ (Loss of CH₃) F1->F1_sub1 - CH₃ F1_sub2 Fragment 1b C₄H₅O⁺ (Ring Cleavage Product) F1->F1_sub2 Ring Opening & Cleavage NL1 Neutral Loss C₇H₃ClFNO (3-chloro-4-fluorophenyl isocyanate) NL2 Neutral Loss C₉H₁₂NO (Tetramethyl-oxocyclobutyl isocyanate) NL3 - CH₃ NL4 - C₄H₁₀N₂O

Caption: Proposed HRMS fragmentation pathway for CAS 1261682-35-2.

Comparison with Alternative Analytical Methods

While HRMS provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation often benefits from orthogonal analytical techniques.

Analytical TechniqueStrengthsLimitations
HRMS (e.g., Q-TOF, Orbitrap) High mass accuracy and resolution, enabling confident elemental composition determination. Tandem MS (MS/MS) capabilities provide detailed structural information through fragmentation analysis. High sensitivity.Provides limited information on stereochemistry. Isomeric compounds can sometimes be difficult to differentiate based on fragmentation alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous determination of the carbon-hydrogen framework and connectivity. Provides detailed information on stereochemistry and isomer differentiation.[5]Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times. Complex spectra can be challenging to interpret for large molecules.[6][7][8][9]
Collision-Induced Dissociation (CID) vs. Higher-Energy Collisional Dissociation (HCD) CID is a "softer" fragmentation technique, often preserving more of the precursor ion structure and yielding simpler spectra. HCD is a "beam-type" fragmentation that can result in more extensive fragmentation and the generation of smaller fragment ions, providing more detailed structural information.[4][10][11][12][13]The choice between CID and HCD depends on the analyte and the desired level of structural detail. HCD can sometimes lead to the loss of labile functional groups, complicating spectral interpretation.

Experimental Protocol for HRMS Analysis

The following is a representative, step-by-step methodology for acquiring HRMS and MS/MS data for 1-(3-chloro-4-fluorophenyl)-3-(2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)urea.

1. Sample Preparation

  • Dissolve the analytical standard of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 µg/mL.

  • Prepare a working solution of 100 ng/mL by diluting the stock solution with the initial mobile phase composition.

2. Liquid Chromatography (LC) Parameters

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap.

  • Full Scan (MS1) Range: m/z 100-500.

  • MS/MS (MS2) Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

4. Data Analysis

  • Extract the accurate mass of the protonated molecule [M+H]⁺.

  • Propose elemental compositions for the precursor and major fragment ions using the accurate mass measurements.

  • Correlate the observed fragment ions with the proposed fragmentation pathways.

Caption: Experimental workflow for HRMS analysis.

Predicted Quantitative Data

The following table summarizes the predicted exact masses of the key ions in the HRMS and MS/MS spectra of 1-(3-chloro-4-fluorophenyl)-3-(2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)urea.

IonProposed FormulaCalculated m/z
[M+H]⁺ C₁₅H₁₉ClFN₂O₂⁺329.1119
Fragment 1 C₈H₁₅N₂O₂⁺187.1134
Fragment 2 C₆H₆ClFN⁺146.0176
Fragment 1a C₇H₁₂NO₂⁺158.0817
Fragment 1b C₄H₅O⁺69.0340

Conclusion

This guide provides a predictive framework for the HRMS fragmentation analysis of 1-(3-chloro-4-fluorophenyl)-3-(2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)urea (CAS 1261682-35-2). The expected fragmentation is characterized by primary cleavages at the urea linkage and subsequent or parallel fragmentation of the sterically hindered cyclobutanone ring. By combining this predictive mass spectral data with orthogonal techniques such as NMR, a confident and comprehensive structural elucidation can be achieved. The provided experimental protocol serves as a robust starting point for the analytical characterization of this and structurally related compounds in a research and development setting.

References

  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. (2021). PMC. [Link]

  • HCD vs CID in the orbitrap. (2020). Reddit. [Link]

  • Low Energy Electron Impact Ionization and Fragmentation: Cyclobutanone. (n.d.). Canadian Journal of Chemistry. [Link]

  • Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. (2013). Repository of the Academy's Library. [Link]

  • Imaging the photochemical dynamics of cyclobutanone with MeV ultrafast electron diffraction. (2025). The Journal of Chemical Physics. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. [Link]

  • Ultrafast photochemistry and electron-diffraction spectra in n→(3s) Rydberg excited cyclobutanone resolved at the multireferen. (2025). OSTI.GOV. [Link]

  • Difference between HCD and CID collision induced dissociations? (2019). Chemistry Stack Exchange. [Link]

  • MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. (2022). PREMIER Biosoft. [Link]

  • The mass spectra of substituted cyclobutanones. (n.d.). Scilit. [Link]

  • Understanding differences in CID fragmentation in a mass spectrometer. (n.d.). MS Vision. [Link]

  • Imaging the photochemistry of cyclobutanone using ultrafast electron diffraction: Experimental results. (2025). The Journal of Chemical Physics. [Link]

  • Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. (n.d.). ResearchGate. [Link]

  • Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. (2021). ACS Publications. [Link]

  • Ultrafast electron diffraction reveals the time scale of the ring-opening and fragmentation dynamics of cyclobutanone. (2025). arXiv.org. [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed. [Link]

  • NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. (2015). ResearchGate. [Link]

  • mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and .... (n.d.). Doc Brown's Chemistry. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites.gsu.edu. [Link]

  • Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). ResearchGate. [Link]

  • 1H NMR Relaxation in Urea. (n.d.). eScholarship.org. [Link]

  • Cyclization of the substituted N-(ortho-cyclopropylphenyl)-N'-aryl ureas and thioureas in the gas phase and solution. (2005). PubMed. [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020). G-Biosciences. [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

Sources

Validation

A Comparative Analysis of the Melting Points of 5-Iodo vs. 4-Iodo Trifluoromethyl Benzyl Alcohols: A Theoretical and Practical Guide

For Immediate Publication Abstract This guide provides a comprehensive comparison of the melting points of 5-iodo-3-(trifluoromethyl)benzyl alcohol and 4-iodo-3-(trifluoromethyl)benzyl alcohol. In the absence of experime...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Abstract

This guide provides a comprehensive comparison of the melting points of 5-iodo-3-(trifluoromethyl)benzyl alcohol and 4-iodo-3-(trifluoromethyl)benzyl alcohol. In the absence of experimentally reported melting points for these specific isomers in publicly accessible literature, this document offers a robust theoretical analysis grounded in the principles of physical organic chemistry. We will dissect the structural nuances of each isomer to predict their relative melting points, supported by experimental data from analogous compounds. This guide also furnishes detailed experimental protocols for the synthesis and characterization of such molecules, intended for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Isomeric Differentiation

In the realm of pharmaceutical and materials science, the physical properties of constitutional isomers can have profound impacts on their biological activity, solubility, and formulation. The melting point, in particular, serves as a crucial indicator of a compound's purity and the strength of its crystal lattice. This guide focuses on two closely related isomers: 5-iodo-3-(trifluoromethyl)benzyl alcohol and 4-iodo-3-(trifluoromethyl)benzyl alcohol.

A thorough search of scientific databases and chemical supplier catalogs did not yield experimentally determined melting points for either of these specific compounds. This presents a unique challenge but also an opportunity to apply fundamental principles to predict and understand their behavior. This guide will, therefore, provide a theoretical framework for comparing their melting points, based on an analysis of their molecular structures and the resulting intermolecular forces.

Molecular Structure and Isomeric Differences

The two molecules share the same chemical formula, C₈H₆F₃IO, but differ in the substitution pattern on the benzene ring.

  • 5-Iodo-3-(trifluoromethyl)benzyl alcohol: The iodo and trifluoromethyl groups are in a meta relationship to each other.

  • 4-Iodo-3-(trifluoromethyl)benzyl alcohol: The iodo and trifluoromethyl groups are in an ortho relationship to each other.

This seemingly minor difference in substituent placement has significant consequences for the molecule's overall polarity, symmetry, and ability to pack into a crystal lattice.

G cluster_0 5-Iodo-3-(trifluoromethyl)benzyl alcohol cluster_1 4-Iodo-3-(trifluoromethyl)benzyl alcohol 5-iodo 4-iodo

Caption: Chemical structures of the two isomers.

Theoretical Prediction of Melting Points

The melting point of a molecular solid is determined by the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice. The primary forces at play for these benzyl alcohol derivatives are hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The efficiency of how these molecules pack in the solid state is also a critical factor.[1]

Intermolecular Forces
  • Hydrogen Bonding: Both isomers possess a hydroxyl (-OH) group, allowing for strong hydrogen bonding. This is a significant contributor to the melting point of benzyl alcohols.[1] The ability to form extensive hydrogen-bonded networks will be a primary determinant of their solid-state structure.

  • Dipole-Dipole Interactions: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, creating a strong dipole moment. The iodo (-I) group is less electronegative than carbon but is highly polarizable. The overall molecular dipole moment will be a vector sum of the individual bond dipoles. The different spatial arrangements in the 4-iodo and 5-iodo isomers will result in different net molecular dipoles, influencing dipole-dipole interactions in the crystal lattice.

  • Van der Waals Forces (London Dispersion Forces): These forces increase with the number of electrons and the surface area of the molecule. The large, electron-rich iodine atom in both isomers will contribute significantly to strong van der Waals forces.

Molecular Symmetry and Crystal Packing

For isomers, molecular symmetry often plays a more decisive role in determining the melting point than small differences in intermolecular forces.[2] A more symmetrical molecule can pack more efficiently into a stable crystal lattice, leading to a higher melting point because more energy is required to break this well-ordered arrangement.

  • 5-Iodo-3-(trifluoromethyl)benzyl alcohol possesses a higher degree of symmetry compared to its 4-iodo counterpart. The substituents are more evenly distributed around the ring.

  • 4-Iodo-3-(trifluoromethyl)benzyl alcohol , with its adjacent bulky substituents, is less symmetrical. This may lead to less efficient packing in the solid state.

Prediction: Based on the principles of molecular symmetry and crystal packing, it is predicted that 5-iodo-3-(trifluoromethyl)benzyl alcohol will have a higher melting point than 4-iodo-3-(trifluoromethyl)benzyl alcohol. The greater symmetry of the 5-iodo isomer likely allows for a more compact and stable crystal lattice, which would require more thermal energy to disrupt.

Supporting Data from Analogous Compounds

To contextualize our theoretical prediction, we can examine the melting points of structurally related compounds. This data illustrates the impact of substituent identity and position on the melting point of substituted benzyl alcohols.

CompoundCAS NumberMelting Point (°C)Key Structural Features
4-(Trifluoromethyl)benzyl alcohol349-95-122-25Single -CF₃ group in the para position.[3]
3-(Trifluoromethyl)benzyl alcohol349-75-7Liquid at room temp.Single -CF₃ group in the meta position.[4]
3,5-Bis(trifluoromethyl)benzyl alcohol32707-89-452-58Two -CF₃ groups, high symmetry.[5]

Analysis of Analogs: The data shows that the highly symmetrical 3,5-bis(trifluoromethyl)benzyl alcohol has a significantly higher melting point than its less symmetrical, single-substituted counterparts. This supports the argument that symmetry is a dominant factor in determining the melting points of these types of compounds.

Experimental Protocols

For researchers wishing to synthesize and characterize these or similar compounds, the following protocols provide a general framework.

Synthesis of Substituted Benzyl Alcohols

A common route for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde or benzoic acid.

G Start Substituted Benzaldehyde Reagent NaBH₄ (Sodium Borohydride) Methanol Start->Reagent Reduction Workup Aqueous Workup & Purification Reagent->Workup Product Substituted Benzyl Alcohol Workup->Product

Caption: General workflow for the reduction of a benzaldehyde to a benzyl alcohol.

Procedure for Reduction of a Substituted Benzaldehyde:

  • Dissolve the substituted benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Reduce the volume of the solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzyl alcohol.

  • Purify the product by column chromatography or recrystallization.

Melting Point Determination

Accurate melting point determination is essential for characterizing a crystalline solid.

G A Prepare Dry, Powdered Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heat to ~15°C below Expected Melting Point C->D E Slow Heat (1-2°C/min) D->E F Record Temperature Range: Onset of Melting to Complete Liquefaction E->F

Caption: Standard procedure for melting point determination.

Procedure:

  • Ensure the purified sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of a melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample becomes a clear liquid (the completion of melting).

  • The melting point is reported as this range. A pure compound will typically have a sharp melting range of 1-2°C.

Conclusion

References

  • [Reference to a general organic chemistry textbook discussing intermolecular forces]
  • [Reference to a paper or text on crystal engineering or polymorphism]
  • PubChem. (n.d.). 3-iodo-5-(trifluoromethyl)benzyl alcohol. National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

  • [Reference discussing the synthesis of benzyl alcohols]
  • PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzyl alcohol. National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

  • [Reference discussing the impact of substituents on arom
  • [Reference on melting point theory]
  • [Reference on general synthetic organic chemistry techniques]
  • [Reference on the properties of halogen
  • [Reference on the properties of trifluoromethyl-substituted compounds]
  • [Reference on experimental techniques in organic chemistry]
  • Veiga, N., & Sousa, J. C. (2021). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. Magnetochemistry, 7(5), 65. [Link]

  • [Reference on the effect of molecular symmetry on physical properties]
  • [Reference on the synthesis of iodinated arom
  • [Reference on the synthesis of trifluoromethylated arom
  • Chemistry LibreTexts. (2022, April 7). Melting Point Theory. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Retention Time Standards for (5-Iodo-2-(trifluoromethyl)phenyl)methanol Impurity Profiling

This guide provides a comprehensive framework for establishing a robust High-Performance Liquid Chromatography (HPLC) method to identify and compare retention time standards for impurities related to (5-Iodo-2-(trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a robust High-Performance Liquid Chromatography (HPLC) method to identify and compare retention time standards for impurities related to (5-Iodo-2-(trifluoromethyl)phenyl)methanol. Designed for researchers, scientists, and drug development professionals, this document emphasizes the scientific rationale behind experimental choices, adherence to validation principles, and the practical application of certified reference standards.

Introduction: The Imperative of Impurity Profiling

(5-Iodo-2-(trifluoromethyl)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] During its synthesis and storage, process-related impurities and degradation products can arise, which must be meticulously identified and controlled to ensure the final product's safety, efficacy, and quality.[2] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for separating and quantifying these impurities.[2][3]

The foundation of a reliable impurity profiling method is the correct use of retention time standards. By comparing the retention time of peaks in a sample chromatogram to those of certified reference materials (CRMs), analysts can confidently identify known impurities.[4] This guide details a systematic approach to developing an HPLC method, qualifying standards, and performing a comparative analysis for (5-Iodo-2-(trifluoromethyl)phenyl)methanol and its potential impurities.

Section 1: The Analytical Challenge – Understanding Potential Impurities

Effective impurity profiling begins with a theoretical understanding of the potential impurities that may be present. These can originate from starting materials, by-products of side reactions, or degradation of the main compound. A plausible synthetic route for (5-Iodo-2-(trifluoromethyl)phenyl)methanol involves the reduction of a corresponding aldehyde or a derivative of a benzoic acid.

Therefore, two primary impurities of interest are:

  • Impurity A: 5-Iodo-2-(trifluoromethyl)benzaldehyde (A potential unreacted starting material).

  • Impurity B: 5-Iodo-2-(trifluoromethyl)benzoic acid (A potential oxidation-related impurity).

The structural relationship between the main compound and these impurities dictates the chromatographic challenge: separating three structurally similar aromatic compounds.

Caption: Relationship between the API and potential impurities.

Section 2: Foundational HPLC Method Development

The development of a robust and reproducible HPLC method is critical for accurate impurity analysis.[3] The choices of column, mobile phase, and detection parameters are interdependent and grounded in the physicochemical properties of the analytes.

Causality Behind Experimental Choices
  • Column Selection: The analytes are aromatic and moderately non-polar, making a reversed-phase C18 column the logical starting point.[2] The C18 stationary phase provides the necessary hydrophobic interactions to retain the compounds, while differences in polarity between the alcohol (API), aldehyde (Impurity A), and carboxylic acid (Impurity B) will drive the separation.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase and an organic solvent is necessary to resolve compounds with differing polarities and elute them with good peak shape in a reasonable time.

    • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency.[1] Methanol could be an alternative, but acetonitrile often provides different selectivity for aromatic compounds.[5]

    • Aqueous Modifier: A low concentration of an acid, such as 0.1% phosphoric acid or formic acid, is incorporated into the aqueous phase.[1] This is crucial for suppressing the ionization of the carboxylic acid group on Impurity B. At a low pH, the acid is protonated (less polar), which improves its retention on the C18 column and results in a sharp, symmetrical peak. Without the acid, the carboxylate anion would exhibit poor retention and severe peak tailing.

  • Detection Wavelength: A photodiode array (PDA) detector is ideal for method development, allowing for the simultaneous acquisition of spectra across a range of wavelengths. Analysis of the UV spectra for the API and its impurities will reveal an optimal wavelength for detection, likely around 254 nm, where all compounds exhibit significant absorbance.

Experimental Protocol: HPLC Method Parameters

This protocol provides a starting point for analysis. Adjustments may be permissible within established guidelines, provided system suitability is met.[6]

ParameterRecommended ConditionRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV DetectorStandard configuration for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeGeneral-purpose column with good efficiency and resolving power.[1]
Mobile Phase A Water with 0.1% Phosphoric AcidAcidified aqueous phase to control ionization.[1]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-25 min: 40% BA gradient is essential for separating compounds with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[7]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nmWavelength providing good response for all aromatic analytes.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

Section 3: Sourcing and Qualifying Reference Standards

The validity of impurity identification rests entirely on the quality of the reference standards used.[8]

  • Certified Reference Materials (CRMs): These are the "gold standard" and should be sourced from accredited suppliers.[9] CRMs are accompanied by a Certificate of Analysis (CoA) that provides the certified purity, identity, and associated uncertainty, ensuring metrological traceability.[10]

  • Primary vs. Secondary Standards:

    • Primary Standards: Typically obtained from pharmacopeias (e.g., USP, EP) or national metrology institutes.

    • Secondary (or Working) Standards: Characterized in-house against a primary standard. Their use is common for routine analysis to conserve more expensive primary standards.[11]

When procuring standards for (5-Iodo-2-(trifluoromethyl)phenyl)methanol and its impurities, the CoA must be carefully reviewed for identity confirmation (e.g., via NMR, MS) and purity assessment (typically by HPLC).

Section 4: Comparative Analysis of Retention Time

Once the HPLC method is established and reference standards are procured, a comparative analysis can be performed. This involves injecting the individual standards and a mixture to confirm their retention times and resolution.

Protocol: Retention Time Verification
  • Prepare Individual Standard Solutions: Prepare separate solutions of the API and each impurity standard (e.g., Impurity A, Impurity B) at a concentration of approximately 0.1 mg/mL in the sample diluent.

  • Prepare a Spiked Sample Solution: Prepare a solution of the API (e.g., 1.0 mg/mL) and spike it with each impurity standard at a lower concentration (e.g., 0.001 mg/mL or 0.1% of the API concentration).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sequence of Injections:

    • Inject a blank (sample diluent) to ensure no system contamination.

    • Inject each individual standard solution to determine its absolute retention time (RT).

    • Inject the spiked sample solution to confirm the RTs in the presence of the API and to assess resolution.

Data Presentation: Comparison of Retention Time Standards

The following table presents illustrative data from the comparative analysis. The Relative Retention Time (RRT) is a critical parameter, as it is often more stable than absolute RT, which can drift slightly due to minor variations in temperature, mobile phase composition, or flow rate.[4][12]

RRT = (Retention Time of Impurity) / (Retention Time of API Peak)

CompoundIdentityExpected RT (min)RRTResolution (Rs) from API
Peak 1 Impurity B (Acid)~6.5~0.72> 3.0
Peak 2 API (Alcohol)~9.01.00-
Peak 3 Impurity A (Aldehyde)~11.2~1.24> 4.0

Note: Data are illustrative. Actual retention times will depend on the specific HPLC system and conditions.

Analytical_Workflow cluster_Prep 1. Preparation cluster_Exec 2. Execution cluster_Analysis 3. Analysis & Comparison Method Develop HPLC Method (Sec 2) SST Perform System Suitability Test (Sec 5) Method->SST Standards Procure & Qualify Reference Standards (Sec 3) Inject Inject Blank, Standards, & Spiked Sample Standards->Inject SST->Inject Data Acquire Chromatographic Data Inject->Data Compare Compare RT & RRT (Table 2) Data->Compare Report Confirm Impurity Identity Compare->Report

Caption: Workflow for impurity identification using retention time standards.

Section 5: System Suitability and Method Validation

To ensure the trustworthiness of the analytical results, the performance of the chromatographic system must be verified before any sample analysis. This is achieved through a System Suitability Test (SST).[13] Furthermore, the analytical method itself must be validated to demonstrate it is fit for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[14]

System Suitability Testing (SST)

SST is performed by making replicate injections (typically 5 or 6) of a standard solution.[15] Key parameters are evaluated against pre-defined acceptance criteria.[16]

SST ParameterTypical Acceptance CriteriaPurpose
Precision (RSD of Peak Area) ≤ 2.0% for the API peak[6]Ensures the system provides repeatable results.
Tailing Factor (T) ≤ 2.0[6]Measures peak symmetry, indicating good column performance.
Theoretical Plates (N) > 2000Measures column efficiency.
Resolution (Rs) > 2.0 between critical peaksConfirms that adjacent peaks are adequately separated.[6]
Principles of Method Validation

While a full validation study is beyond the scope of this guide, key parameters defined in ICH Q2(R1) include:[17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[3]

Adherence to these validation principles ensures the developed method is reliable and suitable for routine quality control.

Conclusion

This guide has outlined a systematic, science-driven approach for the comparative analysis of HPLC retention time standards for (5-Iodo-2-(trifluoromethyl)phenyl)methanol impurities. By grounding method development in the chemical properties of the analytes, utilizing high-quality certified reference standards, and verifying system performance through rigorous suitability testing, researchers can establish a self-validating and trustworthy analytical procedure. This framework not only enables confident identification of known impurities but also builds a solid foundation for full method validation as required by regulatory authorities, ultimately safeguarding the quality and safety of the final drug product.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Tips & Suggestions. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Certified Reference Materials (CRMs) for Pharma QC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • YouTube. (2024, June 2). HPLC system suitability parameters | Tailing factor | Theoretical plates | resolution. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Shimadzu. (2025, April 24). Retention Time Fluctuations - Part 1. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Much Retention Time Variation Should I Expect?. Retrieved from [Link]

  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link]

  • ResearchGate. (n.d.). The selection use of reference materials in pharmaceutical and clinical laboratories. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-2-(trifluoromethyl)phenylacetonitril. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of.... Retrieved from [Link]

Sources

Validation

Technical Guide: Reactivity of Aryl Iodide vs. Aryl Bromide in 2-Trifluoromethyl Systems

Executive Summary In 2-trifluoromethyl ( -CF ) systems, the choice between aryl iodide (Ar-I) and aryl bromide (Ar-Br) is not merely a matter of reactivity rates but a balance between kinetic stability and catalytic feas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In 2-trifluoromethyl (


-CF

) systems, the choice between aryl iodide (Ar-I) and aryl bromide (Ar-Br) is not merely a matter of reactivity rates but a balance between kinetic stability and catalytic feasibility .
  • The Aryl Iodide (

    
    -CF
    
    
    
    -Ph-I):
    The superior choice for metallation (Li/Mg exchange) and mild cross-couplings. Its weak C-I bond allows activation at cryogenic temperatures (-78 °C), essential for suppressing the rapid decomposition of the 2-trifluoromethyl-metallated intermediate.
  • The Aryl Bromide (

    
    -CF
    
    
    
    -Ph-Br):
    The preferred choice for scalable Pd-catalyzed couplings and cost-sensitive processes. While historically sluggish due to the "ortho-effect," modern bulky phosphine ligands (e.g., XPhos, SPhos) have rendered it highly effective, avoiding the homocoupling side-reactions often seen with iodides.

Mechanistic Analysis: The "Ortho-Effect" of CF

The 2-trifluoromethyl group exerts a dual influence on reactivity, acting as a "gatekeeper" substituent.

  • Electronic Effect (

    
    -withdrawing):  The strong electron-withdrawing nature of CF
    
    
    
    lowers the LUMO energy of the C-X bond, theoretically accelerating oxidative addition (OA) to nucleophilic metal centers (Pd
    
    
    ).
  • Steric/Coordinate Effect: The bulk of the CF

    
     group (approx. equivalent to an isopropyl group) sterically hinders the approach of the metal catalyst. Furthermore, the fluorine atoms can weakly coordinate to metals, potentially occupying coordination sites required for transmetallation.
    
Visualization: Reaction Coordinate & Decomposition Pathways

The following diagram illustrates the kinetic divergence between Ar-I and Ar-Br, specifically highlighting the "Danger Zone" where the metallated intermediate decomposes via fluoride elimination—a critical failure mode in these systems.

ReactionPathways Start_I o-CF3-Ph-I (Aryl Iodide) Metal_Li Lithium Exchange (-78°C) Start_I->Metal_Li Fast (Diffusion Controlled) Pd_Cycle Pd-Catalyzed Cycle (Suzuki/Buchwald) Start_I->Pd_Cycle Facile OA (Mild Conditions) Start_Br o-CF3-Ph-Br (Aryl Bromide) Metal_Mg Magnesium Exchange (Turbo Grignard) Start_Br->Metal_Mg Slower (Requires Activation) Start_Br->Pd_Cycle Difficult OA (Requires Bulky Ligands) Intermediate Metallated Species [o-CF3-Ph-M] Metal_Li->Intermediate Stable at -78°C Metal_Mg->Intermediate Risk of Exotherm Decomp DECOMPOSITION (Fluoride Elimination) Intermediate->Decomp > -20°C Unstable! Product_Met Trapped Product (Electrophile) Intermediate->Product_Met Trapping < -40°C Product_Pd Biaryl Product Pd_Cycle->Product_Pd Reductive Elimination

Figure 1: Kinetic pathways comparing Ar-I and Ar-Br. Note the decomposition pathway (black) which is thermally gated.

Comparative Performance Analysis

Scenario A: Metallation (Lithium/Magnesium Exchange)

Winner: Aryl Iodide (


-CF

-Ph-I)

The stability of the 2-trifluoromethylphenyl-metal species is the limiting factor. The intermediate tends to undergo


-elimination of metal fluoride (LiF or MgClF) to form a reactive benzyne/xylylene species, leading to tar/polymerization.
  • Ar-I Advantage: Iodine-Lithium exchange is faster than the decomposition rate at -78 °C. You can generate the species and trap it before it warms up.

  • Ar-Br Limitation: Bromine-Lithium exchange is slower. It often requires temperatures (>-40 °C) where the

    
    -CF
    
    
    
    intermediate begins to decompose.
  • The "Turbo" Exception: For Ar-Br, using Knochel’s Turbo Grignard (

    
    -PrMgCl·LiCl) allows exchange at lower temperatures (0 °C to -20 °C) than traditional Mg turnings, but strict temperature control is still required to prevent thermal runaway.
    
Scenario B: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Winner: Context Dependent (Ar-Br for Scale/Cost, Ar-I for Mildness)

  • Ar-I: Oxidative addition is facile even with standard ligands (e.g., PPh

    
    ). However, Ar-I is prone to homocoupling  (formation of Ar-Ar) and deiodination side reactions.
    
  • Ar-Br: Requires electron-rich, sterically bulky ligands (e.g., XPhos, SPhos,

    
    -Bu
    
    
    
    P) to facilitate oxidative addition across the sterically crowded C-Br bond. Once oxidative addition occurs, the cycle proceeds efficiently.
Data Summary: Reactivity Matrix
FeatureAryl Iodide (

-CF

-Ph-I)
Aryl Bromide (

-CF

-Ph-Br)
C-X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)
Li-Exchange Temp -78 °C (Excellent Stability)-40 °C to 0 °C (High Decomposition Risk)
Pd-Cat. Ligand Req. Standard (PPh

, dppf)
Specialized (XPhos, SPhos, QPhos)
Primary Side Reaction Homocoupling / DeiodinationUnreacted Starting Material
Commercial Cost High (

$)
Moderate (

)

Experimental Protocols

Protocol 1: Safe Lithiation of 2-Trifluoromethyliodobenzene

Use this method for introducing electrophiles (aldehydes, ketones, silanes).

Safety Note: The lithiated intermediate is unstable above -20 °C. Do not allow to warm before quenching.

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add 2-trifluoromethyliodobenzene (1.0 equiv) and anhydrous THF (0.2 M) .

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.

  • Exchange: Add

    
    -BuLi (1.05 equiv, 2.5 M in hexanes)  dropwise over 10 minutes via syringe pump or pressure-equalizing funnel. Maintain internal temp < -70 °C.
    
  • Aging: Stir at -78 °C for exactly 30 minutes . (Do not over-stir; decomposition can occur).

  • Trapping: Add the electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
Protocol 2: High-Yield Suzuki Coupling of 2-Trifluoromethylbromobenzene

Use this method for biaryl synthesis.

Rationale: Standard Pd(PPh


)

often fails with this substrate due to steric hindrance. We use the Buchwald Precatalyst system.
  • Reagents: Charge a vial with:

    • 2-trifluoromethylbromobenzene (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • XPhos Pd G2 Precatalyst (2 mol%) (Ensures rapid activation)

    • K

      
      PO
      
      
      
      (2.0 equiv)
  • Solvent: Add THF:Water (10:1 ratio) . (The biphasic system helps dissolve the inorganic base).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 60 °C for 4-12 hours.

    • Note: If conversion is low, increase temp to 80 °C, but 60 °C usually suffices for XPhos.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Decision Workflow

Use the following logic to select the correct halide for your specific application.

DecisionTree Question What is your Target Reaction? Branch_Metal Metallation / Grignard (Adding Electrophile) Question->Branch_Metal Branch_Cross Pd-Cross Coupling (Suzuki, Buchwald, etc.) Question->Branch_Cross Decision_I USE ARYL IODIDE Branch_Metal->Decision_I Q_Scale Scale / Cost Sensitivity? Branch_Cross->Q_Scale Reason_I Reason: Stability. Must operate at -78°C to prevent fluoride elimination. Decision_I->Reason_I Small_Scale Small Scale (<1g) Speed is priority Q_Scale->Small_Scale Large_Scale Large Scale (>100g) Cost is priority Q_Scale->Large_Scale Decision_I_Small USE ARYL IODIDE Small_Scale->Decision_I_Small Decision_Br USE ARYL BROMIDE (+ XPhos/SPhos) Large_Scale->Decision_Br

Figure 2: Decision matrix for selecting Ar-I vs Ar-Br in 2-CF


 systems.

References

  • Oxidative Addition Kinetics: Furuya, T., & Ritter, T. (2008). Carbon–fluorine reductive elimination from a high-valent palladium fluoride.[1] Journal of the American Chemical Society, 130(31), 10060-10061.[1] Link

  • Stability of Fluoro-Grignards: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. Link

  • Pd-Catalyzed Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides.[2] Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Decomposition of 2-CF3-Phenyl Metal Species: Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. (Discusses the instability and fluoride elimination pathways). Link

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Safety & Regulatory Compliance

Safety

(5-Iodo-2-(trifluoromethyl)phenyl)methanol proper disposal procedures

Executive Summary & Chemical Assessment As researchers, we often treat disposal as an afterthought—a final "binning" step. However, for a molecule like (5-Iodo-2-(trifluoromethyl)phenyl)methanol , disposal is a chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Assessment

As researchers, we often treat disposal as an afterthought—a final "binning" step. However, for a molecule like (5-Iodo-2-(trifluoromethyl)phenyl)methanol , disposal is a chemical process in itself. This compound presents a dual-halogen challenge: a labile, heavy iodine atom and a chemically stubborn trifluoromethyl (


) group.

Effective disposal requires understanding the fate of these functional groups. The iodine substituent poses a risk of releasing corrosive hydrogen iodide (HI) or elemental iodine (


) vapors if improperly acidified or oxidized. Conversely, the 

group is exceptionally stable, requiring high-temperature incineration to prevent the formation of toxic organofluorine byproducts or hydrofluoric acid (HF) downstream.

Immediate Action Directive:

  • Waste Stream: Halogenated Organic Waste (Strictly segregated).

  • Critical Incompatibility: Strong Oxidizers (e.g., Chromic acid, Permanganates) and Strong Acids.

  • Disposal Method: High-temperature incineration with flue gas scrubbing.

Technical Characterization for Disposal

Before handling the waste, you must validate the chemical state. This table summarizes the properties dictating the disposal logic.

FeatureChemical RiskDisposal Implication
Iodine Substituent Weak C-I bond; prone to homolytic cleavage or displacement.Do not mix with oxidizers. Oxidation can liberate purple

vapor, contaminating the lab and posing an inhalation hazard.
Trifluoromethyl (

)
High thermal stability; C-F bond is the strongest in organic chemistry.Requires High-Temp Incineration. Standard kilns may not fully mineralize the

group. Waste manifest must declare "Fluorinated Organics."
Benzylic Alcohol Reactive handle; susceptible to oxidation to aldehyde/acid.Segregate from reactive metals (e.g., alkali metals) to prevent alkoxide formation and hydrogen evolution.
Physical State Likely solid or viscous oil (depending on purity).Dissolve before disposal. Solid residues in drums can create "hot spots" during incineration.

The Self-Validating Segregation System

To ensure safety, we use a Self-Validating System . This means the protocol itself prevents errors by making incompatibilities physically impossible (e.g., using distinct containers) or chemically obvious (e.g., color changes).

The "Halogenated Only" Rule

You must segregate this waste into a dedicated Halogenated Solvent drum.

  • Economic Causality: Mixing halogenated waste with non-halogenated solvents (like Acetone/Ethanol) contaminates the entire volume. Disposal facilities charge significantly more (often 3-5x) for halogenated streams because they require scrubbers to neutralize acid gases (HCl, HF, HI) generated during combustion.

  • Safety Causality: Non-halogenated streams are often used as fuels. Introducing iodine/fluorine into a fuel blending program can corrode burner nozzles and violate emissions permits.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Start: Waste Generation IsPure Is the waste pure Solid/Oil? Start->IsPure Dissolve Dissolve in minimal Acetone or DCM IsPure->Dissolve Yes IsRxnMix Is it a Reaction Mixture? IsPure->IsRxnMix No StreamSelect Select Waste Stream Dissolve->StreamSelect Quench Step 1: Quench Reactivity (Neutralize Acids/Bases) IsRxnMix->Quench Yes CheckOx Check: Are Oxidizers Present? Quench->CheckOx Reductant Add Sodium Thiosulfate (Reduce I2 to I-) CheckOx->Reductant Yes (Purple Color) CheckOx->StreamSelect No Reductant->StreamSelect HaloWaste HALOGENATED WASTE DRUM (High BTU Incineration) StreamSelect->HaloWaste Trash Solid Waste (If absorbed)

Figure 1: Decision tree for segregating (5-Iodo-2-(trifluoromethyl)phenyl)methanol waste. Note the critical "Quench" and "Reduction" steps to prevent iodine vapor evolution.

Step-by-Step Disposal Protocol

Follow this protocol to move the compound from the bench to the central accumulation area.

Step 1: Quenching & Pre-Treatment
  • Context: If the material is in a reaction mixture (e.g., after a Suzuki coupling or oxidation), it may be acidic or contain residual oxidizers.

  • Action:

    • Check pH.[1] If acidic (

      
      ), neutralize carefully with saturated Sodium Bicarbonate (
      
      
      
      ). Why? Acidic conditions promote the cleavage of the C-I bond.
    • Visual Check: If the solution is brown/purple, free iodine (

      
      ) is present. Add 10% Sodium Thiosulfate (
      
      
      
      ) solution until the color fades to pale yellow/clear.
    • Mechanism:

      
       (Converts volatile iodine to stable iodide salts).
      
Step 2: Solubilization
  • Context: Solid waste in drums can settle and create "sludge," which is difficult for incinerator injectors to handle.

  • Action: Dissolve the solid residue in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible carrier (e.g., Acetone).

  • Constraint: Ensure the final solution is < 10% solid content to prevent precipitation in the waste drum.

Step 3: Container Selection & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the waste is slightly acidic, as iodine is corrosive to steel.

  • Labeling (Critical):

    • Primary Tag: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "Dichloromethane" (or carrier) AND "(5-Iodo-2-(trifluoromethyl)phenyl)methanol."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

Step 4: Final Transfer
  • Transfer to the satellite accumulation area.

  • Log Entry: Ensure the waste log specifically notes "Fluorinated Compounds." This alerts the disposal contractor that the waste stream requires HF scrubbing capabilities.

Emergency Spill Response

If a spill occurs, speed is less important than containment . The


 group makes this compound lipophilic (fat-soluble), meaning it can rapidly penetrate skin.
Spill Workflow

SpillResponse Alert 1. Alert & Evacuate (If > 100mL) PPE 2. Don PPE (Nitrile Gloves x2, Goggles) Alert->PPE Contain 3. Containment (Vermiculite/Sand berm) PPE->Contain Absorb 4. Absorb (Do NOT use paper towels) Contain->Absorb Clean 5. Clean Surface (Soap/Water wash) Absorb->Clean Disp 6. Dispose (Solid Haz Waste Bin) Clean->Disp

Figure 2: Immediate response workflow.[1][2][3] Note: Paper towels are discouraged for halogenated aromatics as they increase surface area for evaporation; use inert absorbents like vermiculite or clay.[4]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: (Trifluoromethyl)benzene Derivatives Safety.

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Soluble Iodine Compounds.

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals: Halogenated Waste Streams. National Academies Press.

Sources

Handling

Personal protective equipment for handling (5-Iodo-2-(trifluoromethyl)phenyl)methanol

Part 1: Executive Safety Summary Compound: (5-Iodo-2-(trifluoromethyl)phenyl)methanol CAS: 1805562-59-9 (Generic analogue reference; verify specific batch CoA) Physical State: Solid (typically off-white powder) This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound: (5-Iodo-2-(trifluoromethyl)phenyl)methanol CAS: 1805562-59-9 (Generic analogue reference; verify specific batch CoA) Physical State: Solid (typically off-white powder)

This guide supersedes generic "benzyl alcohol" safety protocols. While structurally related to benzyl alcohol, the presence of the trifluoromethyl (-CF₃) and iodo (-I) groups fundamentally alters the safety profile. The -CF₃ moiety significantly increases lipophilicity, enhancing the potential for dermal absorption relative to non-fluorinated analogues, while the iodine atom necessitates strict segregation in halogenated waste streams to prevent incinerator corrosion and toxic emission.

Part 2: Hazard Mechanism & Risk Assessment (The "Why")

To handle this compound safely, one must understand its Structure-Activity Relationship (SAR) regarding toxicity and exposure.

Enhanced Dermal Absorption (The -CF₃ Factor)

Standard benzyl alcohol is a known skin irritant. However, the trifluoromethyl group at the 2-position acts as a "lipophilic grease," facilitating the transport of the molecule across the stratum corneum (outer skin layer).

  • Operational Implication: Standard latex gloves are insufficient. The compound can permeate microscopic defects in latex rapidly. Nitrile (minimum 5 mil / 0.12 mm) is the baseline requirement.

Respiratory Irritation & Bioavailability

As a benzyl alcohol derivative, this compound is prone to oxidation in vivo to the corresponding benzoic acid. However, the 5-iodo substituent is a heavy atom that increases molecular weight and potential accumulation. Inhalation of dusts triggers immediate mucosal irritation (STOT SE 3).

  • Operational Implication: All solid handling must occur inside a certified fume hood. Open-bench weighing is strictly prohibited.

Chemical Reactivity

The benzylic hydroxyl group is nucleophilic; however, the electron-withdrawing nature of the -CF₃ and -I groups deactivates the ring but makes the benzylic position sensitive to oxidation.

  • Operational Implication: Store under inert atmosphere (Argon/Nitrogen) to prevent degradation into potentially more toxic aldehydes.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Benzyl alcohols are solvents; they can swell rubber. The CF3 group aids permeation. Double gloving provides a "breakthrough buffer" allowing time to change gloves if the outer layer is compromised.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders that can become airborne. Goggles seal the ocular cavity against dust entry.
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Emergency)Primary containment is engineering (hood). Respirators are only for spill cleanup outside the hood.
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Engineering Controls & Setup[1]
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or polonium strip near the balance to prevent "flying powder" during weighing.

  • Waste Prep: Pre-label a waste container specifically for "Halogenated Organic Solids" .

Phase B: Weighing & Transfer (Critical Step)
  • Context: This is the highest risk step for inhalation exposure.

  • Place the analytical balance inside the fume hood.

  • Don PPE: Inner gloves -> Lab coat -> Tyvek sleeves -> Outer gloves.

  • Tare the receiving vessel (flask) before opening the chemical container.

  • The "Tap" Technique: Do not scoop vigorously. Gently tap the spatula to dispense the solid. This minimizes aerosolization.[1][2][3][4]

  • Solvent Trap: If possible, add the reaction solvent to the flask immediately after weighing to dissolve the solid, eliminating the dust hazard for subsequent steps.

Phase C: Reaction & Cleanup
  • Wipe Down: After transfer, wipe the balance area with a tissue dampened in acetone.

  • Disposal: Place the tissue immediately into the Solid Hazardous Waste bin. Do not leave it on the bench.

  • Glove Removal: Remove outer gloves inside the hood. Inspect inner gloves for tears.

Part 5: Disposal & Environmental Compliance[5]

Crucial Distinction: This compound contains Iodine.[5] It cannot be disposed of in general organic waste streams often destined for standard fuel blending.

Waste StreamContentsProtocol
Halogenated Organics Mother liquors, rinsates, reaction mixtures.MANDATORY. Iodine and Fluorine combustion products (HI, HF) corrode standard incinerators. Must be sent to specialized high-temp incineration with scrubbers.
Solid Hazardous Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene bags. Label "Contaminated with Fluorinated/Iodinated Organics".
Aqueous Waste Aqueous extraction layers.Check pH. If acidic (likely due to HI formation), neutralize to pH 7 before disposal into Aqueous Waste carboy.

Part 6: Visualized Safety Workflow

The following diagram illustrates the "Hierarchy of Controls" logic applied to this specific workflow.

SafetyWorkflow cluster_PPE 1. PPE Barrier Setup cluster_Eng 2. Engineering Controls cluster_Ops 3. Critical Operations Start START: Risk Assessment Gloves Double Nitrile Gloves (Prevents CF3 permeation) Start->Gloves Eyes Splash Goggles (Seals against dust) Start->Eyes Hood Fume Hood (80-100 fpm) Gloves->Hood Eyes->Hood Static Anti-Static Measures (Controls flying powder) Hood->Static Weigh Weighing Protocol (Solvent Trap Method) Static->Weigh Cleanup Immediate Decon (Acetone Wipe) Weigh->Cleanup Disposal DISPOSAL: Halogenated Waste Stream (Segregate I/F compounds) Cleanup->Disposal

Figure 1: Operational safety workflow emphasizing the hierarchy of controls from PPE selection to Halogenated Waste disposal.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (n.d.). Compound Summary: Benzyl Alcohol Derivatives Safety Data. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets.[6][Link]

Sources

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